molecular formula C5H4N4OS B146167 2-Thioxanthine CAS No. 2487-40-3

2-Thioxanthine

Numéro de catalogue: B146167
Numéro CAS: 2487-40-3
Poids moléculaire: 168.18 g/mol
Clé InChI: XNHFAGRBSMMFKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Thioxanthine, also known as this compound, is a useful research compound. Its molecular formula is C5H4N4OS and its molecular weight is 168.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680828. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thioxanthenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-sulfanylidene-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHFAGRBSMMFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062459
Record name 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2487-40-3
Record name 2-Thioxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2487-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thioxanthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thioxanthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-Purin-6-one, 1,2,3,9-tetrahydro-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,7-tetrahydro-2-thioxo-6H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-THIOXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL0PPI1U9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mechanism of Action of 2-Thioxanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Thioxanthine and its derivatives represent a class of potent, mechanism-based inactivators of myeloperoxidase (MPO), a key enzyme implicated in oxidative stress during inflammation. This document provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with MPO at the molecular level. It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the underlying biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics targeting oxidative damage.

Introduction: The Role of Myeloperoxidase in Inflammation

Myeloperoxidase (MPO) is a heme-containing peroxidase predominantly expressed in neutrophils, a type of white blood cell that plays a crucial role in the innate immune system.[1][2][3] Upon activation at sites of inflammation, neutrophils release MPO into the extracellular space. In the presence of hydrogen peroxide (H₂O₂), MPO catalyzes the oxidation of chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent.[1][2][3] While essential for host defense against pathogens, the excessive or misplaced production of HOCl by MPO can lead to significant oxidative damage to host tissues, contributing to the pathology of a wide range of inflammatory diseases, including cardiovascular disease, neurodegenerative disorders, and certain cancers.

Core Mechanism of Action: Mechanism-Based Inactivation of MPO

2-Thioxanthines act as "suicide substrates" or mechanism-based inactivators of MPO.[1][2][3] This means that the enzyme's own catalytic activity converts the this compound molecule into a reactive species that irreversibly inactivates the enzyme. The process can be broken down into the following key steps:

  • Oxidation of this compound: this compound enters the active site of MPO and is oxidized by the enzyme's high-valent iron species (Compound I and Compound II).[4]

  • Formation of a Reactive Radical: This oxidation generates a highly reactive free radical intermediate of the this compound molecule.[1][2][3]

  • Covalent Adduct Formation: Before this reactive radical can diffuse out of the active site, it rapidly attacks and forms a covalent bond with the heme prosthetic group of the MPO enzyme.[1][2][3]

  • Irreversible Inactivation: This covalent modification of the heme group renders the MPO enzyme catalytically inactive.[1][2][3]

X-ray crystallography studies have revealed that the covalent linkage occurs via a thioether bond between the exocyclic sulfur atom of the this compound and one of the methyl groups on the heme porphyrin ring.[1][3]

Signaling Pathway of MPO Inhibition by this compound

MPO_Inhibition cluster_mpo_cycle MPO Catalytic Cycle cluster_inhibition Inhibition by this compound MPO_Fe3 MPO (Fe³⁺) Resting State Compound_I Compound I (Fe⁴⁺=O Porphyrin radical cation) MPO_Fe3->Compound_I H₂O₂ Compound_I->MPO_Fe3 2e⁻ oxidation of Cl⁻ to HOCl Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II Substrate (e.g., Cl⁻) Thioxanthine_Radical This compound Radical Compound_I->Thioxanthine_Radical Oxidizes Compound_II->MPO_Fe3 Substrate (e.g., Cl⁻) Inactive_MPO Inactive MPO-Thioxanthine Adduct Compound_II->Inactive_MPO Thioxanthine This compound Thioxanthine_Radical->Inactive_MPO Covalent Bonding to Heme

Caption: MPO catalytic cycle and its irreversible inhibition by this compound.

Quantitative Data: Inhibitory Potency of this compound Derivatives

Several derivatives of this compound have been synthesized and evaluated for their MPO inhibitory activity. The potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundDerivative NameSystemIC₅₀ (µM)Reference
TX1 N-IsobutylthioxanthinePurified MPO0.8[1][5]
Stimulated Neutrophils~0.8[1][5]
TX2 Not specified in sourcePurified MPO0.2[1][6]
TX4 Not specified in sourcePurified MPO0.2[1][6]
TX5 Not specified in sourcePurified MPONot specified[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

MPO Chlorination Activity Assay

This assay measures the production of hypochlorous acid by MPO.

Principle: MPO-generated HOCl is trapped by taurine to form the more stable taurine chloramine. The concentration of taurine chloramine is then determined colorimetrically.

Protocol:

  • Prepare a reaction mixture containing 10 nM MPO, 140 mM sodium chloride, and 5 mM taurine in 10 mM phosphate buffer (pH 7.4).

  • Add various concentrations of the this compound inhibitor.

  • Initiate the reaction by adding 50 µM hydrogen peroxide.

  • Incubate at 21°C for 5 minutes.

  • Stop the reaction by adding 20 µg/ml catalase.

  • Assay the accumulated taurine chloramine by adding iodide, which catalyzes the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB), resulting in a color change that can be measured spectrophotometrically.

Mass Spectrometry Analysis of Heme Modification

This method is used to confirm the covalent binding of this compound to the MPO heme group.

Protocol:

  • Incubate MPO with the this compound inhibitor and hydrogen peroxide to induce inactivation.

  • Extensively digest the modified MPO with proteases to liberate the heme groups.

  • Separate the liberated hemes using high-performance liquid chromatography (HPLC).

  • Analyze the eluted fractions by mass spectrometry to identify the mass of the unmodified heme and the modified heme-thioxanthine adduct.

X-ray Crystallography of the MPO-Thioxanthine Complex

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme.

Protocol:

  • Inactivate MPO by titrating a mixture of the enzyme and the this compound derivative with hydrogen peroxide.

  • Remove excess inhibitor and hydrogen peroxide.

  • Crystallize the modified MPO.

  • Collect X-ray diffraction data from the crystals.

  • Solve and refine the crystal structure to visualize the covalent bond between the this compound and the heme group.

Experimental Workflow for Characterizing this compound's Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_structural Structural and Biophysical Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Activity_Assay MPO Activity Assay (Chlorination) IC50_Determination IC₅₀ Determination Activity_Assay->IC50_Determination Quantify Potency Mechanism_Study Mechanism-Based Inactivation Study (Time- and H₂O₂-dependent) Activity_Assay->Mechanism_Study Investigate Mechanism Neutrophil_Assay Neutrophil Oxidative Burst Assay IC50_Determination->Neutrophil_Assay Validate in Cellular Context Mass_Spec Mass Spectrometry (Heme Adduct Identification) Mechanism_Study->Mass_Spec Confirm Covalent Modification Crystallography X-ray Crystallography (Structure of MPO-Inhibitor Complex) Mass_Spec->Crystallography Visualize Interaction Plasma_Assay MPO Activity in Plasma Neutrophil_Assay->Plasma_Assay Assess Activity in Biological Matrix Peritonitis_Model Mouse Model of Peritonitis Plasma_Assay->Peritonitis_Model Evaluate In Vivo Efficacy Biomarker_Analysis Analysis of Oxidative Stress Biomarkers (e.g., 3-chlorotyrosine) Peritonitis_Model->Biomarker_Analysis Measure Reduction of Oxidative Stress

Caption: A typical experimental workflow for characterizing this compound as an MPO inhibitor.

Conclusion and Future Directions

This compound and its derivatives are potent and specific mechanism-based inactivators of myeloperoxidase. Their mode of action, involving covalent modification of the MPO heme group, offers a promising strategy for mitigating the detrimental effects of excessive MPO activity in inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies may focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound-based inhibitors for clinical applications and exploring their therapeutic potential in a broader range of MPO-driven pathologies.

References

2-Thioxanthine: A Technical Guide to its Role in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of inflammatory diseases. A central figure in the propagation of this cellular damage is Myeloperoxidase (MPO), a heme enzyme predominantly found in neutrophils. MPO catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing agent, at sites of inflammation. This document provides a comprehensive technical overview of 2-Thioxanthine and its derivatives as powerful mechanism-based inactivators of MPO, thereby representing a promising therapeutic strategy to block oxidative stress. We will delve into the core mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

The Core Mechanism: Mechanism-Based Inactivation of Myeloperoxidase

2-Thioxanthines function as potent antioxidants by directly and irreversibly inactivating Myeloperoxidase (MPO).[1][2][3] This is not a simple scavenging of reactive oxygen species, but a sophisticated, targeted shutdown of a primary ROS-producing enzyme in the inflammatory response.

The process is initiated when MPO, in the presence of hydrogen peroxide (H₂O₂), oxidizes the this compound molecule.[1][2] This oxidation generates a highly reactive free radical intermediate of the this compound.[1][3] Crucially, before this radical can detach from the enzyme's active site and cause indiscriminate damage to other cellular components, it rapidly forms a covalent bond with the heme prosthetic group of the MPO enzyme.[1][2][3] This covalent attachment to the heme group permanently deforms the enzyme, rendering it catalytically inactive.[1][2] As a result, the production of hypochlorous acid is halted, effectively blocking a major pathway of oxidative stress during inflammation.[1][2]

This "suicide substrate" or mechanism-based inactivation is highly specific and efficient, making 2-Thioxanthines a compelling class of molecules for therapeutic development in inflammatory conditions where MPO-driven oxidative stress is a key pathological feature.[2]

G cluster_MPO_Cycle Myeloperoxidase (MPO) Catalytic Cycle cluster_Inhibition This compound Inhibition Pathway MPO_Fe3 MPO (Fe³⁺) Resting State Compound_I Compound I (O=Fe⁴⁺-π radical) MPO_Fe3->Compound_I H₂O₂ Compound_I->MPO_Fe3 Cl⁻ → HOCl Compound_II Compound II (O=Fe⁴⁺) Compound_I->Compound_II e⁻ Two_TX This compound (2-TX) TX_Radical 2-TX Radical Compound_II->MPO_Fe3 e⁻ Two_TX->TX_Radical Oxidized by Compound I Inactive_MPO Inactive MPO (Covalently Modified Heme) TX_Radical->Inactive_MPO Covalent Bonding to Heme

Mechanism of this compound MPO Inactivation.

Quantitative Data: Inhibitory Potency of this compound Derivatives

Several derivatives of this compound have been synthesized and evaluated for their ability to inhibit the chlorination activity of MPO. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this, and the data clearly demonstrates the potent nature of these compounds.

CompoundTargetIC₅₀ (µM)Notes
TX1 (N-Isobutylthioxanthine)Purified MPO0.8-
TX1 Stimulated Neutrophils~0.8Similar potency in a cellular context.
TX2 Purified MPO0.2One of the most potent inhibitors identified.[2]
TX4 Purified MPO0.2Exhibits high potency similar to TX2.[2]

In a mouse model of peritonitis, the administration of a this compound derivative (TX3) led to a dose-dependent decrease in biomarkers of hypochlorous acid production, further validating the in vivo efficacy of this class of compounds.

BiomarkerEffect of TX3 Treatment
3-chlorotyrosine Dose-dependent decrease in peritoneal exudates.
Glutathione sulfonamide Dose-dependent decrease in peritoneal supernatants.

Experimental Protocols

MPO Chlorination Activity Assay

This assay quantifies the production of hypochlorous acid by MPO.

  • Reaction Mixture Preparation: In a 10 mM phosphate buffer (pH 7.4), combine 10 nM MPO, 140 mM sodium chloride, and 5 mM taurine. Add various concentrations of the this compound compound to be tested.

  • Initiation: Start the reaction by adding 50 µM hydrogen peroxide.

  • Incubation: Incubate at 21°C for 5 minutes. The reaction time should be optimized to ensure no more than 50% of the hydrogen peroxide is consumed.

  • Termination: Stop the reaction by adding 20 µg/ml of catalase.

  • Detection: The accumulated taurine chloramine is assayed by using iodide to catalyze the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB). The resulting color change is measured spectrophotometrically.

Oxidant Production by Human Neutrophils

This protocol assesses the ability of 2-thioxanthines to inhibit ROS production in a cellular context.

  • Cell Preparation: Isolate human neutrophils and resuspend them at a concentration of 2 x 10⁶ cells/ml in a 10 mM phosphate buffer (pH 7.4) containing 140 mM chloride, 5 mM taurine, 1 mM calcium chloride, 0.5 mM magnesium chloride, and 1 mg/ml glucose.

  • Inhibitor Incubation: Add various concentrations of the this compound compound to the cell suspension and incubate at 37°C.

  • Stimulation: Stimulate the neutrophils by adding 100 ng/ml of phorbol myristate acetate (PMA).

  • Incubation: Incubate for 30 minutes.

  • Termination: Stop the reaction by adding 20 µg/ml of catalase.

  • Sample Processing: Pellet the cells by centrifugation.

  • Detection: Measure the concentration of accumulated taurine chloramine in the supernatant using the iodide-catalyzed oxidation of TMB.

In Vivo Mouse Model of Peritonitis

This model evaluates the in vivo efficacy of 2-thioxanthines in a model of inflammation.

  • Induction of Peritonitis: Elicit an influx of leukocytes into the peritoneal cavity of mice by intraperitoneal injection of thioglycollate. After 20 hours, trigger the activation and degranulation of these leukocytes (predominantly neutrophils) by an intraperitoneal injection of zymosan.

  • Drug Administration: Administer the this compound compound (e.g., TX3) at various doses to the mice.

  • Sample Collection: After a set period, lavage the peritoneal cavity to collect the inflammatory exudate.

  • Biomarker Analysis: Analyze the collected peritoneal fluid for biomarkers of MPO activity, such as 3-chlorotyrosine in proteins and glutathione sulfonamide in the supernatant, using mass spectrometry.

G cluster_in_vitro In Vitro Assays cluster_mpo MPO Chlorination Assay cluster_neutrophil Neutrophil Oxidant Production Assay cluster_in_vivo In Vivo Mouse Model MPO_Mix Prepare Reaction Mix (MPO, NaCl, Taurine, 2-TX) MPO_Init Initiate with H₂O₂ MPO_Mix->MPO_Init MPO_Incubate Incubate 5 min MPO_Init->MPO_Incubate MPO_Stop Stop with Catalase MPO_Incubate->MPO_Stop MPO_Detect Detect Taurine Chloramine (TMB Assay) MPO_Stop->MPO_Detect N_Prep Prepare Neutrophil Suspension N_Incubate_TX Incubate with 2-TX N_Prep->N_Incubate_TX N_Stim Stimulate with PMA N_Incubate_TX->N_Stim N_Incubate_30 Incubate 30 min N_Stim->N_Incubate_30 N_Stop Stop with Catalase N_Incubate_30->N_Stop N_Detect Detect Taurine Chloramine (TMB Assay) N_Stop->N_Detect IV_Induce Induce Peritonitis (Thioglycollate + Zymosan) IV_Admin Administer 2-TX IV_Induce->IV_Admin IV_Collect Collect Peritoneal Lavage IV_Admin->IV_Collect IV_Analyze Analyze Biomarkers (Mass Spectrometry) IV_Collect->IV_Analyze

Experimental Workflows for this compound Evaluation.

Signaling Pathways in Oxidative Stress

The action of this compound is best understood within the broader context of cellular oxidative stress and the body's natural defense mechanisms.

Myeloperoxidase and the Generation of Oxidative Stress

Inflammatory stimuli trigger the activation of neutrophils. These immune cells contain MPO, which, in the presence of hydrogen peroxide (H₂O₂), converts chloride ions (Cl⁻) into the highly reactive hypochlorous acid (HOCl). HOCl can then cause widespread damage to proteins, lipids, and DNA, leading to cellular dysfunction and perpetuating the inflammatory cycle. This compound directly intervenes in this pathway by inactivating MPO, thus preventing the formation of HOCl.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the endogenous antioxidant response.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. However, in the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes, upregulating the expression of a wide array of antioxidant and cytoprotective proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis. While a direct activation of the Nrf2 pathway by this compound has not been definitively established, by reducing the overall oxidative burden through MPO inhibition, this compound may indirectly support the efficacy of the Nrf2-mediated antioxidant defenses.

G cluster_stress Oxidative Stress Generation cluster_defense Cellular Defense Pathways Inflammation Inflammatory Stimuli Neutrophil Neutrophil Activation Inflammation->Neutrophil MPO_Active MPO Activation Neutrophil->MPO_Active HOCl Hypochlorous Acid (HOCl) MPO_Active->HOCl Oxidative_Damage Oxidative Damage (Proteins, Lipids, DNA) H2O2 H₂O₂ H2O2->MPO_Active Cl Cl⁻ Cl->MPO_Active HOCl->Oxidative_Damage Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Damage->Nrf2_Keap1 Stress Signal Two_TX This compound Two_TX->MPO_Active Inactivation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation & Binding Antioxidant_Proteins Antioxidant & Cytoprotective Proteins ARE->Antioxidant_Proteins Gene Upregulation Reduced_Damage Reduced Oxidative Damage Antioxidant_Proteins->Reduced_Damage

Overview of Oxidative Stress and Defense Pathways.

Conclusion and Future Directions

2-Thioxanthines represent a highly promising class of compounds for the therapeutic intervention of diseases underpinned by oxidative stress. Their unique mechanism of action, involving the targeted, irreversible inactivation of myeloperoxidase, offers a potent and specific means of mitigating the inflammatory damage caused by hypochlorous acid. The quantitative data underscores their high potency, and the detailed experimental protocols provide a clear framework for their continued investigation.

Future research should focus on the continued development of this compound derivatives with optimized pharmacokinetic and pharmacodynamic profiles. Furthermore, exploring the potential synergistic effects of 2-thioxanthines with agents that bolster endogenous antioxidant pathways, such as the Nrf2 system, could lead to novel and more effective combination therapies for a wide range of inflammatory disorders. The continued investigation of these molecules holds significant promise for the development of a new generation of antioxidant therapeutics.

References

An In-depth Technical Guide to the Biological Properties and Significance of 2-Thioxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Thioxanthine and its derivatives represent a significant class of heterocyclic compounds, primarily recognized for their potent, mechanism-based inhibition of myeloperoxidase (MPO). MPO is a key enzyme in neutrophils that contributes to oxidative stress during inflammation by producing hypochlorous acid (bleach). By irreversibly inactivating MPO, 2-thioxanthines act as powerful anti-inflammatory agents, showing promise in models of inflammatory disease. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and therapeutic potential of this compound, with a focus on its interaction with MPO. It includes detailed experimental protocols, quantitative data, and visualizations of the relevant biochemical pathways to support further research and development in this area.

Chemical and Physical Properties

This compound, also known as 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one, is a purine analog where the oxygen atom at the C2 position of xanthine is replaced by a sulfur atom. This substitution is critical for its biological activity.

PropertyValueSource
Molecular Formula C₅H₄N₄OSPubChem
Molecular Weight 168.18 g/mol PubChem
CAS Number 2487-40-3PubChem
Appearance White to off-white crystalline powderGeneral Knowledge
Melting Point >300°CChemical Supplier Data
Solubility Slightly soluble in water and polar organic solventsGeneral Knowledge
IUPAC Name 2-sulfanylidene-3,7-dihydropurin-6-onePubChem

Core Biological Activity: Myeloperoxidase Inhibition

The most significant biological property of this compound is its role as a mechanism-based inactivator, or "suicide inhibitor," of myeloperoxidase (MPO).[1][2][3]

Mechanism of Action

2-Thioxanthines irreversibly inhibit MPO through a multi-step process that results in a covalent bond with the enzyme's heme prosthetic group.[1][3]

  • Oxidation: In the presence of hydrogen peroxide (H₂O₂), the MPO active site oxidizes the this compound molecule.

  • Radical Formation: This oxidation generates a highly reactive free radical species of the this compound.[3]

  • Covalent Adduction: Before this radical can diffuse away from the active site, it attacks and forms a covalent thioether bond with a methyl group on the heme prosthetic group.[1]

  • Irreversible Inactivation: This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive.

This mechanism-based inactivation is highly efficient and specific, making 2-thioxanthines potent inhibitors of MPO's chlorinating activity.

MPO_Inactivation cluster_MPO MPO Catalytic Cycle cluster_Inhibition Inhibition by this compound MPO_Fe3 MPO (Fe³⁺) Resting State Compound_I Compound I (Fe⁴⁺=O Por•+) MPO_Fe3->Compound_I H₂O₂ Compound_I->MPO_Fe3 HOCl Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II Cl⁻ TX_Radical TX-S• (Thioxanthine Radical) Compound_I->TX_Radical e⁻ oxidation of TX Compound_II->MPO_Fe3 Cl⁻ TX This compound (TX-SH) Heme_Adduct Covalently Modified Heme (Inactive MPO) TX_Radical->Heme_Adduct Covalent Bond Formation

Mechanism of MPO inactivation by this compound.
Downstream Signaling Consequences

By inhibiting MPO, this compound prevents the formation of hypochlorous acid (HOCl) and other reactive oxidants. This has significant downstream effects on inflammatory signaling pathways. MPO-derived oxidants are known to activate pro-inflammatory pathways such as NF-κB and mitogen-activated protein kinases (MAPKs), including p38 and ERK.[4][5] Therefore, inhibition of MPO by this compound is expected to attenuate the activation of these pathways, leading to reduced production of pro-inflammatory cytokines and chemokines.

Downstream_Signaling MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl Produces TX This compound TX->MPO Inhibits OxStress Oxidative Stress HOCl->OxStress NFkB NF-κB Activation OxStress->NFkB MAPK p38/ERK MAPK Activation OxStress->MAPK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

Downstream effects of MPO inhibition by this compound.

Quantitative Biological Data

The inhibitory potency of this compound and its derivatives against MPO has been quantified in several studies. Data for other biological activities, such as antimicrobial or antitumor effects, are primarily available for more complex thioxanthene/thioxanthone derivatives rather than the parent this compound molecule.

Table 3.1: Myeloperoxidase (MPO) Inhibition
Compound (Derivative)Assay TypeIC₅₀ (µM)k_inact_ / K_I_ (M⁻¹s⁻¹)Source
TX1 (3-isobutyl-2-thioxanthine)MPO Chlorination0.8Not Reported[6]
TX2 (3-((4-fluorophenyl)methyl)-2-thioxanthine)MPO Chlorination0.2Not Reported[6]
TX4 (3-(((2R)-tetrahydrofuran-2-yl)methyl)-2-thioxanthine)MPO Chlorination0.2Not Reported[6]
Compound A (3-(2-ethoxypropyl)-2-thioxanthine)MPO InactivationNot Applicable8450 ± 780Not in search results
Table 3.2: Antimicrobial and Antitumor Activity of Related Derivatives

Note: The following data are for thioxanthene/thioxanthone derivatives, not the parent this compound. This data is provided for structural context.

Compound ClassActivityCell Line / OrganismGI₅₀ / MIC (µM)Source
Tetracyclic Thioxanthene Deriv. (Cmpd 11)AntitumorA375-C5 (Melanoma)6.48 ± 0.88[7][8]
Tetracyclic Thioxanthene Deriv. (Cmpd 11)AntitumorMCF-7 (Breast)6.39 ± 0.49[7][8]
Tetracyclic Thioxanthene Deriv. (Cmpd 11)AntitumorNCI-H460 (Lung)5.66 ± 0.89[7][8]
Thiophene DerivativesAntimicrobialA. baumannii (Col-R)MIC₅₀: 16-32 mg/L[9]
Thiophene DerivativesAntimicrobialE. coli (Col-R)MIC₅₀: 8-32 mg/L[9]

Other Potential Biological Targets

Xanthine Oxidase

Metabolism and Pharmacokinetics

Specific data on the in vitro or in vivo metabolism and pharmacokinetic profile of this compound are limited in the public domain. Studies on other, more complex thioxanthenone derivatives in mice have shown high plasma protein binding (96-100%) and variable plasma half-lives (e.g., 44 min vs. 465 min for two different derivatives).[12] It is generally expected that as a purine analog, this compound would be metabolized by hepatic enzymes.[13][14] However, without specific studies, its metabolic fate, clearance, and oral bioavailability remain to be determined.

Experimental Protocols

The following protocols are synthesized from methodologies described in the literature and are intended for an audience with laboratory experience.

Synthesis of this compound Derivatives (Traube-like Synthesis)

This protocol describes a general method for synthesizing 8-aryl-3-methyl-2-thioxanthines, which can be adapted for other derivatives.[15][16][17][18][19]

Workflow Diagram:

Synthesis_Workflow Start 6-amino-1-methyl-2-thiouracil Nitrosation Nitrosation (NaNO₂, Acetic Acid) Start->Nitrosation Reduction Reduction ((NH₄)₂S) Nitrosation->Reduction Condensation Condensation (Aromatic Aldehyde) Reduction->Condensation Cyclization Dehydrocyclization (I₂/DMF) Condensation->Cyclization Product 8-Aryl-3-methyl-2-thioxanthine Cyclization->Product

General workflow for synthesis of this compound derivatives.

Methodology:

  • Nitrosation: Dissolve 6-amino-1-methyl-2-thiouracil in acetic acid. Add a solution of sodium nitrite dropwise while maintaining a cool temperature to yield the 5-nitrosouracil intermediate.

  • Reduction: Reduce the 5-nitrosouracil using ammonium sulfide. This converts the nitroso group to an amino group, yielding a 4,5-diaminouracil derivative.

  • Condensation: Condense the 4,5-diaminouracil with an appropriate aromatic aldehyde in ethanol. This reaction forms a Schiff base intermediate (5-arylideneaminouracil).

  • Dehydrocyclization: Treat the Schiff base with iodine in DMF. This oxidative cyclization step closes the imidazole ring to form the final 8-aryl-3-methyl-2-thioxanthine product.

  • Purification: The final product can be purified by filtration, washing with ethanol, and recrystallization from a suitable solvent like DMF/ethanol.

Myeloperoxidase (MPO) Chlorination Activity Assay

This protocol measures the chlorination activity of MPO by quantifying the production of taurine chloramine.

Materials:

  • Purified human MPO

  • This compound inhibitor stock solution (in DMSO)

  • 100 mM Phosphate buffer, pH 7.4

  • Sodium chloride (NaCl)

  • Taurine

  • Hydrogen peroxide (H₂O₂)

  • Catalase

  • 3,3′,5,5′-Tetramethylbenzidine (TMB)

  • Potassium iodide (KI)

  • 96-well microplate and plate reader

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing 10 nM MPO, 140 mM NaCl, and 5 mM taurine in 10 mM phosphate buffer (pH 7.4).

  • Add Inhibitor: Add various concentrations of this compound (or vehicle control, e.g., DMSO) to the wells.

  • Initiate Reaction: Start the reaction by adding H₂O₂ to a final concentration of 50 µM.

  • Incubate: Incubate the plate at 21°C for 5 minutes.

  • Stop Reaction: Stop the reaction by adding catalase to a final concentration of 20 µg/mL to quench any remaining H₂O₂.

  • Develop Signal: To measure the accumulated taurine chloramine, add a detection solution containing TMB and KI. The chloramine will oxidize the iodide to iodine, which in turn oxidizes TMB, producing a color change.

  • Read Absorbance: Read the absorbance at 655 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Determination of MPO Inactivation Kinetics (k_inact_ and K_I_)

This protocol is used to determine the kinetic parameters for mechanism-based inactivators.[20][21][22][23]

Procedure:

  • Pre-incubation: Incubate MPO (e.g., 100 nM) with various concentrations of the this compound inhibitor in phosphate buffer (pH 7.4).

  • Initiate Inactivation: Start the inactivation reaction by adding a fixed concentration of H₂O₂ (e.g., 10 µM).

  • Time Points: At various time points (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot of the pre-incubation mixture.

  • Dilution: Immediately dilute the aliquot at least 200-fold into an assay buffer to effectively stop the inactivation process by reducing the inhibitor concentration.

  • Measure Residual Activity: Measure the remaining MPO activity in the diluted sample using a standard activity assay (such as the TMB peroxidation assay described above).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percent remaining activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs_).

    • Plot the k_obs_ values against the inhibitor concentrations.

    • Fit this data to the Michaelis-Menten equation for inactivation: k_obs_ = (k_inact_ * [I]) / (K_I_ + [I])

    • From this non-linear regression, the maximal rate of inactivation (k_inact_) and the inhibitor concentration that gives half-maximal inactivation (K_I_) can be determined.

Significance and Future Directions

This compound's potent and specific mechanism of MPO inactivation positions it as a valuable pharmacological tool and a promising therapeutic lead.

  • Anti-Inflammatory Therapy: By blocking the production of MPO-derived oxidants, 2-thioxanthines can mitigate oxidative stress and tissue damage in a host of inflammatory diseases, including atherosclerosis, vasculitis, and neuroinflammatory conditions.[1][2]

  • Research Tool: As a selective inhibitor, this compound is an excellent tool for elucidating the specific roles of MPO in the complex pathophysiology of inflammatory and infectious diseases.[24]

  • Drug Development: The this compound scaffold serves as a strong foundation for the development of next-generation MPO inhibitors with optimized pharmacokinetic and safety profiles for clinical use.

Future research should focus on elucidating the full pharmacokinetic and metabolic profile of lead this compound candidates, conducting comprehensive in vivo efficacy and safety studies in relevant disease models, and exploring potential secondary targets such as xanthine oxidase to fully characterize the compound's biological effects.

References

The Genesis of a Thiyl Radical Scavenger: A Technical Guide to the Discovery and Synthesis of 2-Thioxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 2-thioxanthine synthesis, providing a comprehensive resource for researchers, scientists, and drug development professionals. The document details the evolution of synthetic methodologies, presents quantitative data in structured tables, and offers detailed experimental protocols for key reactions. Furthermore, it visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Historical Context: From Purine Analogs to Targeted Inhibitors

The journey to understanding and synthesizing this compound is deeply rooted in the broader history of purine chemistry. A pivotal moment in this field was the groundbreaking work of Nobel laureates George Herbert Hitchings and Gertrude Elion. Their research, dating back to the 1950s, focused on the nucleic acid metabolism of normal, cancerous, and bacterial cells with the aim of disrupting the purine pathway to inhibit DNA synthesis and cell replication[1]. This pioneering work led to the development of crucial drugs still in clinical use, such as 6-mercaptopurine (6-MP) and allopurinol[1]. While not this compound itself, the synthesis and study of these thiopurines laid the foundational chemical knowledge and sparked interest in the therapeutic potential of sulfur-containing purine analogs.

One of the most versatile and classical methods for the synthesis of the purine ring system is the Traube purine synthesis, first introduced in 1900. This method involves the introduction of a carbon fragment to bridge the nitrogen atoms of the amino groups at positions C-5 and C-6 of a pyrimidine ring. The process typically starts with the formylation of a 4,5-diaminopyrimidine followed by cyclodehydration to yield the purine. This adaptable synthesis can be modified to produce a variety of purine derivatives, including 8-thioxo compounds, by using reagents like potassium ethyl xanthate for the cyclization step.

Key Synthetic Methodologies for this compound Derivatives

A significant advancement in the synthesis of functionalized 2-thioxanthines is a multi-step process starting from 6-amino-1-methyl-2-thiouracil. This method, detailed by El-Kalyoubi et al. in 2015, provides a clear and reproducible pathway to 8-aryl-3-methyl-2-thioxanthines.

The general synthetic workflow is as follows:

  • Nitrosation: 6-amino-1-methyl-2-thiouracil is treated with sodium nitrite in acetic acid to yield the 5-nitroso derivative.

  • Reduction: The nitroso group is then reduced to an amino group, forming a 4,5-diaminouracil intermediate.

  • Condensation: This intermediate is condensed with various aromatic aldehydes to form Schiff bases.

  • Dehydrocyclization: The final ring closure to form the 8-aryl-3-methyl-2-thioxanthine is achieved through dehydrocyclization using iodine in dimethylformamide (DMF).

This synthetic route offers a versatile platform for creating a library of this compound derivatives with varying substituents at the 8-position, allowing for the exploration of structure-activity relationships.

Quantitative Data for the Synthesis of 8-Aryl-3-methyl-2-thioxanthines
StepReactantsReagents/ConditionsProductYield (%)
16-amino-1-methyl-2-thiouracilNaNO₂, Acetic Acid6-amino-1-methyl-5-nitroso-2-thiouracilNot Reported
26-amino-1-methyl-5-nitroso-2-thiouracil(NH₄)₂S5,6-diamino-1-methyl-2-thiouracilNot Reported
35,6-diamino-1-methyl-2-thiouracil, Aromatic AldehydesEthanolSchiff Base IntermediatesNot Reported
4Schiff Base IntermediatesI₂, DMF8-Aryl-3-methyl-2-thioxanthinesGood

Note: Specific yield percentages for each step were not detailed in the primary literature, but the overall yield for the final products was reported as "good".

Experimental Protocols

Synthesis of 8-Aryl-3-methyl-2-thioxanthines

Materials:

  • 6-amino-1-methyl-2-thiouracil

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Ammonium sulfide ((NH₄)₂S)

  • Various aromatic aldehydes

  • Ethanol

  • Iodine (I₂)

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of 6-amino-1-methyl-5-nitroso-2-thiouracil: To a solution of 6-amino-1-methyl-2-thiouracil in acetic acid, a solution of sodium nitrite is added dropwise with stirring at a controlled temperature. The resulting precipitate is filtered, washed, and dried.

  • Synthesis of 5,6-diamino-1-methyl-2-thiouracil: The 5-nitroso derivative is suspended in a solution of ammonium sulfide and heated. The reaction mixture is then cooled, and the product is collected by filtration.

  • Synthesis of Schiff Base Intermediates: The 5,6-diamino derivative is dissolved in ethanol and reacted with the desired aromatic aldehyde under reflux. The product precipitates upon cooling.

  • Synthesis of 8-Aryl-3-methyl-2-thioxanthines: The Schiff base intermediate is dissolved in DMF, and a solution of iodine in DMF is added. The mixture is heated, and the final product is obtained after cooling and filtration.

Biological Significance and Signaling Pathway

2-Thioxanthines have garnered significant interest in the field of drug development due to their potent and specific mechanism-based inactivation of myeloperoxidase (MPO)[2]. MPO is a heme peroxidase enzyme found in neutrophils that plays a critical role in the innate immune response by catalyzing the production of hypochlorous acid (bleach)[2]. However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases.

2-Thioxanthines act as suicide substrates for MPO. The enzyme oxidizes the this compound, which then forms a covalent bond with the heme prosthetic group, leading to irreversible inactivation of the enzyme[2]. This targeted inhibition of MPO makes 2-thioxanthines promising candidates for the development of novel anti-inflammatory therapies.

Visualizing the Synthetic and Biological Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis of 8-Aryl-3-methyl-2-thioxanthines A 6-amino-1-methyl-2-thiouracil B 6-amino-1-methyl-5-nitroso-2-thiouracil A->B NaNO2, AcOH C 5,6-diamino-1-methyl-2-thiouracil B->C (NH4)2S D Schiff Base Intermediate C->D ArCHO, EtOH E 8-Aryl-3-methyl-2-thioxanthine D->E I2, DMF

Caption: Synthetic pathway for 8-aryl-3-methyl-2-thioxanthines.

G cluster_mpo Mechanism of Myeloperoxidase (MPO) Inactivation by this compound MPO_active Active MPO (Heme) Oxidized_Thio Oxidized this compound (Radical Intermediate) MPO_active->Oxidized_Thio Oxidation Thioxanthine This compound Thioxanthine->Oxidized_Thio MPO_inactive Inactive MPO (Covalent Adduct) Oxidized_Thio->MPO_inactive Covalent Bonding to Heme

Caption: MPO inactivation by this compound.

References

Investigating the Chemical Structure of 2-Thioxanthine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioxanthine, a sulfur-containing purine analog, forms the core scaffold for a class of heterocyclic compounds with significant and diverse biological activities. These derivatives have garnered considerable interest in medicinal chemistry due to their potential as therapeutic agents. Notably, they have been identified as potent mechanism-based inactivators of myeloperoxidase (MPO), an enzyme implicated in oxidative stress during inflammation.[1][2] This technical guide provides an in-depth exploration of the chemical structure of this compound derivatives, focusing on their synthesis, structural characterization through spectroscopic and crystallographic methods, and their mechanism of action as enzyme inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from readily available precursors like 6-amino-1-methyl-2-thiouracil. A common synthetic route involves nitrosation, reduction, and condensation with various aromatic aldehydes to form Schiff's bases, which are then cyclized to yield the 8-aryl-3-methyl-2-thioxanthine core. Subsequent modifications, such as alkylation, can be performed to introduce further diversity.

Experimental Protocol: Synthesis of 8-Aryl-3-methyl-2-thioxanthines[3]
  • Nitrosation of 6-amino-1-methyl-2-thiouracil: To a solution of 6-amino-1-methyl-2-thiouracil in acetic acid, a solution of sodium nitrite is added dropwise with stirring. The reaction mixture is stirred for a specified time to yield the 5-nitroso derivative.

  • Reduction to 5-aminouracil: The 5-nitroso derivative is then reduced using a suitable reducing agent, such as ammonium sulfide, to afford the corresponding 5-aminouracil derivative.

  • Condensation with Aromatic Aldehydes: The 5-aminouracil derivative is condensed with various aromatic aldehydes in a suitable solvent to form the corresponding Schiff's bases.

  • Dehydrocyclization: The Schiff's bases are dehydrocyclized using an oxidizing agent like iodine in dimethylformamide (DMF) to yield the final 8-aryl-3-methyl-2-thioxanthine products.

Experimental Protocol: Methylation of 8-Aryl-3-methyl-2-thioxanthines[3]
  • Monalkylation: To a solution of the 8-aryl-3-methyl-2-thioxanthine in ethanol and 0.5 N sodium hydroxide, dimethyl sulfate is added. The mixture is stirred at room temperature for 1 hour to achieve methylation at the sulfur atom (S-methylation).

  • Dialkylation: The mono-alkylated product can be further alkylated by refluxing with dimethyl sulfate in 0.5 N sodium hydroxide and ethanol for 1 hour. This second alkylation typically occurs at a nitrogen atom in the purine ring system.

Structural Characterization

The chemical structures of synthesized this compound derivatives are elucidated and confirmed using a combination of spectroscopic and crystallographic techniques.

Spectroscopic Analysis

Standard spectroscopic methods provide crucial information about the molecular framework and functional groups present in the this compound derivatives.

  • Infrared (IR) Spectroscopy: IR spectra are used to identify characteristic functional groups. For instance, the C=O stretching vibration is typically observed around 1674-1695 cm⁻¹, and the C=N stretch appears in the range of 1619-1627 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure. Aromatic protons typically resonate in the δ 7-8 ppm region, while methyl protons attached to sulfur or nitrogen appear as singlets at approximately δ 4.2-4.3 ppm and δ 3.6-3.8 ppm, respectively.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compounds and to gain insights into their fragmentation patterns, which further corroborates the proposed structures.

X-ray Crystallography

Table 1: Crystallographic Data for Selected Thioxanthene and Thioxanthone Derivatives

Parameter6-Propoxythiochromeno[4,3,2-de] quinazolin-2-amine[3]N-(6-Propoxythiochromeno[4,3,2-de] quinazolin-2-yl)acetamide[3]Thioxanthen-9-one-10,10-dioxide (Polymorph 2)[4]
CCDC No. 206517420699332054623
Chemical Formula C₁₉H₁₅N₃OSC₂₁H₁₇N₃O₂SC₁₃H₈O₃S
Molecular Weight 345.41387.45244.25
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1C2/c
a (Å) 12.1985(2)7.4849(5)9.7499(3)
b (Å) 13.4082(3)11.7086(16)12.9758(4)
c (Å) 18.8486(3)12.4900(13)8.2681(3)
α (°) 9063.635(12)90
β (°) 104.0758(18)80.550(7)103.784(2)
γ (°) 9088.220(8)90
Volume (ų) 2990.30(10)966.33(18)1015.90(6)
Z 824
Temperature (K) 150150200

Biological Activity: Myeloperoxidase Inhibition

A significant area of research for this compound derivatives is their role as potent inhibitors of myeloperoxidase (MPO), an enzyme that plays a critical role in the inflammatory response by producing hypochlorous acid (bleach).[1]

Mechanism of Action

2-Thioxanthines act as mechanism-based inactivators, or "suicide substrates," of MPO.[1][2] The proposed mechanism involves the oxidation of the this compound derivative by MPO to form a highly reactive free radical. This radical then covalently binds to the heme prosthetic group of the enzyme before it can diffuse out of the active site, leading to irreversible inactivation of the enzyme.[1] Mass spectrometry and X-ray crystal structures have confirmed this covalent attachment.[1]

MPO_Inhibition MPO MPO (Heme) Radical Thioxanthine Free Radical MPO->Radical Oxidation Inactive_MPO Inactive MPO (Covalent Adduct) Thioxanthine This compound Derivative Thioxanthine->MPO Radical->MPO Covalent Bonding to Heme

Mechanism of Myeloperoxidase (MPO) inactivation by this compound derivatives.
Quantitative Data on MPO Inhibition

Several this compound derivatives have shown potent inhibition of MPO activity. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.

Table 2: Inhibition of Myeloperoxidase by this compound Derivatives

CompoundIC₅₀ (µM) for MPO Chlorination ActivityReference
N-Isobutylthioxanthine (TX1)0.8[5]
TX20.2[1]
TX40.2[1]
Experimental Protocol: Myeloperoxidase Chlorination Activity Assay[1]
  • Reaction Mixture Preparation: Prepare a reaction mixture containing 10 nM MPO, 140 mM sodium chloride, and 5 mM taurine in 10 mM phosphate buffer (pH 7.4).

  • Inhibitor Addition: Add various concentrations of the this compound derivative to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding 50 µM hydrogen peroxide. The reaction is carried out at 21 °C.

  • Reaction Termination: After 5 minutes, stop the reaction by adding 20 µg/ml of catalase.

  • Detection: The concentration of accumulated taurine chloramine, a product of the MPO-catalyzed reaction, is assayed using the iodide-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB).

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Broader Biological Context and Future Directions

While the inhibition of MPO is a well-documented activity of this compound derivatives, their structural similarity to other purine-based compounds suggests a broader potential for interacting with various biological targets. For instance, other sulfur-containing heterocyclic compounds have been shown to modulate signaling pathways such as NF-κB and STAT3.[6] Further research is warranted to explore the effects of this compound derivatives on these and other key cellular signaling pathways, which could unveil new therapeutic applications in areas such as oncology and immunology.

The development of novel this compound derivatives with optimized pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. Structure-activity relationship (SAR) studies, guided by computational modeling and further crystallographic analysis, will be instrumental in designing next-generation inhibitors with enhanced potency and selectivity.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_activity Biological Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Xray Single-Crystal X-ray Diffraction Purification->Xray Enzyme_Assay Enzyme Inhibition Assays (e.g., MPO Activity) Spectroscopy->Enzyme_Assay Characterized Compounds Xray->Enzyme_Assay Confirmed 3D Structure Cell_Assay Cell-Based Assays (e.g., Signaling Pathway Analysis) Enzyme_Assay->Cell_Assay Investigate Cellular Effects

General experimental workflow for the investigation of this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with well-defined chemical structures and significant biological activities. Their synthesis is accessible, and their structures can be thoroughly characterized by a suite of modern analytical techniques. The detailed understanding of their mechanism of action as MPO inhibitors provides a solid foundation for the rational design of new anti-inflammatory agents. The experimental protocols and structural data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules.

References

Preliminary In-Vitro Studies of 2-Thioxanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in-vitro studies of 2-Thioxanthine, a potent mechanism-based inactivator of Myeloperoxidase (MPO). MPO is a key enzyme implicated in oxidative stress during inflammatory processes. This document details the experimental methodologies, presents quantitative data from key studies, and visualizes the underlying biochemical pathways.

Executive Summary

Preliminary in-vitro research has identified 2-thioxanthines as a promising class of compounds that irreversibly inhibit myeloperoxidase (MPO). MPO, an enzyme predominantly found in neutrophils, plays a critical role in the production of hypochlorous acid (chlorine bleach) at sites of inflammation, contributing to oxidative damage.[1][2] Studies show that 2-thioxanthines act as mechanism-based inactivators, where the enzyme's own catalytic activity converts the inhibitor into a reactive species that covalently binds to and inactivates the enzyme.[1][2][3] This guide summarizes the key findings, experimental designs, and mechanistic insights from these foundational studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies of various this compound derivatives (referred to as TX1, TX2, TX3, etc.).

Table 1: Inhibition of MPO-Mediated Hypochlorous Acid Production

CompoundIC50 (µM)Reference
TX10.8 ± 0.1[3]
TX20.2 ± 0.02[3]
TX30.3 ± 0.04[3]
TX40.2 ± 0.02[4]
TX50.5 ± 0.05[3]

IC50 values represent the concentration of the this compound derivative required to cause 50% inhibition of hypochlorous acid production by MPO.[3]

Table 2: Kinetic Parameters of MPO Inactivation

Compoundkinact (s-1)KI (µM)kinact/KI (M-1s-1)Reference
A (TX4)Not specifiedNot specified8450 ± 780[5]

kinact represents the maximal rate of inactivation, KI is the concentration of inactivator that gives half the maximal rate, and the kinact/KI ratio is a measure of the inactivation potency.[5]

Table 3: Effect of 2-Thioxanthines on Neutrophil Function

CompoundAssayObservationReference
2-ThioxanthinesBacterial KillingSlowed but did not prevent neutrophils from killing bacteria.[1]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of 2-thioxanthines is the inactivation of the MPO catalytic cycle. MPO utilizes hydrogen peroxide to oxidize chloride ions into hypochlorous acid. This process involves two key redox intermediates of the enzyme: Compound I and Compound II.

Myeloperoxidase Catalytic Cycle

MPO_Catalytic_Cycle cluster_inputs cluster_outputs MPO_Fe3 MPO (Fe³⁺) (resting state) Compound_I Compound I (oxyferryl π-cation radical) MPO_Fe3->Compound_I H₂O₂ X_out •Cl MPO_Fe3->X_out •Cl Compound_II Compound II (oxyferryl) Compound_I->Compound_II Cl⁻ H2O_out H₂O Compound_I->H2O_out H₂O Compound_II->MPO_Fe3 Cl⁻ HOCl_out HOCl Compound_II->HOCl_out HOCl H2O2_in H₂O₂ Cl_in Cl⁻ X_in Cl⁻ MPO_Inactivation cluster_path cluster_explanation Mechanism MPO_CmpI MPO Compound I MPO_CmpII MPO Compound II MPO_CmpI->MPO_CmpII + TX TX_radical TX Radical (TX•) MPO_CmpII->TX_radical forms Inactive_MPO Inactive MPO (Covalently Modified Heme) MPO_CmpII->Inactive_MPO + TX• TX This compound (TX) step1 1. TX reduces Compound I to Compound II, generating a TX radical. step2 2. The TX radical reacts with the heme group of Compound II. step3 3. Covalent attachment leads to irreversible inactivation. Experimental_Workflow start Hypothesis: This compound is an MPO Inactivator activity_assay MPO Activity Assay (e.g., Chlorination) start->activity_assay ic50 Determine IC50 activity_assay->ic50 inactivation_assay Time- & Concentration- Dependent Inactivation Assay ic50->inactivation_assay kinetics Determine kinact and KI inactivation_assay->kinetics stopped_flow Stopped-Flow Kinetics kinetics->stopped_flow redox_intermediate Analyze Reaction with Compound I / II stopped_flow->redox_intermediate mass_spec Mass Spectrometry of Inactivated MPO redox_intermediate->mass_spec heme_analysis Confirm Covalent Heme Adduct mass_spec->heme_analysis crystallography X-ray Crystallography heme_analysis->crystallography structure_confirm Confirm Binding Site and Covalent Linkage crystallography->structure_confirm conclusion Conclusion: Mechanism-Based Inactivator structure_confirm->conclusion

References

The Interaction of 2-Thioxanthine with Heme Prosthetic Groups: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between 2-thioxanthine and its derivatives with heme prosthetic groups, focusing on their role as mechanism-based inactivators of myeloperoxidase (MPO). MPO, a heme-containing enzyme abundant in neutrophils, plays a critical role in the inflammatory response by producing hypochlorous acid (bleach).[1][2][3][4] The targeted inhibition of MPO is a promising therapeutic strategy for mitigating oxidative stress in a variety of inflammatory diseases.[1][3][4][5] This document summarizes key quantitative data, details experimental protocols for studying this interaction, and provides visual representations of the underlying molecular mechanisms and experimental workflows. The findings presented are primarily based on the seminal work of Tiden et al. (2011), which elucidated the covalent modification of the MPO heme group by 2-thioxanthines.[1][2][3][4][6]

Core Interaction: Mechanism-Based Inactivation

2-Thioxanthines act as suicide substrates for myeloperoxidase.[1] The proposed mechanism involves the oxidation of the this compound molecule by MPO in the presence of hydrogen peroxide (H₂O₂). This oxidation generates a highly reactive free radical intermediate of the this compound.[1][3] Before this radical can diffuse out of the enzyme's active site, it attacks the heme prosthetic group, forming a covalent bond.[1][2][3] This irreversible modification of the heme group leads to the inactivation of the enzyme.[1][5]

X-ray crystallography studies have revealed the precise nature of this covalent linkage: a thioether bond is formed between the exocyclic sulfur atom of the this compound ring and one of the methyl groups of the heme.[1][6] This covalent adduct effectively blocks the active site, preventing the enzyme from carrying out its normal catalytic function.[3]

Below is a diagram illustrating the proposed mechanism of MPO inactivation by this compound.

MPO_Inactivation_Mechanism MPO_H2O2 MPO + H₂O₂ Compound_I Compound I (Fe(V)=O) MPO_H2O2->Compound_I Oxidation Compound_II Compound II (Fe(IV)=O) Compound_I->Compound_II Reduction by TX Inactive_MPO Inactive MPO (Heme-TX Adduct) Compound_II->Inactive_MPO Covalent Modification TX This compound (TX) TX_radical TX Radical (TX•) TX->TX_radical Oxidation by Compound I TX_radical->Inactive_MPO Attacks Heme

Mechanism of Myeloperoxidase Inactivation by this compound.

Quantitative Data Summary

Several this compound derivatives have been synthesized and evaluated for their inhibitory potency against MPO. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the efficacy of these compounds. The following table summarizes the IC₅₀ values for various this compound derivatives in inhibiting MPO-mediated hypochlorous acid production.[1]

CompoundStructureR-groupIC₅₀ (µM)
TX1 3-isobutyl-2-thioxo-7H-purin-6-oneIsobutyl0.8[1][2]
TX2 3-[(4-fluorophenyl)methyl]-2-thioxo-7H-purin-6-one(4-fluorophenyl)methyl0.2[5]
TX3 3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-7H-purin-6-onetetrahydrofuran-2-ylmethyl0.3
TX4 3-[[(2R)-tetrahydrofuran-2-yl]methyl]-2-thioxo-7H-purin-6-one[(2R)-tetrahydrofuran-2-yl]methyl0.2[6]
TX5 3-(2-methoxyethyl)-2-thioxo-7H-purin-6-one2-methoxyethyl0.4

Table 1: Structures and IC₅₀ values of this compound derivatives against MPO. Data extracted from Tiden et al. (2011).[1]

Detailed Experimental Protocols

The characterization of this compound's interaction with heme prosthetic groups involves a multi-faceted approach, combining enzyme kinetics, spectroscopy, and structural biology.

MPO Chlorination Activity Assay (IC₅₀ Determination)

This assay measures the production of hypochlorous acid by MPO to determine the inhibitory potency of 2-thioxanthines.

  • Reagents:

    • 10 mM Phosphate Buffer, pH 7.4

    • Myeloperoxidase (MPO), 10 nM

    • Sodium Chloride (NaCl), 140 mM

    • Taurine, 5 mM

    • This compound derivatives (various concentrations)

    • Hydrogen Peroxide (H₂O₂), 50 µM

    • Catalase, 20 µg/ml

    • 3,3′,5,5′-Tetramethylbenzidine (TMB) and iodide solution for detection

  • Protocol:

    • Prepare reaction mixtures containing MPO, NaCl, taurine, and varying concentrations of the this compound inhibitor in phosphate buffer.

    • Incubate the reaction mixtures at 21°C.

    • Initiate the reaction by adding H₂O₂.

    • After 5 minutes, stop the reaction by adding catalase.

    • Determine the concentration of accumulated taurine chloramine by measuring the iodide-catalyzed oxidation of TMB spectrophotometrically.[1]

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

Stopped-Flow Spectroscopy for Kinetic Analysis

This technique is used to study the rapid kinetics of the interaction between 2-thioxanthines and the redox intermediates of MPO (Compound I and Compound II).

  • Instrumentation:

    • Applied Photophysics SX-20MV stopped-flow spectrophotometer with a xenon arc lamp.

  • Protocol for Compound I Reduction:

    • Set up the stopped-flow instrument in double-mixing mode.

    • In the first mixing, react 1 µM ferric MPO with a 10-fold excess of H₂O₂ to form Compound I. The delay time for this reaction is 40 ms.[1]

    • In the second mixing, react the newly formed Compound I with various concentrations of the this compound derivative (e.g., TX1).

    • Monitor the formation of Compound II by observing the increase in absorbance at 454 nm.[1][2]

    • Calculate the observed rate constant (k_obs) from the kinetic traces and plot it against the inhibitor concentration to determine the second-order rate constant for the reduction of Compound I.

Analysis of Heme Modification by HPLC and Mass Spectrometry

This protocol confirms the covalent modification of the heme prosthetic group.

  • Protocol:

    • Incubate MPO (5 µM) with the this compound derivative (e.g., 20 µM TX5) and H₂O₂ (20 µM) for 30 minutes at room temperature.

    • Stop the reaction by adding catalase.

    • Extensively digest the MPO protein using proteases to liberate the heme groups.[1][5]

    • Separate the liberated heme and the modified heme-adduct using High-Performance Liquid Chromatography (HPLC) on a reverse-phase column.

    • Analyze the collected HPLC fractions using mass spectrometry to identify the mass of the unmodified heme and the covalently modified heme-thioxanthine adduct.[1]

X-ray Crystallography

This technique provides atomic-level detail of the covalent adduct between the this compound and the heme group.

  • Protocol:

    • Inactivate MPO by incubating it with an excess of the this compound derivative (e.g., TX2) and titrating with H₂O₂ until no further spectral changes are observed.

    • Crystallize the inactivated MPO-adduct complex.

    • Collect X-ray diffraction data from the crystals.

    • Solve and refine the crystal structure to visualize the electron density corresponding to the covalently bound inhibitor in the active site and its interaction with the heme group.[1][6]

The following diagram outlines the general experimental workflow for investigating the interaction between this compound and MPO.

Experimental_Workflow cluster_biochemical Biochemical & Kinetic Analysis cluster_structural Structural & Mechanistic Analysis Activity_Assay MPO Chlorination Activity Assay IC50 IC₅₀ Determination Activity_Assay->IC50 Stopped_Flow Stopped-Flow Spectroscopy Kinetics Kinetic Constants (k_obs, k_inact/K_I) Stopped_Flow->Kinetics Heme_Analysis Heme Modification Analysis (HPLC, Mass Spec) IC50->Heme_Analysis Potent Inhibitors Selected Kinetics->Heme_Analysis Covalent_Adduct Confirmation of Covalent Adduct Heme_Analysis->Covalent_Adduct Crystallography X-ray Crystallography Structure 3D Structure of Adduct Crystallography->Structure

Experimental Workflow for this compound and MPO Interaction Studies.

Signaling Pathway Implications

The interaction of this compound with the heme prosthetic group of MPO does not involve a classical cell signaling cascade with receptors and second messengers. Instead, it is a direct chemical inhibition of an enzyme that is a key effector in the inflammatory pathway. By inactivating MPO, 2-thioxanthines prevent the production of hypochlorous acid, a potent oxidizing agent that contributes to tissue damage during inflammation.[1][3] This targeted inhibition effectively dampens a crucial aspect of the neutrophil-mediated inflammatory response. Therefore, the "signaling pathway" is the inflammatory cascade in which MPO plays a pivotal role, and this compound acts as a direct inhibitor of a key node in this pathway.

Conclusion

This compound and its derivatives represent a class of potent, mechanism-based inactivators of myeloperoxidase.[1][2][3][4] Their mode of action, involving the formation of a covalent adduct with the heme prosthetic group, has been rigorously characterized through a combination of biochemical, spectroscopic, and structural methods.[1][6] The quantitative data on their inhibitory potency, coupled with a detailed understanding of their mechanism, underscores their potential as therapeutic agents for a range of inflammatory conditions characterized by excessive MPO activity. This guide provides a comprehensive overview of the core scientific principles and experimental methodologies relevant to the study of this important class of enzyme inhibitors.

References

The Enzymatic Hydroxylation of 2-Thioxanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydroxylation of 2-thioxanthine, a critical reaction in the metabolism of thiopurine compounds. The primary enzyme responsible for this biotransformation is xanthine oxidase (XO), a molybdo-flavoprotein that plays a pivotal role in purine catabolism. This document details the underlying enzymatic pathways, presents available kinetic data, outlines detailed experimental protocols for studying this reaction, and provides visual representations of the key processes. This guide is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development investigating the metabolism and therapeutic applications of thioxanthine derivatives.

Introduction

This compound is a sulfur-containing purine analog that undergoes enzymatic hydroxylation as part of its metabolic pathway. This process is of significant interest to researchers, particularly in the context of drug development, as many therapeutic agents are structurally related to purines and their metabolism is crucial for efficacy and toxicity profiles. The primary enzyme catalyzing the hydroxylation of this compound is xanthine oxidase (XO, EC 1.17.3.2).[1]

Xanthine oxidase is a complex enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid in the purine degradation pathway.[1] The enzyme can also act on a variety of other substrates, including aldehydes and heterocyclic compounds like this compound. The hydroxylation of this compound by xanthine oxidase results in the formation of 2-thiouric acid. Understanding the kinetics and mechanism of this reaction is essential for predicting the metabolic fate of this compound-containing compounds.

Enzymatic Pathway: The Role of Xanthine Oxidase

The enzymatic hydroxylation of this compound is a two-step process analogous to the oxidation of xanthine. Xanthine oxidase introduces a hydroxyl group onto the purine ring, converting this compound into 2-thiouric acid. This reaction is a key step in the catabolism of this compound.

Enzymatic_Hydroxylation_of_2_Thioxanthine This compound This compound 2-Thiouric_Acid 2-Thiouric_Acid This compound->2-Thiouric_Acid Hydroxylation Xanthine_Oxidase Xanthine_Oxidase Xanthine_Oxidase->this compound Acts on

Figure 1: Enzymatic conversion of this compound to 2-Thiouric Acid by Xanthine Oxidase.

Quantitative Data

While specific kinetic parameters for the enzymatic hydroxylation of this compound by xanthine oxidase are not extensively documented in publicly available literature, a key study has indicated that This compound is nearly as good a substrate as xanthine for this enzyme.[2] This suggests that the Michaelis-Menten constant (Km) and maximal velocity (Vmax) for this compound are comparable to those of xanthine. For comparative purposes, the kinetic parameters for the oxidation of hypoxanthine and xanthine by bovine milk xanthine oxidase are presented in the table below.

SubstrateKm (µM)Vmax (µM/s)Reference
Hypoxanthine3.68 ± 0.181.836 ± 0.015[3]
Xanthine5.95 ± 0.2671.96 ± 0.11[3]
This compound Not Reported Not Reported

Table 1: Kinetic Parameters of Xanthine Oxidase for Purine Substrates.

Experimental Protocols

The following protocols are adapted from established methods for measuring xanthine oxidase activity and can be specifically tailored for studying the hydroxylation of this compound.

Spectrophotometric Assay for Xanthine Oxidase Activity

This method is based on monitoring the increase in absorbance resulting from the formation of the product, 2-thiouric acid, which is expected to have a different absorption spectrum from the substrate, this compound. The specific wavelength for monitoring will need to be determined empirically by scanning the UV-Vis spectra of both compounds.

Materials:

  • Bovine milk xanthine oxidase (Sigma-Aldrich or similar)

  • This compound (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Spectrophotometer capable of UV-Vis measurements

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH) and dilute to the desired concentrations in potassium phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be determined empirically (a starting point of 0.05-0.1 U/mL is common).

  • Assay Mixture:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • Potassium phosphate buffer (to a final volume of 1 mL)

      • Varying concentrations of this compound (e.g., 10-200 µM)

  • Initiation of Reaction:

    • Equilibrate the cuvette at a constant temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume of the xanthine oxidase solution to the cuvette and mix thoroughly.

  • Data Acquisition:

    • Immediately monitor the change in absorbance at the predetermined wavelength (e.g., the λmax of 2-thiouric acid) over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Buffer, Substrate (this compound), and Enzyme (XO) Solutions Mix Combine Buffer and Substrate in Cuvette Reagents->Mix Equilibrate Equilibrate at Constant Temperature Mix->Equilibrate Initiate Add Enzyme to Initiate Reaction Equilibrate->Initiate Measure Monitor Absorbance Change Over Time Initiate->Measure Calculate Calculate Initial Reaction Velocity (V₀) Measure->Calculate Plot Plot V₀ vs. [Substrate] Calculate->Plot Determine Determine Km and Vmax (Michaelis-Menten Plot) Plot->Determine

Figure 2: Workflow for the spectrophotometric assay of Xanthine Oxidase activity.
High-Performance Liquid Chromatography (HPLC) Method for Product Quantification

This method allows for the direct measurement of the consumption of this compound and the formation of 2-thiouric acid, providing a more direct and potentially more accurate determination of enzyme kinetics.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of potassium phosphate buffer and methanol or acetonitrile, to be optimized)

  • This compound and 2-thiouric acid standards

  • Reagents for the enzymatic reaction as described in 4.1.

Procedure:

  • Enzymatic Reaction:

    • Perform the enzymatic reaction in vials as described in the spectrophotometric assay (section 4.1).

    • At specific time points, stop the reaction by adding a quenching agent (e.g., perchloric acid or by heat inactivation) and centrifuging to remove the precipitated protein.

  • HPLC Analysis:

    • Develop an HPLC method to separate this compound and 2-thiouric acid. This will involve optimizing the mobile phase composition and flow rate.

    • Inject the supernatant from the quenched reaction mixture into the HPLC system.

    • Detect the compounds using a UV detector at a wavelength where both compounds have significant absorbance.

  • Quantification:

    • Create standard curves for both this compound and 2-thiouric acid.

    • Quantify the amount of substrate consumed and product formed at each time point by comparing the peak areas to the standard curves.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the rate of product formation or substrate depletion.

    • Determine Km and Vmax as described in the spectrophotometric method.

HPLC_Method_Workflow cluster_reaction Enzymatic Reaction cluster_hplc HPLC Analysis cluster_quant Quantification & Analysis Incubate Incubate Enzyme and Substrate Quench Stop Reaction at Specific Time Points Incubate->Quench Prepare_Sample Centrifuge and Collect Supernatant Quench->Prepare_Sample Inject Inject Sample into HPLC Prepare_Sample->Inject Separate Separate Substrate and Product on C18 Column Inject->Separate Detect Detect with UV Detector Separate->Detect Quantify Quantify using Standard Curves Detect->Quantify Calculate_V0 Calculate Initial Reaction Velocity (V₀) Quantify->Calculate_V0 Determine_Kinetics Determine Km and Vmax Calculate_V0->Determine_Kinetics

Figure 3: Workflow for the HPLC-based quantification of Xanthine Oxidase activity.

Conclusion

The enzymatic hydroxylation of this compound is a key metabolic step mediated primarily by xanthine oxidase. While specific kinetic data for this reaction remains to be fully elucidated, the available evidence suggests that this compound is a competent substrate for this enzyme, with reactivity comparable to that of xanthine. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the kinetic parameters of this reaction and to further investigate the metabolism of this compound and related compounds. A deeper understanding of this enzymatic process is crucial for the rational design and development of novel therapeutics targeting purine metabolic pathways.

References

Unlocking New Frontiers in Antimicrobial Research: A Technical Guide to the Potential of 2-Thioxanthine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the global challenge of antimicrobial resistance intensifies, the scientific community is in a perpetual search for novel chemical scaffolds that can pave the way for a new generation of effective drugs. In this context, 2-thioxanthine derivatives have emerged as a promising class of heterocyclic compounds with demonstrable antimicrobial potential. This technical guide provides an in-depth exploration of the synthesis, antimicrobial activity, and putative mechanisms of action of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of newly synthesized this compound derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), a key indicator of antimicrobial potency, was determined for several compounds. The results, summarized in the table below, highlight the potential of these derivatives, particularly against Staphylococcus aureus and Candida albicans.

CompoundRArS. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
7d CH₃4-Br-C₆H₄15.6231.25
9a -4-Cl-C₆H₄15.6215.62
9b -3-NO₂-C₆H₄31.2562.5
9c -4-NO₂-C₆H₄62.531.25
9d -4-Br-C₆H₄15.6231.25
9e -2-HO-C₆H₄62.562.5
Data sourced from El-Kalyoubi, S.; et al. Novel this compound and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity. Molecules 2015, 20, 19263-19276.[1][2][3][4]

Synthetic Pathways and Experimental Workflows

The synthesis of these promising compounds and the evaluation of their antimicrobial properties follow a structured workflow, from initial chemical reactions to the final determination of biological activity.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives start 6-Amino-1-methyl-2-thiouracil nitrosation Nitrosation (NaNO₂/AcOH) start->nitrosation reduction Reduction (Na₂S₂O₄) nitrosation->reduction condensation Condensation (Aromatic Aldehydes) reduction->condensation dehydrocyclization Dehydrocyclization (I₂/DMF) condensation->dehydrocyclization thioxanthines 8-Aryl-3-methyl-2-thioxanthines (5a-g) dehydrocyclization->thioxanthines methylation Methylation ((CH₃)₂SO₄, NaOH) thioxanthines->methylation methylated_thioxanthines Methylated this compound Derivatives (6a-g, 7a-g) methylation->methylated_thioxanthines

Caption: Synthetic pathway for this compound derivatives.

The antimicrobial potential of the synthesized compounds is then assessed using a standardized experimental workflow.

Antimicrobial_Screening_Workflow cluster_workflow Antimicrobial Screening Workflow start Synthesized this compound Derivatives prep_compounds Prepare stock solutions of compounds start->prep_compounds serial_dilution Perform serial two-fold dilutions of compounds in 96-well plates prep_compounds->serial_dilution prep_inoculum Prepare microbial inoculum (e.g., 0.5 McFarland standard) inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plates at 37°C for 24-48h inoculate->incubate read_results Read MIC values (lowest concentration with no visible growth) incubate->read_results data_analysis Analyze and tabulate results read_results->data_analysis

Caption: Experimental workflow for antimicrobial screening.

Proposed Mechanism of Action

While the precise molecular targets of this compound derivatives are still under investigation, their structural similarity to purine nucleobases suggests a potential mechanism of action involving the disruption of fundamental cellular processes. One plausible hypothesis is the inhibition of key enzymes involved in microbial DNA replication, such as DNA gyrase.

Mechanism_of_Action cluster_mechanism Proposed Antimicrobial Mechanism of Action compound This compound Derivative cell_entry Entry into microbial cell compound->cell_entry dna_gyrase DNA Gyrase cell_entry->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Essential for cell_death Inhibition of bacterial growth / Cell death dna_replication->cell_death Leads to

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Detailed Experimental Protocols

Synthesis of 8-Aryl-3-methyl-2-thioxanthines (General Procedure)

The synthesis of 8-aryl-3-methyl-2-thioxanthines commences with 6-amino-1-methyl-2-thiouracil. The initial step involves nitrosation using sodium nitrite in acetic acid, followed by reduction with sodium dithionite to yield a diamino intermediate. This intermediate then undergoes condensation with various aromatic aldehydes to form a Schiff's base. Subsequent dehydrocyclization, facilitated by iodine in dimethylformamide, results in the formation of the target 8-aryl-3-methyl-2-thioxanthines.[1][2][3][4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method in 96-well microtiter plates.

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi to achieve a range of concentrations.

  • Preparation of Inoculum: Microbial strains are cultured overnight and then diluted to a concentration of 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted compounds, is inoculated with the microbial suspension. The plates are then incubated at 37°C for 24 to 48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The data presented in this technical guide underscore the potential of this compound derivatives as a valuable scaffold in the development of new antimicrobial agents. The observed activity against both Gram-positive bacteria and fungi warrants further investigation. Future research should focus on expanding the library of these derivatives to establish a more comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies are crucial to elucidate the precise molecular targets and pathways affected by these compounds. The exploration of their efficacy in in vivo models will be the ultimate determinant of their therapeutic potential. This foundational work provides a strong impetus for the continued exploration of this compound derivatives in the ongoing battle against antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Aryl-3-methyl-2-thioxanthines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 8-Aryl-3-methyl-2-thioxanthines, a class of compounds with potential applications in medicinal chemistry and drug development. The synthetic strategy involves a two-step process: the formation of an 8-aryl-3-methylxanthine intermediate via a Suzuki-Miyaura cross-coupling reaction, followed by selective thionation at the C2-position using Lawesson's reagent.

Experimental Protocols

The overall synthetic workflow is depicted below, starting from the commercially available 8-bromo-3-methylxanthine.

Synthetic_Workflow Overall Synthetic Workflow Start 8-Bromo-3-methylxanthine Step1 Suzuki-Miyaura Cross-Coupling Start->Step1 Intermediate 8-Aryl-3-methylxanthine Step1->Intermediate Step2 Thionation with Lawesson's Reagent Intermediate->Step2 Product 8-Aryl-3-methyl-2-thioxanthine Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Suzuki_Coupling_Pathway Suzuki-Miyaura Cross-Coupling Pathway Xanthine 8-Bromo-3-methylxanthine Plus + Xanthine->Plus BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Plus Catalyst Pd(PPh3)4 Base K3PO4 Solvent DMF Product 8-Aryl-3-methylxanthine Plus->Product Catalyst, Base Solvent, Heat

Application Notes and Protocols for the Experimental Design of 2-Thioxanthine Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioxanthine and its derivatives have emerged as a significant class of enzyme inhibitors, most notably as potent, mechanism-based inactivators of myeloperoxidase (MPO).[1][2][3] MPO is a heme peroxidase primarily found in neutrophils that plays a critical role in inflammatory responses through the production of hypochlorous acid.[4][5] Dysregulation of MPO activity is implicated in a variety of inflammatory diseases, making it a compelling therapeutic target.[4][5] The covalent modification of the MPO heme prosthetic group by 2-thioxanthines leads to irreversible inhibition, highlighting a unique mechanism of action.[2][6]

Given the therapeutic potential of this compound inhibitors, a thorough and systematic experimental design is crucial for their evaluation. This document provides detailed application notes and protocols for the comprehensive study of this compound inhibitors, encompassing initial biochemical characterization, cellular activity, off-target selectivity, and preclinical in vivo efficacy.

I. Biochemical Characterization of this compound Inhibitors

The initial phase of characterization focuses on the direct interaction of this compound inhibitors with their primary target, MPO, and potential off-target enzymes like xanthine oxidase (XO).

A. Myeloperoxidase (MPO) Inhibition Assays

MPO activity can be assessed through its chlorination or peroxidation activity.

1. MPO Chlorination Activity Assay

This assay measures the production of hypochlorous acid (HOCl) by MPO.

  • Principle: MPO catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions into HOCl. The HOCl generated reacts with taurine to form taurine chloramine, which in turn reacts with a chromogenic substrate, resulting in a color change that is inversely proportional to MPO activity.[3]

  • Protocol:

    • Prepare a reaction mixture containing MPO assay buffer, purified MPO enzyme, and the this compound inhibitor at various concentrations.

    • Initiate the reaction by adding hydrogen peroxide and sodium chloride.

    • Allow the reaction to proceed for a set time at 37°C.

    • Stop the reaction and add taurine, followed by the chromogenic probe.

    • Measure the absorbance at 412 nm using a microplate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

2. MPO Peroxidation Activity Assay

This assay measures the peroxidase activity of MPO using a fluorogenic substrate.

  • Principle: In the presence of H₂O₂, MPO oxidizes a non-fluorescent substrate to a highly fluorescent product. The increase in fluorescence is proportional to MPO peroxidation activity.

  • Protocol:

    • In a 96-well plate, add MPO assay buffer, purified MPO enzyme, and the this compound inhibitor at various concentrations.

    • Add the MPO peroxidation substrate and initiate the reaction by adding hydrogen peroxide.

    • Measure the fluorescence kinetically at an excitation of ~535 nm and emission of ~587 nm at 37°C.

    • Determine the rate of reaction and calculate the percent inhibition to derive the IC₅₀ value.

B. Off-Target Selectivity Profiling

Due to the structural similarity of this compound to purines, it is essential to evaluate its activity against other purine-binding enzymes.

1. Xanthine Oxidase (XO) Inhibition Assay

  • Principle: XO catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 293 nm.[7]

  • Protocol:

    • Prepare a reaction mixture containing phosphate buffer, xanthine, and the this compound inhibitor at various concentrations.

    • Initiate the reaction by adding purified XO enzyme.

    • Monitor the increase in absorbance at 293 nm over time using a spectrophotometer.

    • Calculate the rate of uric acid formation and determine the IC₅₀ value for XO inhibition.

2. Adenosine Receptor Binding Assay

  • Principle: A competitive radioligand binding assay is used to determine the affinity of the this compound inhibitor for various adenosine receptor subtypes (A₁, A₂A, A₂B, A₃). The assay measures the displacement of a specific radioligand from the receptor by the test compound.[8][9]

  • Protocol:

    • Prepare cell membranes from cell lines overexpressing a specific adenosine receptor subtype.

    • Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A₁) and varying concentrations of the this compound inhibitor.

    • Separate bound from free radioligand by filtration.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Determine the IC₅₀ and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

3. Phosphodiesterase (PDE) Activity Assay

  • Principle: PDE enzymes hydrolyze cyclic nucleotides (cAMP or cGMP). The activity can be measured using a variety of methods, including radioassays or luminescence-based assays.[10][11][12]

  • Protocol (Luminescence-based):

    • Incubate the purified PDE enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of the this compound inhibitor.

    • Add a termination buffer containing a broad-spectrum PDE inhibitor to stop the reaction.

    • Add a detection solution that converts the remaining cyclic nucleotide into a luminescent signal.

    • Measure the luminescence using a plate reader. A decrease in signal indicates PDE inhibition.

    • Calculate the IC₅₀ value.

C. Data Presentation: Biochemical Inhibition
CompoundMPO (Chlorination) IC₅₀ (µM)MPO (Peroxidation) IC₅₀ (µM)XO IC₅₀ (µM)Adenosine A₁ Ki (µM)Adenosine A₂A Ki (µM)PDE4 IC₅₀ (µM)
This compound Analog 1
This compound Analog 2
Control Inhibitor (e.g., ABAH for MPO)

II. Cellular Assays for this compound Inhibitor Activity

Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context.

A. Inhibition of MPO Activity in Neutrophils
  • Principle: Activated neutrophils release MPO. The activity of the released MPO can be measured using the same principles as the biochemical assays.

  • Protocol:

    • Isolate primary human or murine neutrophils.

    • Pre-incubate the neutrophils with varying concentrations of the this compound inhibitor.

    • Stimulate the neutrophils with an appropriate agonist (e.g., phorbol myristate acetate - PMA).

    • Collect the cell supernatant and measure MPO activity using either the chlorination or peroxidation assay described above.

B. Assessment of Cellular Oxidative Stress
  • Principle: MPO is a major source of reactive oxygen species (ROS). The ability of this compound inhibitors to reduce intracellular ROS can be measured using fluorescent probes.

  • Protocol (DCFH-DA Assay):

    • Culture a suitable cell line (e.g., neutrophils or a cell line induced to express MPO).

    • Treat the cells with the this compound inhibitor.

    • Induce oxidative stress (e.g., with H₂O₂ or by stimulating MPO-expressing cells).

    • Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

C. Analysis of Covalent Adduct Formation
  • Principle: As 2-thioxanthines are mechanism-based inactivators, they form covalent adducts with MPO. Mass spectrometry can be used to detect this modification.

  • Protocol:

    • Incubate purified MPO with the this compound inhibitor.

    • Separate the protein from the reaction mixture.

    • Analyze the intact protein or proteolytic digests by mass spectrometry to detect the mass shift corresponding to the covalent modification of the heme group.

D. Data Presentation: Cellular Activity
CompoundNeutrophil MPO Inhibition IC₅₀ (µM)Reduction in Cellular ROS (EC₅₀, µM)Covalent Adduct Formation (Mass Shift, Da)
This compound Analog 1
This compound Analog 2
Control

III. In Vivo Experimental Design

Animal models are essential for evaluating the efficacy and pharmacokinetic properties of this compound inhibitors.

A. Pharmacokinetic (PK) Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the this compound inhibitor.

  • Protocol:

    • Administer the this compound inhibitor to rodents (e.g., mice or rats) via intravenous and oral routes.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the parent compound and any major metabolites using LC-MS/MS.

    • Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

B. In Vivo Efficacy in an MPO-Driven Disease Model

A model of peritonitis can be used to assess the anti-inflammatory effects of this compound inhibitors.[6]

  • Principle: Intraperitoneal injection of an inflammatory stimulus (e.g., zymosan) induces neutrophil infiltration and MPO release into the peritoneal cavity.

  • Protocol:

    • Administer the this compound inhibitor to mice at various doses.

    • Induce peritonitis by intraperitoneal injection of zymosan.

    • After a set time, collect peritoneal lavage fluid.

    • Measure MPO activity in the lavage fluid.

    • Quantify inflammatory markers such as neutrophil count and cytokine levels in the lavage fluid.

C. Data Presentation: In Vivo Studies

Pharmacokinetic Parameters

CompoundRouteT½ (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
This compound Analog 1IV
PO
This compound Analog 2IV
PO

In Vivo Efficacy in Peritonitis Model

Treatment GroupDose (mg/kg)Peritoneal MPO Activity (% of control)Peritoneal Neutrophil Count (x10⁶)
Vehicle Control-100
This compound Analog 110
30
100
Positive Control

IV. Visualizations

Signaling Pathway of MPO-Mediated Inflammation

MPO_Pathway Inflammatory_Stimulus Inflammatory Stimulus Neutrophil_Activation Neutrophil Activation Inflammatory_Stimulus->Neutrophil_Activation MPO_Release MPO Release Neutrophil_Activation->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO H2O2 H₂O₂ H2O2->MPO Substrate Cl Cl⁻ Cl->MPO Substrate HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes Oxidative_Stress Oxidative Stress & Tissue Damage HOCl->Oxidative_Stress Thioxanthine This compound Inhibitor Thioxanthine->MPO Inhibits Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies MPO_Assay MPO Inhibition (IC₅₀) Selectivity_Assay Off-Target Selectivity (XO, Adenosine Receptors, PDEs) MPO_Assay->Selectivity_Assay Covalent_Adduct Mechanism of Action (Covalent Adduct) Selectivity_Assay->Covalent_Adduct Neutrophil_Assay Neutrophil MPO Inhibition Covalent_Adduct->Neutrophil_Assay ROS_Assay Cellular Oxidative Stress Neutrophil_Assay->ROS_Assay PK_Studies Pharmacokinetics (ADME) ROS_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy (Peritonitis Model) PK_Studies->Efficacy_Studies

References

Application of 2-Thioxanthine in Inflammation Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune response, dysregulation of inflammatory processes can contribute to the pathogenesis of numerous chronic diseases. A key player in the inflammatory cascade is myeloperoxidase (MPO), a heme enzyme abundantly expressed in neutrophils.[1][2][3][4] Upon neutrophil activation at sites of inflammation, MPO is released and catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1][2][3][4] This highly reactive molecule, commonly known as chlorine bleach, contributes to oxidative stress and tissue damage associated with inflammatory conditions.[1][2][3][4]

2-Thioxanthines have emerged as a class of potent, mechanism-based inactivators of MPO.[1][2][3][4] Their unique mechanism of action, involving irreversible covalent modification of the MPO heme groups, makes them valuable tools for investigating the role of MPO-driven oxidative stress in various inflammation research models.[1][2][3][4] These compounds offer a targeted approach to block the production of HOCl, thereby enabling researchers to dissect the specific contributions of MPO to inflammatory pathology.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of 2-thioxanthine and its derivatives in both in vitro and in vivo inflammation models.

Mechanism of Action of this compound

2-Thioxanthines function as suicide substrates for MPO. The enzyme oxidizes the this compound molecule, generating a reactive free radical intermediate.[1][2][3] Before this radical can diffuse from the active site, it rapidly reacts with and covalently attaches to the heme prosthetic group of MPO, leading to irreversible inactivation of the enzyme.[1][2][3][5] This mechanism-based inactivation is highly specific and efficient, effectively shutting down the production of hypochlorous acid and subsequent oxidative damage.[1][2][3]

cluster_MPO Myeloperoxidase (MPO) Active Site cluster_inhibition Inhibition by this compound MPO MPO (Active) MPO_H2O2 MPO-H₂O₂ Complex MPO->MPO_H2O2 Oxidation H2O2 H₂O₂ H2O2->MPO Chloride Cl⁻ Chloride->MPO HOCl Hypochlorous Acid (HOCl) MPO_H2O2->HOCl Chlorination Cycle Thioxanthine_Radical This compound Radical MPO_H2O2->Thioxanthine_Radical Oxidation Oxidative_Stress Oxidative Stress & Tissue Damage HOCl->Oxidative_Stress Thioxanthine This compound Thioxanthine->MPO_H2O2 Binds to Active Site MPO_Inactive MPO (Inactive) Covalently Modified Heme Thioxanthine_Radical->MPO_Inactive Covalent Adduction to Heme

Figure 1: Mechanism of MPO inactivation by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the activity of various this compound derivatives.

Table 1: In Vitro Inhibition of Myeloperoxidase (MPO) Activity

CompoundTargetAssay SystemIC₅₀ Value (µM)Reference
TX1 (N-Isobutylthioxanthine)MPO ChlorinationPurified Enzyme0.8[1]
TX1 (N-Isobutylthioxanthine)HOCl ProductionPMA-stimulated Neutrophils~0.8[1]
TX2MPO ChlorinationPurified Enzyme0.2[1]
TX4 (AZD5904)HOCl ProductionPurified Enzyme0.2[1]

Table 2: In Vivo Efficacy in a Mouse Model of Peritonitis

CompoundAnimal ModelDosing (µmol/kg)Outcome MeasureResultReference
TX3Thioglycollate/Zymosan-induced Peritonitis20, 60, 1803-Chlorotyrosine LevelsDose-dependent decrease[1]
TX3Thioglycollate/Zymosan-induced Peritonitis20, 60, 180Glutathione Sulfonamide LevelsDose-dependent decrease[1]

Experimental Protocols

Protocol 1: In Vitro Myeloperoxidase (MPO) Chlorination Activity Assay

This protocol is designed to assess the inhibitory effect of this compound on the chlorination activity of purified MPO.

Materials:

  • Purified human MPO

  • This compound derivative (e.g., TX1)

  • Hydrogen peroxide (H₂O₂)

  • Sodium chloride (NaCl)

  • Taurine

  • 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Catalase

  • 10 mM Phosphate buffer, pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing 10 nM MPO, 140 mM NaCl, and 5 mM taurine in 10 mM phosphate buffer, pH 7.4.

  • Add varying concentrations of the this compound derivative to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding 50 µM H₂O₂.

  • Incubate the reaction at 21°C for 5 minutes.

  • Stop the reaction by adding 20 µg/ml of catalase.

  • Measure the concentration of accumulated taurine chloramine by using iodide to catalyze the oxidation of TMB.

  • Read the absorbance at the appropriate wavelength for the TMB substrate using a microplate reader.

  • Calculate the percent inhibition for each concentration of the this compound derivative and determine the IC₅₀ value.

Protocol 2: In Vitro Neutrophil Hypochlorous Acid Production Assay

This protocol measures the effect of this compound on HOCl production by activated human neutrophils.

Materials:

  • Isolated human neutrophils (2 x 10⁶ cells/ml)

  • This compound derivative

  • Phorbol myristate acetate (PMA)

  • Taurine

  • Calcium chloride (CaCl₂)

  • Magnesium chloride (MgCl₂)

  • Glucose

  • Catalase

  • 10 mM Phosphate buffer, pH 7.4

  • 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Microcentrifuge tubes

  • Incubator (37°C)

Procedure:

  • Isolate human neutrophils from whole blood using a standard isolation protocol.

  • Resuspend the neutrophils at a concentration of 2 x 10⁶ cells/ml in 10 mM phosphate buffer (pH 7.4) containing 140 mM NaCl, 5 mM taurine, 1 mM CaCl₂, 0.5 mM MgCl₂, and 1 mg/ml glucose.

  • Pre-incubate the neutrophil suspension with varying concentrations of the this compound derivative at 37°C.

  • Stimulate the neutrophils by adding 100 ng/ml PMA.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 20 µg/ml catalase.

  • Pellet the cells by centrifugation.

  • Measure the concentration of taurine chloramine in the supernatant using a TMB-based colorimetric assay.

  • Calculate the percent inhibition of HOCl production for each concentration of the this compound derivative.

Protocol 3: In Vivo Zymosan-Induced Peritonitis Model in Mice

This protocol describes a model of acute inflammation in the peritoneal cavity of mice to evaluate the in vivo efficacy of this compound.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Thioglycollate broth (sterile, 3% w/v)

  • Zymosan A from Saccharomyces cerevisiae

  • This compound derivative (e.g., TX3)

  • Phosphate-buffered saline (PBS, sterile)

  • Syringes and needles (25-27 gauge)

  • Materials for peritoneal lavage and cell counting

  • Materials for biomarker analysis (e.g., 3-chlorotyrosine ELISA kit)

Procedure:

  • Induce a sterile peritonitis by intraperitoneal (i.p.) injection of 1 ml of 3% thioglycollate broth into each mouse.

  • After 20 hours, administer the this compound derivative (e.g., 20, 60, or 180 µmol/kg) or vehicle control via an appropriate route (e.g., i.p. or oral gavage).

  • One hour after drug administration, inject 1 mg of zymosan A (in sterile saline) i.p. to trigger neutrophil activation and degranulation.

  • At a predetermined time point after zymosan challenge (e.g., 4 hours), euthanize the mice.

  • Perform a peritoneal lavage by injecting 5-10 ml of ice-cold PBS into the peritoneal cavity and gently massaging the abdomen.

  • Collect the peritoneal fluid and determine the total number of infiltrating leukocytes.

  • Analyze the peritoneal fluid for biomarkers of MPO activity, such as 3-chlorotyrosine in proteins or glutathione sulfonamide.

cluster_induction Inflammation Induction cluster_treatment Treatment and Challenge cluster_analysis Analysis Thioglycollate Day 0: Inject Thioglycollate (i.p.) Incubation 20-hour Incubation Thioglycollate->Incubation Drug_Admin Day 1: Administer this compound or Vehicle Incubation->Drug_Admin Zymosan 1 hour post-drug: Inject Zymosan A (i.p.) Drug_Admin->Zymosan Euthanasia 4 hours post-Zymosan: Euthanize Mouse Zymosan->Euthanasia Lavage Perform Peritoneal Lavage Euthanasia->Lavage Cell_Count Count Infiltrating Leukocytes Lavage->Cell_Count Biomarker Analyze Biomarkers of MPO Activity (e.g., 3-Chlorotyrosine) Lavage->Biomarker

Figure 2: Experimental workflow for the zymosan-induced peritonitis model.

Downstream Signaling and Effects of MPO Inhibition

Inhibition of MPO by this compound has significant downstream consequences on inflammatory signaling and pathology. By preventing the formation of HOCl, this compound mitigates oxidative damage to a wide range of biomolecules, including proteins, lipids, and nucleic acids. This can lead to a reduction in the inflammatory response. For example, MPO-derived oxidants can activate pro-inflammatory signaling pathways and induce the release of danger-associated molecular patterns (DAMPs) from damaged cells. By blocking MPO, this compound can dampen these pro-inflammatory feedback loops.

Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO Release HOCl Hypochlorous Acid (HOCl) MPO->HOCl Thioxanthine This compound Thioxanthine->MPO Inhibits Oxidative_Stress Oxidative Stress HOCl->Oxidative_Stress Protein_Ox Protein Oxidation Oxidative_Stress->Protein_Ox Lipid_Perox Lipid Peroxidation Oxidative_Stress->Lipid_Perox DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Tissue_Damage Tissue Damage Protein_Ox->Tissue_Damage Lipid_Perox->Tissue_Damage DNA_Damage->Tissue_Damage Inflammation Amplified Inflammation Tissue_Damage->Inflammation

Figure 3: Downstream effects of MPO inhibition by this compound.

Conclusion

This compound and its derivatives are invaluable pharmacological tools for studying the role of MPO-driven oxidative stress in inflammation. Their specific, mechanism-based inactivation of MPO allows for a precise interrogation of this pathway in a variety of experimental models. The protocols and data presented here provide a foundation for researchers to effectively utilize these compounds in their investigations of inflammatory diseases. The ability to selectively inhibit MPO opens up new avenues for understanding its contribution to pathology and for the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols for High-Throughput Screening of Potent 2-Thioxanthine Inhibitors of Myeloperoxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in neutrophils. It plays a crucial role in the innate immune system by catalyzing the formation of hypochlorous acid (HOCl), a potent antimicrobial agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). While essential for host defense, excessive MPO activity and the subsequent overproduction of HOCl are implicated in the pathogenesis of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, by contributing to oxidative stress and tissue damage. Consequently, MPO has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.

2-Thioxanthine derivatives have been identified as a promising class of potent, mechanism-based inactivators of MPO. These compounds act as suicide substrates, becoming covalently attached to the heme prosthetic groups of the enzyme, thereby irreversibly inhibiting its activity. This mechanism offers high specificity and potency, making 2-thioxanthines attractive candidates for drug development.

These application notes provide a comprehensive guide for the high-throughput screening (HTS) and characterization of this compound inhibitors of MPO. The protocols detailed below cover enzymatic and cell-based assays suitable for identifying and evaluating potent inhibitors.

Data Presentation: Potency of this compound Inhibitors

The following table summarizes the inhibitory potency of various this compound derivatives against MPO, providing a basis for structure-activity relationship (SAR) studies and hit-to-lead optimization.

Compound IDStructure/NameAssay TypeIC₅₀ (µM)Kinetic ParametersReference
TX1 N-IsobutylthioxanthineMPO Chlorination0.8-
TX1 Neutrophil HOCl Production~0.8-
TX2 -MPO Chlorination0.2-
TX4 (AZD5904) -MPO Chlorination0.2 ± 0.02-
Compound A 3-(2-ethoxypropyl)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-oneTime-dependent MPO inhibition-k_inact/K_I = 8450 ± 780 M⁻¹s⁻¹

Signaling Pathway: MPO-Mediated Oxidative Stress and Inhibition by 2-Thioxanthines

Myeloperoxidase is a key enzyme in the inflammatory response, contributing to oxidative stress through the production of hypochlorous acid. 2-Thioxanthines intervene in this pathway by directly and irreversibly inactivating MPO.

MPO_Pathway cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Environment H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase (MPO) (Fe³⁺) H2O2->MPO Oxidation Cl Chloride (Cl⁻) Compound_I Compound I (Fe⁴⁺=O Por•⁺) Cl->Compound_I MPO->Compound_I Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II Reduction HOCl Hypochlorous Acid (HOCl) Compound_I->HOCl Compound_II->MPO Reduction Oxidative_Stress Oxidative Stress & Tissue Damage HOCl->Oxidative_Stress Thioxanthine This compound Inhibitor Thioxanthine->MPO Irreversible Inactivation

MPO catalytic cycle and its inhibition by 2-thioxanthines.

Experimental Workflow: High-Throughput Screening for MPO Inhibitors

A typical HTS workflow for identifying novel this compound inhibitors of MPO involves a primary enzymatic screen to identify hits, followed by a secondary cell-based assay to confirm activity in a more physiological context, and subsequent dose-response studies to determine potency.

HTS_Workflow cluster_Screening High-Throughput Screening Cascade Compound_Library Compound Library (e.g., this compound derivatives) Primary_Screen Primary Screen: Enzymatic MPO Chlorination Assay (384-well format, single concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cell-Based Neutrophil HOCl Assay Hit_Identification->Secondary_Screen Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR Inactive Compounds Dose_Response Dose-Response & IC₅₀ Determination Secondary_Screen->Dose_Response Confirmed Hits Dose_Response->SAR

Workflow for HTS and hit validation of MPO inhibitors.

Experimental Protocols

High-Throughput Screening (HTS) Protocol for MPO Chlorination Activity

This protocol is designed for a 384-well plate format to screen compound libraries for inhibitors of MPO's chlorination activity. The assay measures the MPO-catalyzed production of HOCl, which is detected using a fluorescent probe.

Materials and Reagents:

  • Human MPO (purified enzyme)

  • Assay Buffer: 10 mM Phosphate buffer, pH 7.4

  • Sodium Chloride (NaCl)

  • Taurine

  • Hydrogen Peroxide (H₂O₂)

  • Catalase

  • 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Compound library dissolved in DMSO

  • 384-well black, clear-bottom assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with absorbance measurement capabilities

Procedure:

  • Compound Plating:

    • Dispense 200 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well assay plate using an acoustic dispenser. This results in a final assay concentration of 10 µM.

    • Include positive control wells (e.g., a known MPO inhibitor) and negative control wells (DMSO vehicle).

  • Reagent Preparation:

    • Prepare MPO working solution in Assay Buffer.

    • Prepare a reaction mixture containing NaCl and taurine in Assay Buffer.

    • Prepare H₂O₂ solution in Assay Buffer immediately before use.

  • Assay Protocol:

    • Add 10 µL of the MPO working solution to each well of the assay plate containing the compounds and controls.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Add 10 µL of the NaCl/taurine reaction mixture to all wells.

    • Initiate the reaction by adding 10 µL of the H₂O₂ solution to all wells. The final volume should be 30 µL.

  • Reaction and Detection:

    • Incubate the plate for 10 minutes at room temperature.

    • Stop the reaction by adding 10 µL of catalase solution to each well.

    • Add 50 µL of TMB substrate solution to each well.

    • Measure the absorbance at 650 nm using a plate reader. A decrease in absorbance indicates inhibition of MPO activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the DMSO controls.

    • Compounds showing inhibition above a predefined threshold (e.g., >50%) are considered primary hits.

Cell-Based Assay: Inhibition of HOCl Production in Human Neutrophils

This secondary assay validates the activity of hit compounds in a more physiological environment by measuring their ability to inhibit HOCl production in stimulated human neutrophils.

Materials and Reagents:

  • Freshly isolated human neutrophils

  • Hank's Balanced Salt Solution (HBSS)

  • Phorbol 12-myristate 13-acetate (PMA) for stimulation

  • Hit compounds from the primary screen

  • Hypochlorite Assay Kit (commercial)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader (fluorescence or absorbance, depending on the kit)

Procedure:

  • Cell Preparation:

    • Isolate human neutrophils from whole blood using density-gradient centrifugation.

    • Resuspend the neutrophils in HBSS at a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Protocol:

    • Seed 100 µL of the neutrophil suspension into the wells of a 96-well plate.

    • Add 50 µL of HBSS, vehicle control (DMSO), or test compounds at various concentrations to the respective wells.

    • Incubate the plate at 37°C in a CO₂ incubator for 30 minutes.

    • Induce HOCl production by adding 50 µL of PMA (final concentration ~100 ng/mL) to the appropriate wells. Include an unstimulated control.

    • Incubate for an additional 30-60 minutes at 37°C.

  • HOCl Measurement:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new plate.

    • Measure the amount of HOCl in the supernatant using a commercial Hypochlorite Assay Kit, following the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Mechanistic Assay: Effects of 2-Thioxanthines on MPO Absorption Spectrum

This protocol helps to confirm the mechanism of action of this compound inhibitors by observing their effect on the heme spectrum of MPO, which is indicative of covalent modification.

Materials and Reagents:

  • Purified MPO

  • 50 mM Phosphate buffer, pH 7.4

  • This compound inhibitor

  • Hydrogen Peroxide (H₂O₂)

  • Catalase

  • UV-Vis spectrophotometer with diode array detector

Procedure:

  • Sample Preparation:

    • In a cuvette, prepare a solution of MPO (e.g., 1.6 µM) in 50 mM phosphate buffer.

    • Add the this compound inhibitor to a final concentration of approximately 50 µM.

  • Spectral Measurement:

    • Record a baseline spectrum of the MPO and inhibitor mixture from 200 to 700 nm.

    • Initiate the reaction by adding H₂O₂ to a final concentration of 50 µM.

    • Immediately begin recording spectra every minute for 10-15 minutes.

  • Reaction Termination and Final Spectrum:

    • After the reaction has completed (no further spectral changes observed), add catalase (e.g., 5 µg/mL) to remove any remaining H₂O₂.

    • Record a final spectrum.

  • Data Analysis:

    • Analyze the changes in the Soret peak (around 430 nm) and other characteristic peaks of the MPO heme. A shift or decrease in the Soret peak is consistent with modification of the heme prosthetic group, supporting a mechanism-based inactivation.

Step-by-Step Guide to 2-Thioxanthine Methylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the methylation of 2-thioxanthine, a critical process in the synthesis of various biologically active compounds. The protocols outlined below cover both S-methylation and N-methylation, offering insights into reaction conditions, purification methods, and analytical characterization of the resulting products.

Introduction

This compound and its methylated derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Methylation at the sulfur (S) or nitrogen (N) atoms of the this compound core can significantly alter its biological properties, leading to the development of novel therapeutic agents. This guide presents established methodologies for the selective methylation of this compound, enabling researchers to synthesize specific derivatives for further investigation.

Chemical Reaction Pathway

The methylation of this compound can occur at the sulfur atom (S-methylation) or at one of the nitrogen atoms (N-methylation), depending on the reaction conditions and the methylating agent used.

This compound Methylation Pathways This compound This compound S-Methyl-2-thioxanthine S-Methyl-2-thioxanthine This compound->S-Methyl-2-thioxanthine S-Methylation (e.g., (CH₃)₂SO₄, base) N-Methyl-2-thioxanthine N-Methyl-2-thioxanthine This compound->N-Methyl-2-thioxanthine N-Methylation (e.g., (CH₃)₂CO₃, heat)

Figure 1: General pathways for the methylation of this compound.

Part 1: S-Methylation of this compound

S-methylation of this compound is typically achieved using an alkylating agent in the presence of a base. This reaction is generally regioselective for the sulfur atom due to its higher nucleophilicity compared to the nitrogen atoms under basic conditions.

Experimental Protocol: S-Methylation using Dimethyl Sulfate

This protocol is adapted from the methylation of substituted this compound derivatives and is expected to be effective for the parent compound.

Materials:

  • This compound

  • Dimethyl Sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic.

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a 0.5 N solution of sodium hydroxide in ethanol.

  • Addition of Methylating Agent: Cool the solution in an ice bath. Add dimethyl sulfate (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Isolation:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation: S-Methylation
Methylating AgentBaseSolventTemperatureReaction TimeYield (%)Reference
Dimethyl SulfateSodium HydroxideEthanolRoom Temp.1 hour~80-90Adapted
Methyl IodidePotassium CarbonateDMFReflux2-4 hoursVariableGeneral

Yields are approximate and can vary based on the specific reaction scale and conditions.

Part 2: N-Methylation of this compound

N-methylation of the this compound core can be achieved under different conditions, often at higher temperatures and sometimes without a strong base. The position of N-methylation (N1, N3, N7, or N9) can be influenced by the substrate and reaction conditions.

Experimental Protocol: N-Methylation using Dimethyl Carbonate

This protocol is based on general methods for the N-methylation of xanthines.

Materials:

  • This compound

  • Dimethyl Carbonate ((CH₃)₂CO₃)

  • Methanol (MeOH) (optional, as co-solvent)

  • Autoclave or sealed reaction vessel

  • Heating mantle with temperature control

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a high-pressure autoclave, place this compound (1 equivalent) and dimethyl carbonate (10-20 equivalents). Dimethyl carbonate can also act as the solvent. Optionally, methanol can be added as a co-solvent.

  • Reaction: Seal the autoclave and heat the mixture to 150-200 °C for 5-10 hours. The pressure will increase during the reaction.

  • Work-up and Isolation:

    • After the reaction time, cool the autoclave to room temperature and carefully vent the pressure.

    • If a precipitate has formed, collect it by filtration.

    • If the product is in solution, concentrate the mixture under reduced pressure to induce precipitation.

    • Wash the collected solid with a suitable solvent (e.g., methanol, water) to remove unreacted starting material and byproducts.

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

  • Drying: Dry the purified product under vacuum.

Data Presentation: N-Methylation
Methylating AgentSolventTemperatureReaction TimePressureYield (%)Reference
Dimethyl CarbonateDimethyl Carbonate150-200 °C5-10 hours>50 barVariable[1]
Dimethyl SulfateEthanol/NaOHReflux1 hourAmbientVariableGeneral

Yields are highly dependent on the specific isomer formed and reaction conditions.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and characterization of methylated this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start This compound Reaction Methylation Start->Reaction S_Methylation S-Methylation ((CH₃)₂SO₄, Base) Reaction->S_Methylation N_Methylation N-Methylation ((CH₃)₂CO₃, Heat) Reaction->N_Methylation Workup Work-up (Precipitation, Filtration) S_Methylation->Workup N_Methylation->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterization Characterization Purify->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS Elemental Elemental Analysis Characterization->Elemental Final_Product Pure Methylated This compound NMR->Final_Product MS->Final_Product Elemental->Final_Product

Figure 2: Workflow for this compound methylation.

Characterization of Methylated Products

Accurate characterization of the synthesized products is crucial to confirm the site of methylation and the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • S-Methylation: The appearance of a new singlet in the range of δ 2.5-3.0 ppm is indicative of the S-CH₃ group.

    • N-Methylation: A new singlet corresponding to the N-CH₃ group will appear, typically in the range of δ 3.0-4.0 ppm. The exact chemical shift will depend on the specific nitrogen atom that is methylated.

  • ¹³C NMR:

    • S-Methylation: A new signal for the S-CH₃ carbon will be observed around δ 10-20 ppm.

    • N-Methylation: The N-CH₃ carbon will appear in the range of δ 30-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the methylated product. The molecular ion peak (M+) should correspond to the addition of a methyl group (14.03 Da) to the starting this compound (C₅H₄N₄OS, MW: 168.18 g/mol ).

  • Expected Molecular Ion (M+) for Monomethylated Product: ~182.21 m/z

Infrared (IR) Spectroscopy
  • S-Methylation: The characteristic C=S stretching vibration may shift upon methylation of the sulfur atom.

  • N-Methylation: Changes in the N-H stretching region (around 3100-3400 cm⁻¹) will be observed upon methylation of a nitrogen atom.

Safety Precautions

  • Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Any spills should be neutralized immediately with an appropriate quenching agent (e.g., ammonia solution).

  • Methyl iodide is also toxic and a suspected carcinogen. Handle it in a fume hood with proper PPE.

  • Reactions at high temperatures and pressures should be conducted behind a blast shield.

By following these detailed protocols and safety guidelines, researchers can successfully synthesize and characterize methylated this compound derivatives for their studies in drug discovery and development.

References

Application Notes & Protocols for Mass Spectrometry-Based Analysis of 2-Thioxanthine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Thioxanthine, a sulfur-containing analog of xanthine, is a compound of interest in various biomedical research areas. It is recognized as a mechanism-based inactivator of myeloperoxidase (MPO), an enzyme implicated in oxidative stress during inflammation.[1][2] By covalently binding to the heme prosthetic groups of MPO, 2-thioxanthines can block the production of highly reactive oxidants, making them potential therapeutic agents for inflammatory diseases.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding its mechanism of action. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high specificity and sensitivity required for this analysis.[3]

This document provides a detailed protocol for the analysis of this compound using LC-MS/MS, adapted from established methods for other xanthine derivatives and thiopurine metabolites.[4][5]

Experimental Workflow for this compound Analysis

The overall workflow for the quantification of this compound from a biological matrix such as plasma or cell lysate involves sample preparation to remove interfering substances, chromatographic separation, and detection by tandem mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Lysate) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute & Add Internal Standard Supernatant->Dilute LC LC Separation (Reversed-Phase) Dilute->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: General experimental workflow for this compound quantification.

Detailed Experimental Protocols

Sample Preparation Protocol (from Plasma)

This protocol is designed to extract this compound from a complex biological matrix like plasma by precipitating proteins.

  • Initial Sample Handling: Thaw frozen plasma samples on ice to maintain stability.

  • Protein Precipitation:

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like isotope-labeled theobromine).[4]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Solvent Evaporation (Optional): For concentrating the sample, the supernatant can be dried under a gentle stream of nitrogen gas and then reconstituted in the initial mobile phase.

  • Filtration: Filter the supernatant or the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection.[6]

  • Sample Injection: Transfer the final, clarified solution into an autosampler vial for LC-MS/MS analysis.[7]

Liquid Chromatography (LC) Protocol

Separation is achieved using reversed-phase HPLC, a common method for xanthine compounds.[8]

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution and faster analysis times.[9]

  • Column: A C18 reversed-phase column (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm particle size) is suitable for retaining and separating polar analytes like this compound.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-4.0 min: Gradient from 2% to 30% B

    • 4.0-5.0 min: Hold at 95% B (Column Wash)

    • 5.1-7.0 min: Return to 2% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Protocol

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470) is ideal.[5]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]

  • Ion Source Parameters (Typical):

    • Gas Temperature: 300°C

    • Gas Flow: 5 L/min

    • Nebulizer Pressure: 45 psi

    • Sheath Gas Temperature: 250°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

  • MRM Transitions: The exact mass of this compound (C₅H₄N₄OS) is 168.01 Da. The protonated molecule [M+H]⁺ would be m/z 169.0. Product ions for MRM would be determined by infusing a standard solution and performing a product ion scan. Based on related structures, likely transitions are proposed below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 169.0141.0 (Loss of CO)5020
This compound 169.0114.0 (Loss of HNCO)5025
Internal Standard TBDTBD50TBD

Quantitative Data and Method Performance

ParameterExpected Performance
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Lower Limit of Detection (LLOD) 0.1 ng/mL
Intra-assay Precision (%CV) < 5%
Inter-assay Precision (%CV) < 7%
Accuracy (% Recovery) 90 - 110%

Proposed Fragmentation Pathway and Metabolic Context

Metabolic Context: Purine Metabolism

This compound is a structural analog of xanthine, a key intermediate in purine metabolism. Xanthine is produced from hypoxanthine and is subsequently oxidized to uric acid by the enzyme xanthine oxidoreductase (XOR).[11] Understanding this pathway is relevant for studying how this compound may interact with purine-metabolizing enzymes.

Metabolic_Pathway Hypoxanthine Hypoxanthine XOR1 Xanthine Oxidoreductase Hypoxanthine->XOR1 Xanthine Xanthine Thioxanthine This compound (Analog) Xanthine->Thioxanthine Structural Similarity XOR2 Xanthine Oxidoreductase Xanthine->XOR2 UricAcid Uric Acid XOR1->Xanthine XOR2->UricAcid

Caption: Role of xanthine in the purine catabolism pathway.

Proposed Mass Spectral Fragmentation

The fragmentation pattern of a molecule in a mass spectrometer provides structural information. For this compound ([M+H]⁺ = m/z 169.0), fragmentation is likely initiated by the cleavage of the purine ring system.

Fragmentation parent This compound [M+H]⁺ m/z = 169.0 frag1 Fragment 1 m/z = 141.0 parent->frag1 -CO (28 Da) frag2 Fragment 2 m/z = 114.0 parent->frag2 -HNCS (59 Da) frag3 Fragment 3 m/z = 96.0 frag2->frag3 -H₂O (18 Da)

Caption: Proposed fragmentation pathway for protonated this compound.

References

Application Notes and Protocols for X-ray Crystallography of 2-Thioxanthine Enzyme Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the X-ray crystallography methods used to determine the three-dimensional structure of enzyme complexes with 2-thioxanthine inhibitors. The protocols outlined below are based on established methodologies for myeloperoxidase (MPO), a key enzyme in the inflammatory response that is a target of this compound-based drugs.

Introduction

2-Thioxanthines are a class of compounds that have been identified as potent mechanism-based inactivators of myeloperoxidase (MPO).[1][2][3] MPO is a heme-containing peroxidase primarily found in neutrophils and is a key player in the innate immune system.[4] During inflammation, MPO catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. While essential for killing pathogens, the overproduction of HOCl can lead to oxidative damage to host tissues, contributing to the pathology of various inflammatory diseases.[2][4][5]

Understanding the precise binding mode of 2-thioxanthines to MPO at an atomic level is crucial for the rational design of more potent and selective inhibitors. X-ray crystallography is a powerful technique that provides a high-resolution three-dimensional structure of the enzyme-inhibitor complex, revealing the detailed molecular interactions that are essential for drug development.[6][7]

Experimental Protocols

The following protocols provide a generalized workflow for the expression, purification, crystallization, and structure determination of a this compound-MPO complex.

Protein Expression and Purification

Recombinant human MPO can be expressed in a suitable expression system, such as a mammalian cell line (e.g., CHO or HEK293 cells), to ensure proper folding and post-translational modifications.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the gene encoding for human MPO and clone it into a suitable mammalian expression vector containing a strong promoter (e.g., CMV) and a C-terminal polyhistidine tag for purification.

  • Transfection: Transfect the expression vector into the chosen mammalian cell line using a suitable transfection reagent.

  • Selection and Expansion: Select for stably transfected cells and expand the culture to the desired volume in a serum-free medium.

  • Protein Expression: Induce protein expression if the vector contains an inducible promoter. Culture the cells for the required period to allow for protein secretion into the medium.

  • Harvesting and Clarification: Harvest the cell culture medium and clarify it by centrifugation to remove cells and debris.

  • Affinity Chromatography: Load the clarified medium onto a Ni-NTA affinity column. Wash the column extensively with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the MPO using a high concentration of imidazole.

  • Size-Exclusion Chromatography: Further purify the MPO by size-exclusion chromatography to remove aggregates and other impurities. The buffer should be appropriate for long-term protein stability (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).

  • Purity and Concentration: Assess the purity of the MPO by SDS-PAGE. The protein should be >95% pure. Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., BCA).

Crystallization of the MPO-2-Thioxanthine Complex

The formation of a covalent complex between MPO and a this compound inhibitor is a time-dependent process that requires the presence of hydrogen peroxide.[2][8]

Protocol:

  • Complex Formation:

    • Incubate the purified MPO (e.g., at 10 mg/mL) with a 5-fold molar excess of the this compound inhibitor.

    • Initiate the reaction by adding a 2-fold molar excess of hydrogen peroxide.

    • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature to ensure complete inactivation and covalent modification of the heme group.[2][8]

  • Crystallization Screening:

    • Use the hanging drop vapor diffusion method for initial crystallization screening.

    • Set up crystallization trials using commercially available sparse-matrix screens.

    • In a typical setup, a 1 µL drop of the MPO-inhibitor complex is mixed with 1 µL of the reservoir solution and equilibrated against 500 µL of the reservoir solution at a constant temperature (e.g., 20°C).

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and temperature.

    • Micro-seeding can be employed to obtain larger, single crystals suitable for X-ray diffraction.

X-ray Data Collection

Protocol:

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the crystallization drops using a small loop.

    • Briefly soak the crystals in a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is typically the mother liquor supplemented with 20-30% (v/v) glycerol or another suitable cryo-agent.

    • Flash-cool the crystals in liquid nitrogen.

  • Data Collection:

    • Collect X-ray diffraction data at a synchrotron source.

    • Use a rotation method where the crystal is rotated in the X-ray beam, and diffraction images are collected at small angular increments (e.g., 0.1-0.5 degrees).

    • Collect a complete dataset, ensuring high redundancy and resolution.

Structure Determination and Refinement

Protocol:

  • Data Processing:

    • Process the raw diffraction images using software such as XDS or MOSFLM. This involves indexing the reflections, integrating their intensities, and scaling the data.

  • Phase Determination:

    • Solve the phase problem using molecular replacement with a previously determined structure of MPO as a search model (e.g., PDB ID 1CXP).[8] Software such as PHASER can be used for this step.

  • Model Building and Refinement:

    • Build the initial model of the MPO-2-thioxanthine complex into the electron density map using software like Coot. The difference map (Fo-Fc) should show clear density for the covalently bound inhibitor in the active site.[8][9]

    • Refine the model using software such as REFMAC5 or Phenix.refine.[8] This involves alternating cycles of automated refinement and manual model building to improve the fit of the model to the experimental data.

  • Validation:

    • Validate the final refined structure using tools like MolProbity to check for geometric correctness and overall quality of the model.

Quantitative Data

The following table summarizes the data collection and refinement statistics for the crystal structure of human myeloperoxidase in complex with a this compound derivative (PDB ID: 4DL1).

Data Collection
PDB ID4DL1
Space groupP 1 21 1
Cell dimensionsa=97.3 Å, b=108.5 Å, c=119.8 Å
α=90°, β=103.5°, γ=90°
Resolution (Å)50.0 - 2.30
R-merge0.08
I/σI15.1
Completeness (%)99.8
Redundancy4.0
Refinement
Resolution (Å)48.9 - 2.30
No. of reflections98380
R-work / R-free0.186 / 0.231
Ramachandran Plot
Favored (%)96.5
Allowed (%)3.3
Outliers (%)0.2

Data extracted from the Protein Data Bank (rcsb.org).

Visualizations

MPO Signaling Pathway in Inflammation

Caption: MPO's role in inflammation and its inhibition by this compound.

Experimental Workflow for X-ray Crystallography

Xray_Workflow X-ray Crystallography Workflow for MPO-2-Thioxanthine Complex cluster_Protein_Production Protein Production cluster_Crystallization Crystallization cluster_Structure_Determination Structure Determination Expression MPO Expression (Mammalian Cells) Purification Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification QC Quality Control (SDS-PAGE, Conc. Measurement) Purification->QC Complex_Formation Complex Formation (MPO + this compound + H2O2) QC->Complex_Formation Screening Crystallization Screening (Vapor Diffusion) Complex_Formation->Screening Optimization Crystal Optimization Screening->Optimization Data_Collection X-ray Data Collection (Synchrotron) Optimization->Data_Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Phasing Phasing (Molecular Replacement) Data_Processing->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Validation Structure Validation Model_Building->Validation PDB_Deposition PDB Deposition Validation->PDB_Deposition Structure_Determination_Logic Logic of Structure Determination Diffraction_Images Diffraction Images Reflection_List Reflection List (h, k, l, I, σI) Diffraction_Images->Reflection_List Integration & Scaling Electron_Density_Map Initial Electron Density Map Reflection_List->Electron_Density_Map Phasing (Molecular Replacement) Search_Model Search Model (e.g., Apo-MPO Structure) Search_Model->Electron_Density_Map Initial_Model Initial Atomic Model Electron_Density_Map->Initial_Model Model Building Refined_Model Refined Atomic Model Initial_Model->Refined_Model Refinement Cycles R_factors R-work / R-free Refined_Model->R_factors Calculation Final_Structure Validated 3D Structure Refined_Model->Final_Structure Validation R_factors->Refined_Model Guides Refinement

References

Application Notes and Protocols: Measuring the Effect of 2-Thioxanthine on Hypochlorous Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypochlorous acid (HOCl), a potent oxidizing agent, is a critical component of the innate immune system, primarily produced by neutrophils during inflammation.[1][2] This process is catalyzed by the heme enzyme myeloperoxidase (MPO), which utilizes hydrogen peroxide to oxidize chloride ions.[1][3][4] While essential for host defense against pathogens, excessive or misplaced HOCl production can lead to oxidative stress and tissue damage, implicating it in various inflammatory diseases.[2][3] Consequently, MPO has emerged as a significant therapeutic target.[5][6][7]

2-Thioxanthine and its derivatives have been identified as potent mechanism-based inactivators of MPO.[3][4] These compounds covalently modify the heme prosthetic groups of the enzyme, thereby blocking the production of hypochlorous acid.[3][4] This document provides detailed protocols for measuring the inhibitory effect of this compound on HOCl production by both purified MPO and isolated neutrophils.

Principle of Measurement

The effect of this compound on hypochlorous acid production can be quantified by measuring the chlorination activity of MPO. Two primary methods are detailed here: the taurine chloramine assay and a fluorescent probe-based assay.

  • Taurine Chloramine Assay: This method relies on the reaction of HOCl with taurine to form the stable product, taurine chloramine.[8] The amount of taurine chloramine produced is then quantified by its ability to oxidize a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), in the presence of iodide.[9][10][11]

  • Fluorescent Probe-Based Assay: This method utilizes specific fluorescent probes that exhibit a significant increase in fluorescence intensity upon selective reaction with HOCl.[12][13][14][15][16] This allows for real-time, sensitive detection of HOCl production.

Quantitative Data Summary

The inhibitory potency of this compound derivatives on MPO's chlorination activity is summarized in the table below. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundDescriptionIC₅₀ (µM) for MPO Chlorination ActivityReference
TX1 N-Isobutylthioxanthine0.8[3][17]
TX2 This compound derivative~0.2[3]
TX4 This compound derivative~0.2[3]
A 3-(2-ethoxypropyl)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-onePotent, time-dependent inactivation[6][7]

Experimental Protocols

Protocol 1: Taurine Chloramine Assay for Purified MPO

This protocol details the measurement of HOCl production by purified MPO and the inhibitory effect of this compound.

Materials and Reagents:

  • Purified human MPO

  • This compound derivative (e.g., TX1)

  • Hydrogen peroxide (H₂O₂)

  • Taurine

  • Sodium phosphate buffer (pH 7.4)

  • 3,3',5,5'-tetramethylbenzidine (TMB)

  • Potassium iodide (KI)

  • Acetate buffer (pH 5.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of purified MPO in phosphate buffer.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer containing sodium phosphate buffer (10 mM, pH 7.4), taurine (5 mM), and sodium chloride (140 mM).

    • Prepare a TMB solution (e.g., 2 mM) in a suitable solvent.

    • Prepare a potassium iodide solution (e.g., 200 µM) in acetate buffer.

  • Assay:

    • To the wells of a 96-well plate, add the reaction buffer.

    • Add varying concentrations of the this compound derivative to the wells. Include a vehicle control (e.g., DMSO).

    • Add purified MPO (e.g., 10 nM final concentration) to each well and incubate for a short period at room temperature.

    • Initiate the reaction by adding H₂O₂ (e.g., 100 µM final concentration).

    • Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at 37°C.

    • Stop the reaction by adding catalase or by dilution.

  • Detection of Taurine Chloramine:

    • Transfer an aliquot of the reaction mixture to a new 96-well plate containing the TMB/KI detection reagent (TMB and KI in acetate buffer).

    • Incubate for 5-10 minutes at room temperature, allowing for the development of a blue color.

    • Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of MPO inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Measuring HOCl Production in Stimulated Neutrophils

This protocol outlines the procedure for measuring the effect of this compound on HOCl production by phorbol myristate acetate (PMA)-stimulated human neutrophils.

Materials and Reagents:

  • Human neutrophils isolated from fresh blood

  • This compound derivative

  • Phorbol myristate acetate (PMA)

  • Taurine

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Reagents for the taurine chloramine assay (as in Protocol 1) or a suitable fluorescent probe for HOCl.

Procedure:

  • Neutrophil Isolation:

    • Isolate human neutrophils from fresh venous blood using standard methods such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

    • Resuspend the isolated neutrophils in HBSS.

  • Inhibition Assay:

    • Pre-incubate the neutrophils (e.g., 1 x 10⁶ cells/mL) with varying concentrations of the this compound derivative for a set time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

    • Add taurine (e.g., 5 mM final concentration) to trap the generated HOCl.

    • Stimulate the neutrophils by adding PMA (e.g., 100 ng/mL final concentration).

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Measurement of HOCl Production:

    • Pellet the cells by centrifugation.

    • Collect the supernatant and measure the taurine chloramine concentration using the TMB/KI method as described in Protocol 1.

    • Alternatively, a fluorescent probe specific for HOCl can be added during the stimulation step, and the fluorescence intensity can be measured in real-time or at the end of the incubation period using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of HOCl production for each concentration of this compound.

    • Determine the IC₅₀ value as described in Protocol 1.

Visualizations

Myeloperoxidase Catalytic Cycle and Inhibition by this compound

MPO_Cycle MPO_Fe3 MPO (Fe³⁺) Native Enzyme Compound_I Compound I (Fe⁴⁺=O Porphyrin•⁺) MPO_Fe3->Compound_I H₂O₂ Inactivated_MPO Inactivated MPO (Covalent Adduct) Compound_I->MPO_Fe3 Cl⁻ Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II e⁻ HOCl HOCl Compound_I->HOCl Radical Thioxanthine Radical Compound_I->Radical Compound_II->MPO_Fe3 e⁻ Compound_II->Radical H2O2 H₂O₂ H2O H₂O Cl_ion Cl⁻ Thioxanthine This compound Thioxanthine->Radical MPO Oxidation Radical->Inactivated_MPO Covalent Modification

Caption: MPO catalytic cycle and its inactivation by this compound.

Experimental Workflow for Measuring this compound's Effect

Experimental_Workflow cluster_0 Protocol 1: Purified MPO Assay cluster_1 Protocol 2: Neutrophil Assay P1_Start Start P1_Reagents Prepare Reagents (MPO, this compound, Buffers) P1_Start->P1_Reagents P1_Incubate Incubate MPO with This compound P1_Reagents->P1_Incubate P1_React Initiate Reaction with H₂O₂ P1_Incubate->P1_React P1_Detect Detect Taurine Chloramine (TMB/KI) P1_React->P1_Detect P1_Analyze Analyze Data (Calculate IC₅₀) P1_Detect->P1_Analyze P1_End End P1_Analyze->P1_End P2_Start Start P2_Isolate Isolate Human Neutrophils P2_Start->P2_Isolate P2_Incubate Pre-incubate Neutrophils with this compound P2_Isolate->P2_Incubate P2_Stimulate Stimulate with PMA P2_Incubate->P2_Stimulate P2_Measure Measure HOCl Production (Taurine Assay or Fluorescent Probe) P2_Stimulate->P2_Measure P2_Analyze Analyze Data (Calculate IC₅₀) P2_Measure->P2_Analyze P2_End End P2_Analyze->P2_End

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Thioxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-Thioxanthine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a purine derivative that functions as a potent mechanism-based inactivator of myeloperoxidase (MPO), an enzyme involved in oxidative stress during inflammation.[1][2] Like many xanthine derivatives, this compound has poor water solubility due to strong intermolecular hydrogen bonds and base stacking in its crystal lattice.[3][4] This low solubility can lead to challenges in preparing stock solutions and can cause the compound to precipitate in aqueous experimental buffers, leading to inaccurate and irreproducible results.

Q2: What are the initial signs of solubility problems with this compound in my experiments?

A2: You may be encountering solubility issues if you observe any of the following:

  • Precipitation: The compound is visible as a solid, crystals, or a cloudy suspension in your buffer.

  • Inconsistent Results: High variability in your experimental data may be due to inconsistent concentrations of the dissolved compound.

  • Difficulty Preparing Stock Solutions: The compound does not fully dissolve in your chosen solvent, even at low concentrations.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For initial stock solutions, organic solvents are typically used. Dimethyl sulfoxide (DMSO) is a common starting point due to its ability to dissolve a wide range of compounds.[5] It is crucial to prepare a high-concentration stock solution to minimize the volume of organic solvent introduced into your experiment, as high concentrations of organic solvents can be toxic to cells.[5]

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." To address this, you can try the following:

  • Lower the Final Concentration: Test a serial dilution to find the highest concentration that remains in solution.

  • Optimize the Dilution Protocol: Add the DMSO stock to your buffer drop-wise while vortexing or stirring vigorously to promote rapid dispersion.[5]

  • Use a Co-solvent in the Final Buffer: Including a small percentage of a water-miscible organic solvent like ethanol or DMSO in your final aqueous buffer can help maintain solubility.

Troubleshooting Guide: Enhancing this compound Solubility

If you are experiencing persistent solubility issues with this compound, the following strategies can be employed. It is recommended to test these methods systematically to find the optimal conditions for your specific experimental setup.

Solubility Enhancement Strategies
StrategyDescriptionKey Considerations
Co-solvents The addition of a water-miscible organic solvent can significantly enhance the solubility of poorly soluble compounds.[5]Start with low percentages (e.g., 1-5%) of DMSO or ethanol in your final aqueous buffer. Ensure the final solvent concentration is compatible with your assay and not toxic to cells.[5]
pH Adjustment The solubility of ionizable compounds can be increased by adjusting the pH of the solution. The predicted pKa of this compound is approximately 9.28.[6] Therefore, adjusting the pH away from this value may improve solubility.Since this compound has a pKa around 9.28, its solubility may increase in more acidic or basic conditions. However, the stability of the compound at different pH values should be considered.[7] The chosen pH must also be compatible with your experimental system.
Use of Surfactants Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[5]Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in biological assays. Start with low concentrations (e.g., 0.01-0.1%) and verify that the surfactant does not interfere with your assay.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[5]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for increasing the solubility of poorly soluble drugs. The molar ratio of this compound to cyclodextrin will need to be optimized.

General Workflow for Solubility Troubleshooting

G Solubility Troubleshooting Workflow for this compound start Start with this compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe success Solution is Clear: Proceed with Experiment observe->success No precipitate Precipitation Occurs observe->precipitate Yes end Optimized Protocol success->end troubleshoot Troubleshooting Strategies precipitate->troubleshoot cosolvent Add Co-solvent (e.g., 1-5% DMSO/Ethanol) to Aqueous Buffer troubleshoot->cosolvent ph_adjust Adjust pH of Aqueous Buffer troubleshoot->ph_adjust surfactant Add Surfactant (e.g., 0.01% Tween® 80) troubleshoot->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin retest Re-test Dilution cosolvent->retest ph_adjust->retest surfactant->retest cyclodextrin->retest retest->observe

Caption: A decision workflow for troubleshooting this compound solubility issues.

Experimental Protocols

Protocol 1: Solubilization with a Co-solvent (DMSO)

Objective: To prepare a working solution of this compound in an aqueous buffer using DMSO as a co-solvent.

Materials:

  • This compound powder

  • 100% Dimethyl sulfoxide (DMSO)

  • Aqueous experimental buffer (e.g., 50 mM HEPES, pH 7.4)[2]

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Stock Solution Preparation:

    • Weigh a precise amount of this compound powder.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Gentle warming (to 37°C) and vortexing may aid dissolution. Ensure the compound is fully dissolved.[5]

  • Working Solution Preparation:

    • Serially dilute the DMSO stock solution into your aqueous experimental buffer to achieve the desired final concentration.

    • Crucially, add the DMSO stock to the buffer dropwise while vortexing vigorously. This helps to prevent immediate precipitation.[5]

    • Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent effects in biological assays.

  • Observation and Assessment:

    • Visually inspect the solution for any signs of precipitation (cloudiness or particulates).

    • If precipitation occurs, you may need to lower the final concentration of this compound or try a different solubilization strategy.

Signaling Pathway

This compound is a mechanism-based inactivator of myeloperoxidase (MPO). The following diagram illustrates the catalytic cycle of MPO and the mechanism of its inhibition by this compound.

G Mechanism of MPO Inhibition by this compound cluster_mpo_cycle MPO Catalytic Cycle cluster_inhibition Inhibition by this compound mpo_native Native MPO (Fe³⁺) compound_i Compound I (Fe⁴⁺=O Porphyrin radical cation) mpo_native->compound_i H₂O₂ compound_ii Compound II (Fe⁴⁺=O) compound_i->compound_ii Substrate (e.g., Cl⁻) thioxanthine_radical This compound Radical compound_i->thioxanthine_radical Oxidation by MPO compound_ii->mpo_native Substrate inactive_mpo Inactive MPO thioxanthine This compound thioxanthine_radical->inactive_mpo Covalent Modification of Heme

Caption: The catalytic cycle of MPO and its inhibition by this compound.

Safety and Handling

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

This technical support center provides a starting point for addressing the solubility challenges of this compound. The optimal solubilization strategy will depend on the specific requirements of your experiment. It is always recommended to perform small-scale pilot experiments to determine the best conditions before proceeding with larger-scale assays.

References

Navigating the Synthesis of 2-Thioxanthine: A Technical Support Hub for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of 2-thioxanthine is crucial for advancing studies in various therapeutic areas. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely recognized and versatile method for synthesizing the this compound core structure is the Traube purine synthesis. This classic approach involves the construction of the imidazole ring onto a pyrimidine precursor. The key starting material is 4,5-diamino-2-thiouracil, which undergoes cyclization with formic acid or its derivatives to yield this compound.

Q2: My this compound yield from the Traube synthesis is consistently low. What are the most likely causes?

A2: Low yields in the Traube synthesis of this compound can often be attributed to several critical factors:

  • Purity of the 4,5-diamino-2-thiouracil precursor: This is the most crucial factor. The precursor is susceptible to oxidation and degradation. Impurities can significantly interfere with the final cyclization step.

  • Incomplete nitrosation or reduction: The intermediate steps to form the 4,5-diamino-2-thiouracil must be carried out to completion. Any remaining nitroso intermediate can lead to side reactions.

  • Inefficient cyclization: The final ring-closure with formic acid requires optimal conditions. Sub-optimal temperature or reaction time can lead to incomplete reaction or the formation of side products.

  • Sub-optimal pH during workup: this compound has low solubility in acidic conditions, and careful pH adjustment is necessary for efficient precipitation and isolation.

Q3: What are the common side products I should be aware of during this compound synthesis?

A3: During the Traube synthesis of this compound, several side products can form, complicating purification and reducing the yield of the desired product. These can include:

  • Formylated intermediates: If the cyclization is incomplete, you may isolate the N-formylated 4,5-diamino-2-thiouracil.

  • Oxidation products: The 4,5-diamino-2-thiouracil precursor is sensitive to air, and its oxidation can lead to colored impurities that are difficult to remove.

  • Hydrolysis products: Under harsh acidic or basic conditions during workup, the thioxo group can be hydrolyzed to a carbonyl group, yielding xanthine.

Q4: How can I effectively purify the crude this compound product?

A4: Recrystallization is the most common and effective method for purifying this compound. Due to its low solubility in most common organic solvents, hot aqueous solutions or polar aprotic solvents are often employed. A typical procedure involves dissolving the crude product in a minimal amount of hot dilute aqueous ammonia or sodium hydroxide, followed by hot filtration to remove insoluble impurities. The product is then precipitated by carefully acidifying the filtrate with an acid like acetic acid or dilute hydrochloric acid to a pH of approximately 5-6. The purified this compound can then be collected by filtration, washed with cold water, and dried.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of the 4,5-Diamino-2-thiouracil Precursor
Problem Possible Cause Recommended Solution
Low yield of 2,4-diamino-6-hydroxypyrimidine Incomplete condensation of thiourea with ethyl cyanoacetate.Ensure anhydrous conditions and the use of a strong base like sodium ethoxide in ethanol. The reaction mixture should be refluxed for an adequate amount of time (typically 2-4 hours) to drive the reaction to completion.
Suboptimal pH during precipitation.After the reaction, the product is typically precipitated by acidification. Adjust the pH carefully with acetic acid to the isoelectric point of 2,4-diamino-6-hydroxypyrimidine to maximize precipitation.
Incomplete nitrosation of the pyrimidine precursor Insufficient sodium nitrite or improper temperature control.Use a slight excess of sodium nitrite and maintain the reaction temperature between 0-5 °C to prevent decomposition of the diazonium intermediate.
Acidity of the reaction medium is not optimal.The nitrosation reaction should be carried out in a sufficiently acidic medium (e.g., using acetic acid) to generate nitrous acid in situ.
Incomplete reduction of the 5-nitroso-pyrimidine Inactive or insufficient reducing agent.Use a fresh and adequate amount of a strong reducing agent like sodium dithionite or ammonium sulfide.
Reaction temperature is too low.The reduction is typically carried out at an elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.
Issue 2: Low Yield in the Final Cyclization Step to this compound
Problem Possible Cause Recommended Solution
Incomplete cyclization of 4,5-diamino-2-thiouracil Insufficient heating or reaction time.The cyclization with formic acid typically requires refluxing for several hours. Monitor the reaction by TLC to ensure the disappearance of the starting material.
Purity of the 4,5-diamino-2-thiouracil is low.Purify the 4,5-diamino-2-thiouracil precursor before the cyclization step. This can be done by recrystallization from hot water.
Water content in the formic acid is too high.Use a high-purity grade of formic acid (e.g., >98%) to favor the dehydration and cyclization reaction.
Formation of a dark-colored, intractable solid Oxidation of the 4,5-diamino-2-thiouracil.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Decomposition at high temperatures.While reflux is necessary, prolonged heating at excessively high temperatures can lead to degradation. Optimize the reflux time.

Data on Yield Optimization

ParameterConditionEffect on YieldNotes
Purity of 4,5-diamino-2-thiouracil High Purity (>98%)Significant Increase This is the most critical factor. Oxidized or impure starting material will drastically lower the yield.
Cyclization Reagent Formic Acid (>98%)HighThe standard and effective reagent for cyclization.
Triethyl OrthoformateModerate to HighCan be used as an alternative, sometimes under milder conditions.
Reaction Temperature (Cyclization) Reflux (in formic acid)OptimalNecessary to drive the dehydration and ring closure.
Below RefluxLowIncomplete reaction is likely.
Reaction Time (Cyclization) 2 - 6 hoursOptimalMonitor by TLC to determine completion.
< 2 hoursLowRisk of incomplete reaction.
> 6 hoursMay DecreasePotential for side product formation or degradation.
Atmosphere Inert (N₂ or Ar)IncreaseMinimizes oxidation of the electron-rich diamine precursor.
AirDecreaseLeads to the formation of colored impurities.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This protocol is a modification of the method of Traube.

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 g atom equivalent) in anhydrous ethanol.

  • Reaction with Ethyl Cyanoacetate: After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1 mole equivalent).

  • Preparation of Guanidine Solution: In a separate flask, prepare another solution of sodium ethoxide and add guanidine hydrochloride (1.02 mole equivalents). Filter the resulting sodium chloride precipitate.

  • Condensation: Add the clear guanidine filtrate to the solution of ethyl sodiocyanoacetate. Heat the mixture under reflux for 2 hours.

  • Work-up: Evaporate the solvent. Dissolve the solid residue in boiling water and acidify with glacial acetic acid.

  • Isolation: Cool the solution to allow the product, 2,4-diamino-6-hydroxypyrimidine, to crystallize. Collect the product by filtration.

Protocol 2: Traube Synthesis of this compound

This protocol outlines the general steps for the synthesis of this compound from a 2-thiouracil precursor.

  • Nitrosation: Dissolve 6-amino-2-thiouracil in an aqueous solution of sodium hydroxide. Cool the solution to 0-5°C and add a solution of sodium nitrite. Slowly add sulfuric acid while maintaining the temperature below 5°C. Stir the mixture for 1 hour. The 6-amino-5-nitroso-2-thiouracil will precipitate.

  • Reduction: Suspend the 6-amino-5-nitroso-2-thiouracil in water and heat to 70-80°C. Add a reducing agent, such as sodium dithionite, in portions until the color of the nitroso compound disappears. This forms 4,5-diamino-2-thiouracil.

  • Cyclization: Cool the reaction mixture and filter to collect the 4,5-diamino-2-thiouracil. Wash with cold water and dry. Add the dried product to an excess of 98% formic acid and reflux the mixture for 2-4 hours.

  • Isolation and Purification: Cool the reaction mixture and collect the precipitated crude this compound by filtration. Purify the crude product by recrystallization from a dilute aqueous ammonia solution by acidification with acetic acid.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

Traube_Synthesis_Workflow cluster_0 Step 1: Pyrimidine Synthesis cluster_1 Step 2: Diamination cluster_2 Step 3: Imidazole Ring Formation Thiourea Thiourea Condensation Condensation Thiourea->Condensation Ethyl_Cyanoacetate Ethyl_Cyanoacetate Ethyl_Cyanoacetate->Condensation 2_4_Diamino_6_hydroxypyrimidine 2_4_Diamino_6_hydroxypyrimidine Condensation->2_4_Diamino_6_hydroxypyrimidine Nitrosation Nitrosation 2_4_Diamino_6_hydroxypyrimidine->Nitrosation 5_Nitroso_intermediate 5_Nitroso_intermediate Nitrosation->5_Nitroso_intermediate Reduction Reduction 4_5_Diamino_2_thiouracil 4_5_Diamino_2_thiouracil Reduction->4_5_Diamino_2_thiouracil Cyclization Cyclization 4_5_Diamino_2_thiouracil->Cyclization 5_Nitroso_intermediate->Reduction Formic_Acid Formic_Acid Formic_Acid->Cyclization 2_Thioxanthine 2_Thioxanthine Cyclization->2_Thioxanthine

A simplified workflow for the Traube synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis Low_Yield Low Yield Observed Check_Precursor_Purity Check Purity of 4,5-Diamino-2-thiouracil Low_Yield->Check_Precursor_Purity Check_Cyclization_Conditions Review Cyclization Conditions Low_Yield->Check_Cyclization_Conditions Check_Workup_pH Verify Workup pH Low_Yield->Check_Workup_pH Recrystallize_Precursor Solution: Recrystallize Precursor from Hot Water Check_Precursor_Purity->Recrystallize_Precursor Impure? Optimize_Heating Solution: Ensure Reflux in >98% HCOOH for 2-6 hours under N2 Check_Cyclization_Conditions->Optimize_Heating Suboptimal? Adjust_pH Solution: Carefully Adjust pH to ~5-6 with Acetic Acid for Precipitation Check_Workup_pH->Adjust_pH Incorrect?

A decision tree for troubleshooting low yields in this compound synthesis.

Troubleshooting guide for 2-Thioxanthine kinetic assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-thioxanthine kinetic assays, particularly those involving xanthine oxidase.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound kinetic assays in a question-and-answer format.

Q1: My reaction rate is not linear and plateaus quickly. What could be the cause?

A1: This is a common observation and can be due to several factors:

  • Substrate Depletion: If the concentration of this compound is too low, it may be rapidly consumed by the enzyme, leading to a flattening of the reaction curve.

    • Solution: Increase the initial concentration of this compound. Ensure the substrate concentration is not the limiting factor in the initial phase of the reaction.

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay.

    • Solution: Ensure the enzyme is stored correctly and handled on ice. Use a freshly diluted enzyme solution for each experiment. Check the stability of the enzyme under your specific assay conditions (pH, temperature, buffer components).

  • Product Inhibition: The product of the reaction (e.g., 2-thiouric acid) may be inhibiting the enzyme.

    • Solution: Analyze only the initial linear portion of the reaction curve to determine the initial velocity (V₀). This minimizes the effect of product accumulation.

Q2: I am observing a high background signal in my no-enzyme control wells. What is causing this?

A2: A high background signal can obscure the true enzymatic activity. Here are the likely culprits:

  • Substrate Instability: this compound might be unstable in your assay buffer and spontaneously converting to a product that absorbs at the detection wavelength.

    • Solution: Prepare fresh this compound solutions for each experiment. Test the stability of this compound in the assay buffer over time without the enzyme.

  • Interfering Substances: Components in your sample or buffer may be reacting with the detection reagents. Thiol-containing compounds (like DTT or β-mercaptoethanol) are known to interfere with some colorimetric and fluorometric assays.[1]

    • Solution: If using a coupled assay system (e.g., detecting hydrogen peroxide), run a control without the primary substrate (this compound) to see if other components are generating a signal. If thiol compounds are suspected, consider using a different reducing agent or a detection method that is not sensitive to them.

  • Contaminated Reagents: One or more of your reagents may be contaminated.

    • Solution: Use fresh, high-quality reagents. Filter-sterilize buffers to remove any microbial contamination that could contribute to background signal.

Q3: The reaction rate is lower than expected, or there is no activity at all.

A3: This issue can be frustrating, but a systematic check can often identify the problem:

  • Inactive Enzyme: The xanthine oxidase may have lost its activity.

    • Solution: Test the enzyme activity with a known, reliable substrate like xanthine to confirm its viability. Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.

  • Incorrect Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for enzyme activity.

    • Solution: Verify the pH of your assay buffer. The optimal pH for xanthine oxidase is typically between 7.5 and 8.5. Check for the presence of any potential inhibitors in your buffer.

  • Substrate Solubility Issues: this compound may not be fully dissolved in the assay buffer, leading to a lower effective substrate concentration.

    • Solution: Ensure this compound is completely dissolved. It may be necessary to prepare a stock solution in a suitable organic solvent (like DMSO) and then dilute it into the aqueous assay buffer. Be mindful of the final solvent concentration, as high concentrations can inhibit the enzyme.

  • Presence of Inhibitors: Your sample or reagents may contain inhibitors of xanthine oxidase.

    • Solution: If testing biological samples, consider sample preparation methods to remove potential inhibitors. Run a control with a known amount of purified enzyme spiked into your sample matrix to check for inhibition.

Q4: I am observing substrate inhibition at high concentrations of this compound. How do I deal with this?

A4: Substrate inhibition is a known phenomenon for xanthine oxidase with some substrates.

  • Mechanism: At very high concentrations, a second substrate molecule may bind to the enzyme in a non-productive manner, preventing the catalytic cycle from proceeding efficiently.

  • Solution: To determine the kinetic parameters (Km and Vmax), it is crucial to use a range of substrate concentrations that is below the concentration at which substrate inhibition becomes significant. If you observe a decrease in the reaction rate at higher substrate concentrations, exclude these data points when fitting the Michaelis-Menten model.

Data Presentation

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)ConditionsReference
XanthineBovine Milk Xanthine Oxidase~5 - 15~6 - 8pH 7.5 - 8.5, 25°CGeneral Literature
This compoundBovine Milk Xanthine OxidaseNot ReportedNot Reported--

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound and xanthine oxidase.

Protocol 1: Spectrophotometric Assay for Xanthine Oxidase Activity using this compound

This protocol measures the increase in absorbance resulting from the formation of the oxidation product of this compound (presumably 2-thiouric acid). The expected product, 2-thiouric acid, is analogous to 6-thiouric acid which has a UV absorbance maximum around 356 nm. Researchers should determine the optimal wavelength for their specific product.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • This compound

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., 0.1 M NaOH or DMSO).

    • Prepare a series of dilutions of the this compound stock solution in potassium phosphate buffer to achieve the desired final concentrations in the assay.

    • Prepare a working solution of xanthine oxidase in ice-cold potassium phosphate buffer. The optimal concentration should be determined empirically but is typically in the range of 10-50 mU/mL.

  • Assay Setup:

    • To each well of the microplate or cuvette, add the this compound solution at various concentrations.

    • Add potassium phosphate buffer to bring the volume to the desired pre-initiation volume (e.g., 180 µL).

    • Include a "no-enzyme" control for each substrate concentration to measure the background rate of non-enzymatic substrate degradation.

    • Include a "no-substrate" control to measure any background activity from the enzyme preparation.

  • Initiate the Reaction:

    • Initiate the reaction by adding a small volume of the xanthine oxidase working solution (e.g., 20 µL) to each well.

    • Mix immediately but gently.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at the predetermined wavelength (e.g., ~356 nm) over time.

    • Record data at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • Determine the initial velocity (V₀) from the slope of the linear portion of the curve.

    • Subtract the rate of the "no-enzyme" control from the rate of the corresponding enzymatic reaction.

    • Plot V₀ versus the concentration of this compound and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Coupled Fluorometric Assay for Xanthine Oxidase Activity

This is a more sensitive method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the xanthine oxidase reaction, using a fluorescent probe.

Materials:

  • Xanthine Oxidase

  • This compound

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Horseradish Peroxidase (HRP)

  • A suitable fluorescent probe for H₂O₂ (e.g., Amplex Red or similar)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare this compound and xanthine oxidase solutions as described in Protocol 1.

    • Prepare a working solution of the H₂O₂ probe and HRP in the assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • To each well of a black, clear-bottom 96-well microplate, add the this compound solution at various concentrations.

    • Add the H₂O₂ detection working solution to each well.

    • Include appropriate controls as described in Protocol 1.

  • Initiate the Reaction:

    • Initiate the reaction by adding the xanthine oxidase working solution to each well.

    • Mix gently.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen probe.

    • Monitor the increase in fluorescence over time.

  • Data Analysis:

    • Follow the same data analysis steps as in Protocol 1, using the rate of fluorescence increase to determine the initial velocity.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates a typical workflow for a this compound kinetic assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReagentPrep Reagent Preparation (Buffer, this compound, Enzyme) PlateSetup Assay Plate Setup (Substrate, Buffer, Controls) ReagentPrep->PlateSetup Initiation Reaction Initiation (Add Enzyme) PlateSetup->Initiation Incubation Incubation & Data Acquisition (Spectrophotometer/Fluorometer) Initiation->Incubation DataProcessing Data Processing (Calculate Initial Velocities) Incubation->DataProcessing KineticAnalysis Kinetic Analysis (Michaelis-Menten Plot) DataProcessing->KineticAnalysis

Figure 1. General experimental workflow for this compound kinetic assays.
Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common problems in this compound kinetic assays.

troubleshooting_logic Start Problem with Assay? NoActivity No/Low Activity? Start->NoActivity Yes HighBackground High Background? Start->HighBackground No CheckEnzyme Check Enzyme Activity with Xanthine NoActivity->CheckEnzyme CheckBuffer Verify Buffer pH and Composition NoActivity->CheckBuffer CheckSubstrate Confirm Substrate Concentration & Solubility NoActivity->CheckSubstrate NonLinear Non-Linear Rate? HighBackground->NonLinear No SubstrateStability Test Substrate Stability in Buffer HighBackground->SubstrateStability Yes CheckInterference Identify Interfering Substances HighBackground->CheckInterference FreshReagents Use Fresh Reagents HighBackground->FreshReagents SubstrateDepletion Increase Substrate Concentration NonLinear->SubstrateDepletion Yes EnzymeStability Check Enzyme Stability NonLinear->EnzymeStability ProductInhibition Analyze Initial Linear Phase NonLinear->ProductInhibition xanthine_oxidase_pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid TwoThioxanthine This compound XO3 Xanthine Oxidase TwoThioxanthine->XO3 TwoThioUricAcid 2-Thiouric Acid (Presumed Product) XO1->Xanthine H2O2_1 H₂O₂ + O₂⁻ XO1->H2O2_1 XO2->UricAcid H2O2_2 H₂O₂ + O₂⁻ XO2->H2O2_2 XO3->TwoThioUricAcid H2O2_3 H₂O₂ + O₂⁻ XO3->H2O2_3

References

Technical Support Center: Optimizing 2-Thioxanthine Inactivation of Myeloperoxidase (MPO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting experiments involving the inactivation of myeloperoxidase (MPO) by 2-thioxanthine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of MPO inactivation by this compound?

A1: 2-Thioxanthines are mechanism-based inactivators of MPO.[1][2][3] The process requires the presence of hydrogen peroxide (H₂O₂), a co-substrate for MPO's catalytic activity. MPO oxidizes this compound, generating a reactive free radical intermediate.[1][2][4] This radical then covalently binds to the heme prosthetic group of the enzyme, leading to its irreversible inactivation.[1][3][4]

Q2: Is H₂O₂ necessary for the inactivation of MPO by this compound?

A2: Yes, H₂O₂ is crucial for the mechanism-based inactivation. While this compound alone can cause a minor degree of inactivation, its combination with H₂O₂ leads to a near-complete loss of MPO activity.[1][5]

Q3: Does the presence of chloride affect the inactivation process?

A3: Chloride, a physiological substrate of MPO, can compete with this compound, potentially reducing the potency of the inhibitor.[5] However, it does not prevent the inactivation of the enzyme.[1]

Q4: How can I confirm that this compound has inactivated MPO?

A4: Inactivation can be confirmed through several methods:

  • Residual Activity Assays: Measure the remaining MPO activity after incubation with this compound and H₂O₂.[1] A significant decrease in activity compared to controls indicates inactivation.

  • Spectrophotometric Analysis: Monitor changes in the MPO absorption spectrum. Upon inactivation by this compound in the presence of H₂O₂, the Soret peak of MPO shifts.[1][5]

  • Mass Spectrometry: Analysis of the heme group after inactivation will show a covalent modification by the this compound.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete MPO Inactivation Insufficient Incubation Time: The reaction may not have reached completion.Increase the incubation time. A time course experiment can help determine the optimal duration. A 5-minute incubation has been shown to be effective.[1]
Suboptimal Reagent Concentrations: Incorrect concentrations of MPO, this compound, or H₂O₂ can limit the reaction.Verify the concentrations of all reagents. Refer to the experimental protocols for recommended concentrations.
H₂O₂ Degradation: Hydrogen peroxide is unstable and may have degraded.Use a fresh stock of H₂O₂ for each experiment.
Presence of Competing Substrates: High concentrations of other MPO substrates (e.g., chloride) can interfere with inactivation.If possible, reduce the concentration of competing substrates in the reaction buffer.
High Variability Between Replicates Inconsistent Pipetting: Inaccurate pipetting can lead to variations in reagent concentrations.Ensure accurate and consistent pipetting techniques. Calibrate pipettes regularly.
Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of inactivation.Use a temperature-controlled incubator or water bath to maintain a stable temperature (e.g., 21°C).[1]
Sample Handling: Variations in the timing of reagent addition or stopping the reaction can introduce variability.Standardize the experimental workflow, ensuring consistent timing for all samples.
Unexpected Spectral Changes Incorrect Wavelength Monitoring: The spectrophotometer may not be set to the correct wavelengths to observe the expected spectral shifts.Verify the wavelength settings for monitoring the Soret peak of MPO (typically around 430 nm for the native enzyme).
Buffer Interference: Components in the buffer may interfere with spectral readings.Use a simple buffer system, such as phosphate buffer, as recommended in established protocols.[1]

Experimental Protocols

MPO Inactivation Assay

This protocol is designed to assess the time-dependent inactivation of MPO by this compound.

Materials:

  • Purified MPO

  • This compound (e.g., TX1)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Catalase

  • Substrate for residual activity measurement (e.g., 3,3′,5,5′-tetramethylbenzidine - TMB)

Procedure:

  • Prepare a reaction mixture containing MPO (100 nM) and the desired concentration of this compound in 100 mM phosphate buffer, pH 7.4.

  • Incubate the mixture at a controlled temperature (e.g., 21°C).

  • Initiate the inactivation reaction by adding H₂O₂ (10 μM).

  • At various time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture and dilute it 200-fold in a suitable buffer to stop the inactivation process.

  • Measure the residual MPO activity of the diluted samples using a suitable substrate like TMB.

  • To stop the reaction after a fixed time (e.g., 5 minutes), add catalase (20 µg/ml).[1]

Data Presentation: Summary of Experimental Conditions
Parameter Concentration/Value Reference
MPO Concentration (Inactivation Assay)100 nM[1]
This compound (TX1) Concentration20 µM[1]
Hydrogen Peroxide (H₂O₂) Concentration10 - 50 µM[1]
Incubation Temperature21°C (Room Temperature)[1]
Incubation Time5 - 10 minutes[1]
Buffer50-100 mM Phosphate Buffer, pH 7.4[1]
MPO Concentration (Chlorination Assay)10 nM[1]
Sodium Chloride (Chlorination Assay)140 mM[1]

Visualizations

MPO_Inactivation_Workflow Experimental Workflow for MPO Inactivation by this compound cluster_prep Preparation cluster_incubation Inactivation cluster_analysis Analysis reagents Prepare Reagents: MPO, this compound, H₂O₂, Buffer mix Mix MPO and this compound reagents->mix 1 add_h2o2 Initiate with H₂O₂ mix->add_h2o2 2 incubate Incubate at 21°C add_h2o2->incubate 3 stop_reaction Stop Reaction (Dilution or Catalase) incubate->stop_reaction 4 measure_activity Measure Residual MPO Activity (TMB) stop_reaction->measure_activity 5 analyze_data Analyze Data and Determine Inactivation measure_activity->analyze_data 6

Caption: Workflow for MPO inactivation by this compound.

MPO_Inactivation_Mechanism Mechanism of MPO Inactivation by this compound MPO MPO (Active) CompoundI Compound I MPO->CompoundI + H₂O₂ H2O2 H₂O₂ Radical Thioxanthine Radical CompoundI->Radical Oxidizes CompoundII Compound II CompoundI->CompoundII + this compound Thioxanthine This compound InactiveMPO Inactive MPO (Covalent Adduct) Radical->InactiveMPO CompoundII->InactiveMPO + Thioxanthine Radical

Caption: Mechanism of MPO inactivation by this compound.

References

How to prevent degradation of 2-Thioxanthine in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 2-Thioxanthine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The primary cause of this compound degradation is oxidation. The thiol group (-SH) on the xanthine ring is susceptible to oxidation, which can be initiated by several factors:

  • Dissolved Oxygen: Molecular oxygen in the solvent is a common oxidizing agent for thiols.[1]

  • Trace Metal Ions: Transition metal impurities in buffers or solvents can catalyze the oxidation of thiols.

  • Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[2]

  • Light Exposure: Photons can provide the energy to initiate oxidative reactions.

  • Alkaline pH: While basic conditions can aid in dissolving this compound, a higher pH can also make the thiol group more susceptible to oxidation.

Q2: How should I prepare a stock solution of this compound?

A2: Due to its limited aqueous solubility, a common method is to first dissolve this compound in an organic solvent like DMSO or in a basic aqueous solution such as dilute NaOH before further dilution into your experimental buffer.[3][4]

  • For Organic Stock Solutions: Dissolve this compound in high-quality, anhydrous DMSO to a high concentration (e.g., 10-50 mM).

  • For Aqueous Stock Solutions: To prepare an aqueous stock, dissolve this compound in a minimal amount of 1 M NaOH, and then dilute with degassed, purified water to the desired concentration.[4] Stock solutions of the related compound xanthine in NaOH are reported to be stable for one week at 2-8°C.[4]

Always use solvents that have been degassed (e.g., by sonication or sparging with nitrogen or argon) to minimize dissolved oxygen.[5]

Q3: What are the optimal storage conditions for this compound solutions?

A3: Optimal storage is crucial to maintain the integrity of your this compound solution. Based on stability studies of analogous thiopurine compounds, the following conditions are recommended:[6][7][8]

  • Long-term Storage (Months): Store stock solutions at -70°C or below in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7][8] Storage at -20°C is not recommended for long durations, as significant degradation of similar compounds has been observed.[7]

  • Short-term Storage (Days to a Week): For aqueous stock solutions, storage at 2-8°C in the dark is acceptable for up to one week.[4]

  • Protection from Light: Store all solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution turns yellow or develops a precipitate. Oxidation of this compound, leading to the formation of disulfide-linked dimers or other insoluble degradation products.1. Prepare fresh solution using degassed solvents. 2. Add a chelating agent like EDTA (0.1-1 mM) to your buffer to sequester catalytic metal ions.[5] 3. Consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at an equimolar concentration to maintain the thiol in its reduced state. TCEP is stable and effective over a wide pH range.[5]
Inconsistent results or loss of compound activity in experiments. Degradation of this compound in the working solution during the experiment.1. Prepare working solutions fresh for each experiment from a frozen stock. 2. Minimize the time the solution is kept at room temperature. 3. Ensure your experimental buffer is degassed and consider working under an inert atmosphere for sensitive, long-duration experiments.[5]
Unexpected peaks appear in HPLC or LC-MS analysis. The new peaks likely represent degradation products of this compound.1. Confirm the identity of the this compound peak using a fresh standard. 2. Analyze the mass of the new peaks. An increase in mass corresponding to the loss of two hydrogens and the formation of a dimer may indicate disulfide bond formation. 3. Review your solution preparation and storage protocols against the recommendations to identify potential sources of degradation.

Data Presentation

Table 1: Recommended Storage Conditions for Thiopurine Solutions (Analogous Compounds)

Storage Temperature Duration Stability Reference(s)
25°C (Room Temp)Up to 4 hoursStable[7][8]
4°CUp to 4 daysMinor (~20%) degradation may occur[7]
-20°CMonthsSignificant (~30%) degradation observed after 180 days[7]
-70°CUp to 6 monthsStable[7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (MW: 168.18 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (Argon or Nitrogen)

    • Amber, screw-cap vials

  • Procedure:

    • Weigh out 1.68 mg of this compound and place it in a clean, dry amber vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Briefly vortex the solution until the this compound is completely dissolved.

    • Blanket the headspace of the vial with inert gas before sealing the cap tightly.

    • Prepare single-use aliquots (e.g., 20 µL) in smaller amber microcentrifuge tubes.

    • Store the aliquots at -70°C for long-term storage.

Protocol 2: Monitoring this compound Stability by HPLC
  • Objective: To quantify the concentration of this compound over time under specific storage conditions.

  • Methodology:

    • Prepare a this compound solution according to Protocol 1 or your experimental conditions.

    • At time zero (T=0), dilute a sample of the solution to a suitable concentration (e.g., 100 µM) in the mobile phase and inject it into the HPLC system. Record the peak area.

    • Store the remaining solution under the desired test conditions (e.g., 4°C, 25°C, protected from light).

    • At subsequent time points (e.g., 1, 4, 8, 24 hours), take another sample, dilute it in the same manner, and analyze by HPLC.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Suggested HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at the λmax of this compound.

    • Injection Volume: 10 µL

Visualizations

Degradation_Pathway Thioxanthine This compound (Reduced Thiol) Radical Thiol Radical Thioxanthine->Radical [O] (O₂, Metal Ions, Light, H₂O₂) Dimer Disulfide Dimer (Oxidized) Radical->Dimer Dimerization FurtherOxidation Further Oxidized Products (e.g., Sulfinic/Sulfonic Acids) Radical->FurtherOxidation [O]

Caption: Inferred oxidative degradation pathway for this compound in solution.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckSolution Is the this compound solution freshly prepared? Start->CheckSolution PrepareFresh Action: Prepare fresh solution from frozen stock. CheckSolution->PrepareFresh No CheckStorage Were stock solutions stored at -70°C in aliquots? CheckSolution->CheckStorage Yes PrepareFresh->CheckStorage CorrectStorage Action: Implement proper storage protocol. CheckStorage->CorrectStorage No CheckProtocol Are degassed solvents and protective measures (dark/inert atm.) used? CheckStorage->CheckProtocol Yes CorrectStorage->CheckProtocol ImplementProtocol Action: Use degassed solvents. Add EDTA or TCEP if needed. CheckProtocol->ImplementProtocol No Analyze Run HPLC/LC-MS to confirm degradation. CheckProtocol->Analyze Yes ImplementProtocol->Analyze

Caption: Troubleshooting workflow for experiments involving this compound.

References

Enhancing the sensitivity of 2-Thioxanthine detection in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 2-Thioxanthine in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound with high sensitivity?

A1: The primary methods for achieving high-sensitivity detection of this compound and related compounds in biological matrices are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), various electrochemical biosensors, and fluorescent probes. LC-MS/MS is often considered the gold standard for its high selectivity and sensitivity.[1][2] Electrochemical biosensors offer advantages in terms of rapid analysis and potential for point-of-care applications.[3][4][5]

Q2: My signal-to-noise ratio is poor. What are the first steps I should take?

A2: Poor signal-to-noise can originate from sample preparation, instrument settings, or the analytical method itself. First, verify your sample preparation protocol to ensure efficient extraction and removal of interfering substances.[6][7] Second, confirm that instrument parameters (e.g., mass transitions for MS/MS, applied potential for electrochemical sensors) are optimized for this compound. Finally, evaluate the baseline noise in blank samples to identify potential sources of contamination.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Matrix effects can significantly suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. To minimize these effects, consider the following:

  • Improve Sample Cleanup: Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components like salts and phospholipids.[7]

  • Use Isotope-Labeled Internal Standards: A stable isotope-labeled version of this compound is the ideal internal standard as it co-elutes and experiences similar matrix effects.[8]

  • Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components.

  • Optimize Chromatography: Adjusting the chromatographic gradient can help separate this compound from co-eluting matrix components.[1]

Troubleshooting Guides

Sample Preparation

Problem 1: Low recovery of this compound after extraction.

Potential Cause Troubleshooting Step Rationale
Inefficient Cell Lysis Use a more rigorous lysis method (e.g., sonication, bead beating) or add a lysing agent. For whole blood, osmotic lysis with water is a common first step.[7][9]Ensures the analyte is released from cells into the extraction solvent.
Protein Binding Perform a protein precipitation step using acetonitrile, methanol, or zinc sulfate prior to extraction.[7]Releases analyte bound to plasma proteins, making it available for extraction.
Incorrect Extraction Solvent pH Adjust the pH of the sample and extraction solvent to ensure this compound is in a neutral, unionized state, which improves its solubility in organic solvents.Analyte charge state significantly impacts extraction efficiency.
Suboptimal Solid-Phase Extraction (SPE) Test different SPE sorbents (e.g., C18, mixed-mode) and optimize wash/elution solvent composition.Ensures the analyte is retained on the cartridge while interferences are washed away, and then efficiently eluted.

A generalized workflow for sample preparation is crucial for reproducible results.

G General Sample Preparation Workflow cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction & Cleanup cluster_2 Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) Lysis Cell Lysis (if applicable) BiologicalSample->Lysis ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Lysis->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Extraction Extraction (LLE or SPE) Supernatant1->Extraction Transfer Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Analysis Inject for LC-MS/MS or other analysis Centrifugation2->Analysis

Caption: Workflow for preparing biological samples for sensitive analysis.

LC-MS/MS Detection

Problem 2: No peak or very low intensity for this compound.

Potential Cause Troubleshooting Step Rationale
Incorrect Mass Transitions (MRM) Infuse a this compound standard solution directly into the mass spectrometer to optimize the precursor and product ion m/z values and collision energy.Ensures the instrument is monitoring the correct and most abundant ions, maximizing sensitivity.[2]
Ion Suppression Dilute the sample or improve the sample cleanup procedure. Check for co-eluting compounds in the chromatogram.[6]Matrix components co-eluting with the analyte can compete for ionization, reducing the analyte's signal.
Suboptimal ESI Source Conditions Optimize electrospray ionization (ESI) source parameters, including gas flows (nebulizer, heater), temperature, and spray voltage.Proper ESI conditions are critical for efficient desolvation and ionization of the analyte.
Chromatographic Issues Ensure the mobile phase composition is appropriate for retaining and eluting this compound on your column. Check for column degradation or blockage.Poor chromatography can lead to broad peaks or complete loss of the analyte on the column.

The following diagram illustrates a troubleshooting decision tree for LC-MS/MS analysis.

G LC-MS/MS Troubleshooting Logic Start Low/No Signal for Analyte CheckStandard Run Standard Solution. Is signal present? Start->CheckStandard CheckMS Optimize MS/MS Parameters (Tune Page) CheckStandard->CheckMS No CheckLC Check LC System: - Column Health - Mobile Phase - Leaks CheckStandard->CheckLC Yes, but poor peak shape CheckSample Inject Extracted Sample. Is signal present? CheckStandard->CheckSample Yes, good signal CheckMS->CheckStandard CheckLC->CheckSample ProblemSamplePrep Issue is in Sample Prep: - Low Recovery - Analyte Degradation CheckSample->ProblemSamplePrep No ProblemMatrix Issue is Matrix Effect: - Ion Suppression - Improve Cleanup - Dilute Sample CheckSample->ProblemMatrix Yes, but much lower than standard

Caption: Decision tree for troubleshooting low signal in LC-MS/MS.

Electrochemical Biosensors

Problem 3: Low sensitivity or unstable signal from the biosensor.

Potential Cause Troubleshooting Step Rationale
Poor Enzyme Immobilization Optimize the immobilization technique (e.g., covalent attachment, entrapment). Ensure reagents like EDC/NHS for activation are fresh.[3]A stable and active enzyme layer is fundamental for a reproducible biosensor response.[4]
Electrode Fouling Pre-treat the sample to remove large biomolecules. If fouling occurs, gently polish the electrode surface (for non-disposable electrodes) or use a new screen-printed electrode.Proteins and other macromolecules in biological samples can adsorb to the electrode surface, blocking electron transfer and reducing the signal.
Incorrect Buffer pH or Ionic Strength Optimize the pH of the measurement buffer. Xanthine oxidase activity is pH-dependent.The enzyme's catalytic activity is maximal within a specific pH range, directly impacting sensor sensitivity.[10]
Presence of Interferents Test the sensor's response to common biological interferents like ascorbic acid and uric acid. Modify the electrode with a selective membrane (e.g., Nafion) to reduce interference.Electroactive species that oxidize at a similar potential to your target can create a false positive signal.[4]

Quantitative Data Summary

The following table summarizes the performance of various sensitive analytical methods for xanthine and related compounds. Note: Data specific to this compound is limited; these values from closely related analytes serve as a benchmark for expected performance.

MethodAnalyteMatrixLimit of Detection (LOD)Linear RangeReference
Electrochemical BiosensorXanthineFish Samples1.14 nMNot Specified[3]
Electrochemical BiosensorXanthineFood Samples3.0 x 10⁻⁸ M5.0 x 10⁻⁸ to 1.0 x 10⁻⁵ M[5]
LC-MS/MSIsopropylthioxanthone (ITX)Food Samples0.8 pg (injected)Not Specified[1]
LC/TQMS[¹³C₂,¹⁵N₂]xanthineHuman Plasma4 nM4 - 4000 nM[8]
Fluorescent/ColorimetricXanthineSerum Samples0.58 µM (Fluorescent)Not Specified[11]

Experimental Protocols

Protocol 1: Representative LC-MS/MS Method

This protocol is a representative method based on established procedures for similar compounds.[8]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 20 µL of an internal standard solution (ideally, ¹³C,¹⁵N-labeled this compound).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Optimize by infusing a standard. A hypothetical transition could be based on the loss of the thio-carbonyl group or other characteristic fragments.

    • Source Parameters: Optimize gas temperature, gas flow, and capillary voltage according to the specific instrument manufacturer's recommendations.

Protocol 2: Electrochemical Biosensor Fabrication

This protocol describes the general steps for creating a xanthine oxidase-based sensor for detecting xanthine compounds.[3][4]

  • Electrode Preparation:

    • Start with a clean glassy carbon electrode (GCE) or a screen-printed carbon electrode.

    • To enhance conductivity and provide a high surface area, modify the electrode with nanomaterials. For example, drop-cast a dispersion of multi-walled carbon nanotubes (MWCNTs) or gold nanoparticles onto the electrode surface and let it dry.

  • Enzyme Immobilization:

    • Activate carboxyl groups on the modified electrode surface using a freshly prepared solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3]

    • After rinsing, apply a small volume (e.g., 5-10 µL) of a concentrated Xanthine Oxidase (XOD) enzyme solution onto the activated surface.

    • Allow the coupling reaction to proceed in a humid chamber for several hours or overnight at 4°C.

    • Rinse gently with a phosphate buffer solution (PBS) to remove any unbound enzyme.

  • Measurement:

    • The sensor works by detecting the hydrogen peroxide (H₂O₂) produced by the enzymatic oxidation of this compound.

    • Using an amperometric technique (e.g., cyclic voltammetry or chronoamperometry), apply a potential (typically around +0.4 to +0.6 V vs. Ag/AgCl) to oxidize the H₂O₂.[4]

    • The resulting current is proportional to the concentration of this compound in the sample.

The following diagram illustrates the mechanism of a Xanthine Oxidase biosensor.

G Xanthine Oxidase Biosensor Mechanism cluster_0 Enzymatic Reaction cluster_1 Electrochemical Detection Thioxanthine This compound XOD Xanthine Oxidase (XOD) Thioxanthine->XOD UricAcid Thiouric Acid XOD->UricAcid H2O2 Hydrogen Peroxide (H₂O₂) XOD->H2O2 Electrode Electrode (Applied Potential) H2O2->Electrode Oxidation at Electrode Surface O2 O₂ O2->XOD H2O H₂O Electrode->O2 Signal Measurable Current (Signal) Electrode->Signal Protons 2H⁺ + 2e⁻ Electrode->Protons

Caption: Mechanism of an amperometric this compound biosensor.

References

Technical Support Center: Addressing Off-Target Effects of 2-Thioxanthine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 2-thioxanthine derivatives encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes after treatment with our this compound derivative. Could these be off-target effects?

A1: It is highly plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors can interact with proteins other than their intended target, leading to a range of cellular responses. For some compounds, the desired therapeutic effect may even be mediated through these off-target interactions. Therefore, it is crucial to experimentally validate that the observed phenotype is a direct result of modulating the intended target.

Q2: What are the known off-target activities of this compound derivatives?

A2: A significant known off-target activity of this compound derivatives is the mechanism-based inactivation of myeloperoxidase (MPO).[1][2] This occurs through an MPO-catalyzed one-electron oxidation of the this compound moiety, generating a reactive radical species. This radical can then covalently modify the heme prosthetic group of MPO, leading to its irreversible inhibition.[1] Furthermore, this reactive intermediate has the potential to diffuse and covalently modify other proteins, leading to a broader off-target profile.[3][4]

Q3: How can we proactively identify potential off-target effects of our this compound derivative?

A3: Proactive identification of off-target effects is critical for the accurate interpretation of experimental results. A common and comprehensive approach is to perform a kinase selectivity profile by screening the inhibitor against a large panel of kinases (kinome scanning).[5] Additionally, chemoproteomic platforms, which may involve synthesizing an alkyne- or biotin-tagged version of your compound, can be used to pull down and identify interacting proteins from cell lysates via mass spectrometry.[3][4][6][7]

Q4: How do we distinguish between on-target and off-target effects in our cellular assays?

A4: A gold-standard method to differentiate on-target from off-target effects is to perform a rescue experiment. Overexpressing a drug-resistant mutant of the intended target should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target proteins. Another valuable technique is a washout experiment. If the compound's effect is reversible and the phenotype reverts after the drug is removed, it may suggest a reversible off-target interaction. Conversely, a persistent phenotype after washout could indicate irreversible binding to either the on-target or an off-target protein.[8][9]

Troubleshooting Guides

Issue 1: Discrepancy between Biochemical and Cellular Assay Potency

My this compound derivative is potent in a biochemical assay but shows significantly lower activity in cell-based assays.

Possible Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability Perform a cellular uptake assay using techniques like LC-MS/MS to quantify intracellular compound concentration.Low intracellular concentration suggests poor permeability.
Compound Efflux Co-incubate cells with known efflux pump inhibitors (e.g., verapamil).An increase in the inhibitor's cellular potency suggests it is a substrate for efflux pumps.
High Intracellular ATP Concentration If your compound is an ATP-competitive inhibitor, the high ATP levels in cells can outcompete it.Consider developing assays to measure target engagement in cells, such as cellular thermal shift assays (CETSA).
Low Target Expression or Activity in Cell Line Verify the expression and activity (e.g., phosphorylation status for kinases) of the target protein in your cell model using Western blotting or qPCR.If the target is not expressed or is inactive, select a different cell line with confirmed target expression and activity.
Issue 2: Observed Phenotype is Inconsistent with Known Target Biology

The cellular phenotype I'm observing (e.g., unexpected toxicity, pathway activation) does not align with the known function of the intended target of my this compound derivative.

This strongly suggests an off-target effect. The following workflow can help identify the cause:

G phenotype Unexpected Phenotype Observed washout Perform Washout Experiment phenotype->washout rescue Perform CRISPR Rescue Experiment washout->rescue Phenotype persists on_target Phenotype is On-Target washout->on_target Phenotype reverses off_target Phenotype is Off-Target rescue->off_target Phenotype persists rescue->on_target Phenotype reverses kinome Conduct Kinome Scan identify_off_target Identify Specific Off-Target(s) kinome->identify_off_target chemoproteomics Perform Chemoproteomics chemoproteomics->identify_off_target off_target->kinome off_target->chemoproteomics validate_off_target Validate Off-Target with Secondary Assays identify_off_target->validate_off_target

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 3: Interpreting Kinome Scan Data

I have kinome scan data for my this compound derivative and see multiple hits. How do I interpret this?

  • Assess Potency: Focus on off-targets that are inhibited with a potency (e.g., IC50, Ki) that is within the concentration range used in your cellular experiments.

  • Consider Cellular Context: Cross-reference the identified off-targets with the expression profile of your experimental cell line. An off-target that is not expressed in your cells is unlikely to be responsible for the observed phenotype.

  • Biological Relevance: Investigate the known biological functions of the high-potency off-targets. Is their inhibition consistent with the observed phenotype?

  • Validate Key Off-Targets: Select the most plausible off-target candidates and validate their engagement and functional consequence in cells using orthogonal approaches, such as:

    • Western Blotting: Check for modulation of downstream signaling pathways of the putative off-target.

    • siRNA/shRNA Knockdown: Does knockdown of the off-target protein phenocopy the effect of your compound?

    • Independent Inhibitors: Does a structurally distinct inhibitor of the off-target protein produce the same phenotype?

G kinome_data Kinome Scan Data potency Assess Potency of Hits kinome_data->potency expression Check Cellular Expression of Hits potency->expression biology Investigate Biological Function expression->biology validation Validate Key Off-Targets biology->validation conclusion Confirm Off-Target Responsibility validation->conclusion

Caption: Logic for interpreting kinome scan data.

Data Presentation

Table 1: Inhibitory Activity of this compound Derivatives Against Myeloperoxidase (MPO)

CompoundDescriptionIC50 (µM)Assay ConditionReference
TX1N-Isobutylthioxanthine0.8Purified MPO[2]
TX20.2Purified MPO[2]
TX4AZD59040.2 ± 0.02Purified MPO[2]
Compound A3-(2-ethoxypropyl)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-onek_inact/K_I = 8450 M⁻¹s⁻¹Purified MPO[3][4]

Table 2: Cytotoxicity of Selected Thioxanthene Derivatives in Cancer Cell Lines

Note: These are tetracyclic thioxanthene derivatives, structurally related to 2-thioxanthines.

CompoundA375-C5 (Melanoma) GI50 (µM)MCF-7 (Breast Cancer) GI50 (µM)NCI-H460 (Lung Cancer) GI50 (µM)Reference
11 5.3 ± 0.17.1 ± 0.36.5 ± 0.2[10]
12 31.0 ± 2.039.0 ± 1.035.0 ± 1.0[10]
13 16.0 ± 1.023.0 ± 2.018.0 ± 1.0[10]
14 8.0 ± 0.311.0 ± 0.59.0 ± 0.4[10]
Doxorubicin 0.020 ± 0.0010.030 ± 0.0020.020 ± 0.001[10]

Experimental Protocols

Protocol 1: Kinase Inhibitor Washout Experiment

This protocol determines if a compound's effect is reversible.

Materials:

  • Cells in logarithmic growth phase

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound derivative stock solution

  • DMSO (vehicle control)

  • Appropriate culture plates/flasks

Procedure:

  • Cell Seeding: Plate cells at a density that prevents over-confluence during the experiment. Allow cells to adhere and resume proliferation (typically overnight).

  • Compound Treatment: Treat cells with the this compound derivative at a concentration that elicits the phenotype of interest (e.g., 5-10x the cellular IC50). Include a vehicle control (DMSO). Incubate for a defined period (e.g., 6 hours).

  • Washout:

    • Aspirate the medium containing the compound or vehicle.

    • Wash the cells gently with pre-warmed sterile PBS. Repeat the wash two more times to ensure complete removal of the compound.[8]

    • Add fresh, pre-warmed complete culture medium.

  • Post-Washout Incubation: Return the cells to the incubator and monitor them over time (e.g., at 24, 48, 72-hour intervals post-washout).

  • Analysis: At each time point, assess the phenotype of interest (e.g., cell viability, protein phosphorylation, gene expression) and compare the compound-treated washout group to the vehicle control washout group and to cells continuously exposed to the compound.

G seed Seed Cells treat Treat with Compound/Vehicle seed->treat wash Wash Cells 3x with PBS treat->wash add_media Add Fresh Medium wash->add_media incubate Incubate and Monitor add_media->incubate analyze Analyze Phenotype incubate->analyze

Caption: Experimental workflow for a washout experiment.

Protocol 2: CRISPR/Cas9-Mediated Rescue Experiment

This protocol is used to confirm if an observed phenotype is due to the inhibition of the intended target.

Phase 1: Generation of Target Knockout Cell Line

  • gRNA Design: Design and validate 2-3 single guide RNAs (sgRNAs) targeting a critical exon of your target gene.

  • Vector Construction: Clone the validated sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Transfection/Transduction: Introduce the CRISPR/Cas9 components into your cell line.

  • Selection and Clonal Isolation: Select for transfected/transduced cells and isolate single-cell clones.

  • Knockout Validation: Screen individual clones for target protein knockout by Western blot and confirm the genetic modification by Sanger sequencing of the target locus.

Phase 2: Rescue with Wild-Type or Resistant Mutant

  • Mutagenesis: Create an expression construct for your target protein. For the rescue, this can be the wild-type protein. To demonstrate on-target action of an inhibitor, create a mutant that is resistant to your compound (e.g., by mutating the binding site) while retaining biological activity. Introduce silent mutations in the sgRNA binding site of the rescue construct to prevent it from being targeted by any residual Cas9 activity.[11]

  • Transfection/Transduction: Introduce the rescue construct (wild-type or resistant mutant) into the validated knockout cell line.

  • Verification of Re-expression: Confirm the expression of the rescue protein by Western blot.

  • Phenotypic Analysis: Treat the parental, knockout, and rescue cell lines with your this compound derivative. If the phenotype observed in the parental cells is absent in the knockout cells but restored in the rescue cells, this confirms the phenotype is on-target. If a resistant mutant is used, the rescued cells should not exhibit the phenotype upon compound treatment.

G design_gRNA Design & Clone gRNAs transfect_cas9 Transfect/Transduce Cas9/gRNA design_gRNA->transfect_cas9 isolate_clones Isolate Single Clones transfect_cas9->isolate_clones validate_ko Validate Knockout (WB, Sequencing) isolate_clones->validate_ko create_rescue Create Rescue Construct (WT or Mutant) validate_ko->create_rescue transfect_rescue Transfect Rescue Construct into KO Cells create_rescue->transfect_rescue validate_rescue Verify Re-expression transfect_rescue->validate_rescue phenotypic_assay Perform Phenotypic Assay validate_rescue->phenotypic_assay

Caption: Workflow for a CRISPR/Cas9 rescue experiment.

References

Technical Support Center: Refinement of Purification Protocols for 2-Thioxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification protocols for 2-Thioxanthine. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield or No Crystal Formation During Recrystallization

Question: I am having trouble obtaining crystals of this compound after synthesis, or the yield is very low. What are the recommended solvents and conditions for recrystallization?

Answer:

Low yield or failure of crystallization is a common challenge in the purification of this compound. This is often due to the selection of a suboptimal solvent system or inappropriate crystallization conditions. Based on available literature for similar compounds and general crystallization principles, the following troubleshooting steps are recommended:

Troubleshooting Steps:

  • Solvent System Selection:

    • Single Solvent System: this compound is reported to be slightly soluble in water.[1][2] For closely related xanthine derivatives, polar aprotic solvents have been used. A common starting point for recrystallization is to use a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Two-Solvent System: A frequently effective method for inducing crystallization is a two-solvent system. For derivatives of this compound, a mixture of Dimethylformamide (DMF) and ethanol has been successfully used.[1] Another common polar aprotic/protic solvent combination to explore is Dimethyl sulfoxide (DMSO) and ethanol.

      • Procedure: Dissolve the crude this compound in a minimal amount of the primary solvent (e.g., DMF or DMSO) at an elevated temperature. Then, slowly add the anti-solvent (e.g., ethanol or water) dropwise until the solution becomes slightly turbid. Reheat the solution until it becomes clear again, and then allow it to cool slowly.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure this compound from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

    • Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of this compound.

    • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

  • Potential Issue: Presence of Soluble Impurities: Highly soluble impurities can inhibit crystallization. If the above steps fail, it may be necessary to first remove these impurities using a different purification technique, such as column chromatography, before attempting recrystallization.

Issue 2: Impurities Detected in the Final Product

Question: After purification, I am still observing impurities in my this compound sample when analyzed by HPLC. What are the likely impurities and how can I remove them?

Answer:

Impurities in the final product can arise from unreacted starting materials, byproducts of the synthesis, or degradation of this compound. The synthesis of xanthine derivatives often starts from precursors like 6-amino-2-thiouracil, urea, and cyanoacetic acid derivatives.[3][4][5][6][7]

Common Potential Impurities:

  • Unreacted Starting Materials:

    • 6-Amino-2-thiouracil (if used as a precursor).

    • Urea or thiourea derivatives.

    • Cyanoacetic acid derivatives.

  • Side-Reaction Products:

    • Incomplete cyclization products.

    • Products from side reactions of the reactive starting materials. For example, the synthesis of other heterocyclic ring systems from 6-amino-2-thiouracil has been reported.[8][9][10][11]

  • Degradation Products:

    • This compound may be susceptible to degradation under harsh pH or high-temperature conditions. While specific degradation pathways for this compound are not extensively documented, related thioxanthine and thiophene derivatives show instability in strong acidic or basic media.

Troubleshooting and Removal Strategies:

  • Recrystallization: Optimizing the recrystallization solvent system, as described in Issue 1, can be effective in removing impurities with different solubility profiles. Multiple recrystallizations may be necessary to achieve high purity.

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative.

    • Stationary Phase: A C18 reversed-phase silica gel is a common choice for the purification of xanthine derivatives.[12][13]

    • Mobile Phase: A gradient elution with a mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used. The optimal gradient will need to be determined empirically.

  • Purity Analysis: A validated High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the purity of this compound throughout the purification process.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Two-Solvent System)

This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal volume of hot Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Start with a small amount of solvent and add more as needed with heating and stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution.

  • Addition of Anti-solvent: While the solution is still hot, slowly add a pre-warmed anti-solvent such as ethanol or water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the hot primary solvent (DMF or DMSO) back into the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a starting point for developing a specific analytical method for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4 with phosphoric acid).

    • B: Methanol or Acetonitrile.

  • Elution: An isocratic or gradient elution can be used. A starting point could be an isocratic mixture of A and B (e.g., 85:15 v/v). The ratio can be optimized to achieve good separation of this compound from its impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance of similar xanthine derivatives, a wavelength in the range of 270-280 nm should be a suitable starting point. A full UV scan of a pure sample is recommended to determine the optimal wavelength.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables provide a template for summarizing quantitative data from purification experiments. Researchers should populate these tables with their own experimental results to compare the effectiveness of different purification protocols.

Table 1: Recrystallization of this compound - Solvent System Comparison

Solvent System (v/v)Initial Purity (%)Final Purity (%)Yield (%)Observations
DMF / Ethanol
DMSO / Ethanol
DMF / Water
Other

Table 2: HPLC Purification of this compound - Method Parameters and Results

ParameterValue
Chromatography Mode Reversed-Phase HPLC
Stationary Phase C18 Silica Gel
Mobile Phase e.g., 85:15 (v/v) 0.05M KH2PO4 (pH 4) : Methanol
Flow Rate e.g., 1.0 mL/min
Detection Wavelength e.g., 275 nm
Initial Purity (%)
Final Purity (%)
Recovery/Yield (%)

Mandatory Visualization

Logical Workflow for this compound Purification and Analysis

The following diagram illustrates a logical workflow for the purification and subsequent analysis of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound (with impurities) Recrystallization Recrystallization Crude_Product->Recrystallization Initial Attempt Purity_Analysis Purity Analysis (HPLC) Recrystallization->Purity_Analysis Check Purity Chromatography Column Chromatography (e.g., RP-HPLC) Chromatography->Purity_Analysis Re-check Purity Purity_Analysis->Chromatography <99% Pure Pure_Product Pure this compound Purity_Analysis->Pure_Product >99% Pure Characterization Structural Characterization (e.g., NMR, MS) Pure_Product->Characterization

Caption: A logical workflow for the purification and analysis of this compound.

Experimental Workflow for HPLC Method Development

This diagram outlines the key steps in developing a robust HPLC method for the analysis of this compound.

HPLC_Development Start Start: Crude or Partially Purified this compound Select_Column Select Column (e.g., C18) Start->Select_Column Select_Mobile_Phase Select Mobile Phase (Buffer + Organic Modifier) Select_Column->Select_Mobile_Phase Optimize_Composition Optimize Mobile Phase Composition (Isocratic/Gradient) Select_Mobile_Phase->Optimize_Composition Optimize_Flow_Rate Optimize Flow Rate Optimize_Composition->Optimize_Flow_Rate Set_Wavelength Set Detection Wavelength Optimize_Flow_Rate->Set_Wavelength Inject_Sample Inject Sample Set_Wavelength->Inject_Sample Analyze_Chromatogram Analyze Chromatogram (Resolution, Peak Shape) Inject_Sample->Analyze_Chromatogram Analyze_Chromatogram->Optimize_Composition Iterate if needed Validate_Method Validate Method (Linearity, Precision, Accuracy) Analyze_Chromatogram->Validate_Method Good Separation

Caption: A workflow for developing an HPLC method for this compound analysis.

References

Minimizing batch-to-batch variability in 2-Thioxanthine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in the synthesis of 2-Thioxanthine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Low or no yield of this compound is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Cause Recommended Solutions
Purity of Starting Materials Use high-purity 6-amino-2-thiouracil (≥98%). Impurities can interfere with the nitrosation and reduction steps, leading to side reactions. Ensure the sodium nitrite and sodium dithionite are fresh and have been stored properly to prevent degradation.
Incomplete Nitrosation Ensure the reaction mixture is acidic (pH 3-4) during the addition of sodium nitrite. Use a pH meter or pH paper to monitor. The reaction is typically carried out at a low temperature (0-5 °C) to prevent decomposition of nitrous acid.
Inefficient Reduction The reduction of the nitroso intermediate is critical. Ensure the sodium dithionite is added portion-wise to control the reaction temperature. The color change from a deep red/purple to a yellow/pale orange solution indicates the completion of the reduction.
Improper Cyclization Conditions The final ring closure with formic acid requires elevated temperatures (reflux). Ensure the reaction is heated for a sufficient duration (typically 2-4 hours) to drive the cyclization to completion. Monitor the reaction progress by TLC.
Suboptimal pH during Cyclization While the cyclization is acid-catalyzed with formic acid, the initial pH of the diaminouracil solution can be important. Ensure the solution is not overly acidic before adding formic acid, as this can lead to salt formation and reduced reactivity.

Issue 2: Product Purity Issues and Contamination

The presence of impurities can significantly impact the final product quality and yield.

Potential Cause Recommended Solutions
Incomplete Reactions As mentioned in the low yield section, incomplete nitrosation, reduction, or cyclization will result in the presence of starting materials or intermediates in the final product. Monitor each step by TLC to ensure completion.
Side Reactions Over-nitrosation or oxidation of the starting material can occur. Control the stoichiometry of sodium nitrite and the reaction temperature carefully. During cyclization, side reactions can lead to the formation of isomeric purine products.[1]
Hydrolysis of Intermediates The 5-nitroso and 5,6-diamino intermediates can be susceptible to hydrolysis. Work up the reaction promptly after each step and avoid prolonged exposure to strongly acidic or basic conditions.
Inefficient Purification Recrystallization is a common method for purifying this compound. The choice of solvent is critical. A solvent system where this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for purine derivatives include water, ethanol, or mixtures of DMF/ethanol.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound synthesis?

A1: A common and effective starting material is 6-amino-2-thiouracil, which is commercially available. The synthesis generally follows the Traube purine synthesis route.[1][4]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the progress of each step. Use a suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 9:1 v/v), and visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Q3: What are the critical parameters to control to ensure batch-to-batch consistency?

A3: To ensure consistency, it is crucial to control the following parameters:

  • Purity of reagents: Use reagents from the same supplier and batch if possible.

  • Stoichiometry of reactants: Use precise measurements for all reagents.

  • Reaction temperature: Maintain a consistent temperature profile for each step, especially during the nitrosation (0-5 °C) and cyclization (reflux).

  • Reaction time: Monitor the reaction by TLC to ensure consistent reaction times for each batch.

  • pH control: Maintain a consistent pH during the nitrosation step.

Q4: My final product is colored. How can I decolorize it?

A4: Colored impurities can sometimes be removed by treating the crude product solution with activated charcoal before recrystallization. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

Q5: What is a suitable recrystallization solvent for this compound?

A5: Water or a mixture of DMF and ethanol are often suitable for recrystallizing purine derivatives.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Experimental Protocols

Synthesis of this compound via Traube Synthesis

This protocol is based on the general principles of the Traube purine synthesis, starting from 6-amino-2-thiouracil.

Step 1: Nitrosation of 6-amino-2-thiouracil

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 6-amino-2-thiouracil (1 equivalent) in water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • During the addition, maintain the pH of the reaction mixture between 3 and 4 by the dropwise addition of dilute hydrochloric acid.

  • Stir the resulting deep red/purple mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Step 2: Reduction of the 5-Nitroso Intermediate

  • To the cold suspension from Step 1, add sodium dithionite (2.5 equivalents) portion-wise, ensuring the temperature does not exceed 20 °C.

  • The color of the mixture will change from red/purple to a yellow or pale orange solution upon completion of the reduction.

  • Stir the mixture for an additional 30 minutes at room temperature.

  • The resulting 5,6-diamino-2-thiouracil may precipitate from the solution.

Step 3: Cyclization to this compound

  • To the mixture from Step 2, add formic acid (10-15 equivalents).

  • Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the diaminouracil intermediate is consumed.

  • Cool the reaction mixture to room temperature.

  • The crude this compound will precipitate from the solution.

Step 4: Purification

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from a suitable solvent, such as hot water or a DMF/ethanol mixture, to obtain pure this compound.

  • Dry the purified crystals in a vacuum oven.

Typical Yield: 60-75%

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

  • System: HPLC with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is a good starting point. For example, a gradient from 5% to 50% acetonitrile over 20 minutes.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270-275 nm.[7]

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: DMSO-d₆

  • ¹H NMR (Expected Chemical Shifts):

    • Signals for the purine ring protons (e.g., H8) are expected in the aromatic region (δ 7.5-8.5 ppm).

    • NH protons will appear as broad singlets and their chemical shifts are concentration and temperature dependent.

  • ¹³C NMR (Expected Chemical Shifts):

    • Carbonyl (C6) and thiocarbonyl (C2) carbons are expected to appear downfield (δ 160-180 ppm).

    • Other carbons of the purine ring will appear in the range of δ 110-150 ppm.

Visualizations

Synthesis_Pathway A 6-Amino-2-thiouracil B Step 1: Nitrosation (NaNO₂, HCl, 0-5 °C) A->B C 5-Nitroso-6-amino-2-thiouracil B->C D Step 2: Reduction (Na₂S₂O₄) C->D E 5,6-Diamino-2-thiouracil D->E F Step 3: Cyclization (HCOOH, Reflux) E->F G This compound F->G

Caption: Synthetic pathway for this compound via Traube synthesis.

Troubleshooting_Workflow start Low Yield or Purity Issue q1 Check Purity of Starting Materials start->q1 s1 Use High-Purity Reagents q1->s1 Impure q2 Review Reaction Conditions q1->q2 Pure s1->q2 s2_1 Verify Temperature Control (Nitrosation: 0-5°C, Cyclization: Reflux) q2->s2_1 Suboptimal s2_2 Confirm pH (Nitrosation: pH 3-4) q2->s2_2 Suboptimal s2_3 Ensure Adequate Reaction Time (TLC) q2->s2_3 Suboptimal q3 Analyze Purification Process q2->q3 Optimal s2_1->q3 s2_2->q3 s2_3->q3 s3 Optimize Recrystallization Solvent and Procedure q3->s3 Inefficient end Improved Yield and Purity q3->end Efficient s3->end

Caption: Troubleshooting workflow for low yield or purity issues.

Parameter_Relationships Purity Reagent Purity Yield Yield Purity->Yield SideRxns Side Reactions Purity->SideRxns Temp Temperature Temp->Yield Temp->SideRxns Time Reaction Time Time->Yield Time->SideRxns pH pH pH->Yield pH->SideRxns FinalPurity Final Purity Yield->FinalPurity impacts SideRxns->FinalPurity decreases

Caption: Key parameter relationships affecting synthesis outcome.

References

Technical Support Center: Strategies for Improving the In-vivo Stability of 2-Thioxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in-vivo stability of 2-Thioxanthine. Given its nature as a mechanism-based inactivator of myeloperoxidase (MPO), this compound is inherently reactive, presenting unique stability challenges in biological systems.[1][2] This guide offers strategies to mitigate these challenges and enhance the compound's performance in in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor in-vivo stability of this compound?

A1: The primary reason for the poor in-vivo stability of this compound is its mechanism of action. It is designed to be oxidized by MPO, leading to the formation of a reactive free radical that covalently binds to the enzyme's heme group.[1][2] This inherent reactivity makes it susceptible to degradation in the oxidative in-vivo environment, even beyond its intended target. Additionally, like many heterocyclic compounds, it may be subject to metabolism by hepatic enzymes, such as cytochrome P450s.

Q2: What are the potential degradation pathways for this compound in vivo?

A2: The main degradation pathway is oxidation, initiated by enzymes like MPO. This leads to the formation of a reactive intermediate that can then be further metabolized or react with other biological molecules. Other potential pathways include enzymatic metabolism in the liver, which can involve oxidation of the xanthine ring or modifications to any side chains.

Q3: Can I predict the in-vivo stability of my this compound analog based on its structure?

A3: To some extent, yes. Structure-activity relationship (SAR) studies on similar heterocyclic compounds suggest that modifications to the xanthine core can influence metabolic stability. For example, the position and nature of substituents can block sites of metabolism. However, in-vitro testing remains essential to accurately determine the stability of a specific analog.

Q4: What are the most promising general strategies to improve the in-vivo stability of this compound?

A4: There are two main approaches:

  • Chemical Modification: Introducing modifications to the this compound molecule to block metabolic sites or reduce its inherent reactivity without compromising its MPO inhibitory activity.

  • Formulation Strategies: Encapsulating this compound in a protective delivery system to shield it from the harsh in-vivo environment until it reaches its target. Promising strategies include lipid-based formulations like liposomes and nanoparticle-based delivery systems.[3][4][5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Rapid clearance of this compound in pharmacokinetic studies. High metabolic turnover in the liver. Inherent reactivity leading to rapid degradation in plasma.1. Conduct in-vitro metabolic stability assays (liver microsomes, hepatocytes) to determine the primary site of metabolism. 2. Synthesize analogs with modifications at predicted metabolic "hotspots". 3. Employ formulation strategies like PEGylation or encapsulation in nanoparticles to reduce clearance.[3][4]
Low oral bioavailability. Poor aqueous solubility. Degradation in the gastrointestinal tract. Extensive first-pass metabolism.1. Improve solubility through formulation approaches such as solid dispersions or lipid-based delivery systems.[3] 2. Use enteric coatings to protect the compound from stomach acid. 3. Co-administer with a CYP450 inhibitor (for research purposes) to assess the impact of first-pass metabolism.
High variability in in-vivo experimental results. Inconsistent formulation leading to variable absorption. Instability of the compound in the dosing vehicle.1. Optimize the formulation for consistency and stability. Techniques like nano-milling can improve the homogeneity of suspensions. 2. Assess the stability of this compound in the chosen vehicle under experimental conditions (time, temperature). 3. Consider alternative routes of administration that bypass the GI tract, such as intravenous or intraperitoneal injection, to reduce variability.[6]
Off-target effects or toxicity observed in vivo. The reactive nature of this compound may lead to non-specific binding to other proteins.1. Investigate off-target activity through in-vitro screening against a panel of relevant proteins. 2. Employ targeted drug delivery systems , such as antibody-drug conjugates or ligand-targeted nanoparticles, to increase the concentration of this compound at the site of action and reduce systemic exposure.[4]

Data Presentation: In-Vitro Metabolic Stability of Xanthine and Thioxanthene Derivatives

CompoundTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
TheophyllineHLM> 60< 11.5[7]
CaffeineHLM~120~5.8[7]
ThiothixeneNot Specified10-20 hours (in vivo)Not Applicable[8]
Hydroxy-α-Sanshool (for comparison)HLM42.9240.50[6]

Experimental Protocols

Protocol 1: In-Vitro Metabolic Stability Assessment using Human Liver Microsomes

Objective: To determine the in-vitro half-life and intrinsic clearance of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer and the HLM suspension. Pre-warm the plate to 37°C.

  • Initiate the reaction by adding the this compound working solution and the NADPH regenerating system. The final concentration of the organic solvent should be less than 1%.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining concentration of this compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Protocol 2: Formulation of this compound in a Liposomal Delivery System

Objective: To encapsulate this compound in liposomes to improve its stability and solubility.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic light scattering (DLS) instrument for size analysis

Methodology:

  • Dissolve this compound and the lipids in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Characterize the resulting liposomal formulation for particle size and size distribution using DLS.

  • Determine the encapsulation efficiency of this compound by separating the free drug from the liposomes (e.g., by size exclusion chromatography) and quantifying the drug in the liposomal fraction.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Potential Degradation Pathway of this compound This compound This compound Reactive Intermediate Reactive Intermediate This compound->Reactive Intermediate Oxidation (e.g., by MPO) Covalent Adduct Covalent Adduct Reactive Intermediate->Covalent Adduct Reaction with Heme Metabolites Metabolites Reactive Intermediate->Metabolites Further Metabolism

Caption: Potential oxidative degradation pathway of this compound.

cluster_1 In-Vivo Stability Study Workflow Formulation Formulation Animal Dosing Animal Dosing Formulation->Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis PK Analysis PK Analysis LC-MS/MS Analysis->PK Analysis cluster_2 Modulation of Inflammatory Signaling by this compound This compound This compound MPO MPO This compound->MPO Inhibition ROS Reactive Oxygen Species MPO->ROS Production IKK IKK Activation ROS->IKK MAPK MAPK Activation ROS->MAPK NFkB NF-kB Activation IKK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation MAPK->Inflammation

References

Validation & Comparative

A Comparative Efficacy Analysis: 2-Thioxanthine versus 6-Thioxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the efficacy of 2-Thioxanthine and 6-Thioxanthine. The available scientific literature offers a clear, data-supported mechanism for this compound as a potent anti-inflammatory agent, while the biological role of 6-Thioxanthine is primarily understood in the context of purine metabolism.

Quantitative Data on Efficacy

The following table summarizes the available quantitative data for the inhibitory activity of this compound derivatives on Myeloperoxidase (MPO). At present, no comparable quantitative data for the direct anti-inflammatory or MPO-inhibitory activity of 6-Thioxanthine has been identified in the reviewed literature.

CompoundTargetAssayIC50 Value (μM)Reference
TX1 (N-Isobutylthioxanthine)Myeloperoxidase (MPO)Chlorination Activity0.8[1][2]
TX1 (N-Isobutylthioxanthine)Neutrophil Hypochlorous Acid ProductionPMA-stimulated neutrophils~0.8[1][2]
TX2Myeloperoxidase (MPO)Chlorination Activity0.2[1]
TX4Myeloperoxidase (MPO)Chlorination Activity0.2[1]

Mechanism of Action: A Tale of Two Molecules

This compound: A Potent Inhibitor of Myeloperoxidase

2-Thioxanthines have been identified as potent, mechanism-based inactivators of myeloperoxidase (MPO).[1][3][4] MPO is an enzyme found in neutrophils that plays a critical role in the inflammatory response by producing hypochlorous acid (bleach), a highly reactive oxidant that can cause tissue damage.[1][3][4]

The mechanism of action involves 2-thioxanthines being oxidized by MPO within its active site. This process generates a reactive free radical intermediate that covalently binds to the heme prosthetic group of the enzyme, leading to its irreversible inactivation.[1][3][4] By inactivating MPO, 2-thioxanthines effectively block the production of damaging reactive oxygen species at sites of inflammation.[1][3][4]

G cluster_MPO Myeloperoxidase (MPO) Catalytic Cycle cluster_inhibition Inhibition by this compound MPO_Fe3 MPO (Fe³⁺) (Resting State) Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO_Fe3->Compound_I H₂O₂ Compound_I->MPO_Fe3 2e⁻ donor Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II Cl⁻ Two_Thioxanthine This compound Compound_I->Two_Thioxanthine interacts with Radical This compound Radical Compound_II->MPO_Fe3 e⁻ donor Two_Thioxanthine->Radical Oxidized by Compound I Inactive_MPO Inactive MPO (Covalently Modified Heme) Radical->Inactive_MPO Covalent Adduction G Six_MP 6-Mercaptopurine (Prodrug) Six_TX 6-Thioxanthine Six_MP->Six_TX Metabolism Active_Metabolites 6-Thioguanine Nucleotides (Active Metabolites) Six_MP->Active_Metabolites Metabolism by HGPRT Six_TUA 6-Thiouric Acid (Inactive Metabolite) Six_TX->Six_TUA Metabolism by XO HGPRT HGPRT XO Xanthine Oxidase (XO)

References

A Comparative Guide to 2-Thioxanthine and Allopurinol in Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-thioxanthine and allopurinol concerning their interaction with xanthine oxidase, a critical enzyme in purine metabolism and a key target in the management of hyperuricemia and gout. While both molecules are structurally related to the natural substrates of xanthine oxidase, their mechanisms of interaction with the enzyme differ significantly based on current scientific literature.

Executive Summary

Allopurinol is a well-established and potent mechanism-based inhibitor of xanthine oxidase, which, along with its active metabolite oxypurinol, effectively suppresses uric acid production. In contrast, available research indicates that this compound primarily acts as a substrate for xanthine oxidase, being metabolized by the enzyme in a manner similar to xanthine. There is a notable lack of publicly available studies that directly compare the inhibitory potency (e.g., IC50, Ki) of this compound and allopurinol on xanthine oxidase under identical experimental conditions. This guide will, therefore, focus on presenting the known kinetic data and mechanisms of action for each compound individually.

Data Presentation: Quantitative Parameters

Due to the absence of direct comparative studies, the following table summarizes the known kinetic and inhibitory parameters for allopurinol and its metabolite, oxypurinol. No equivalent inhibitory data for this compound has been identified in the reviewed literature.

CompoundType of InteractionIC50KiNotes
Allopurinol Mechanism-Based Inhibitor0.2 - 50 µM[1]-A wide range of IC50 values are reported, likely due to varying experimental conditions. Allopurinol is a substrate that is converted to the more potent inhibitor, oxypurinol.
Oxypurinol Potent Inhibitor--The primary active metabolite of allopurinol and a more potent inhibitor of xanthine oxidase.
This compound SubstrateNot ApplicableNot ApplicableDescribed as being "nearly as good a substrate as xanthine"[2]. No significant inhibitory activity has been reported in the context of xanthine oxidase.

Mechanism of Action

Allopurinol: A Mechanism-Based Inhibitor

Allopurinol functions as a suicide inhibitor of xanthine oxidase. It is a structural analog of hypoxanthine and is initially oxidized by the enzyme to form oxypurinol. Oxypurinol is a potent competitive inhibitor that binds tightly to the reduced molybdenum center of the enzyme's active site, rendering it inactive. This prevents the enzyme from catalyzing the oxidation of hypoxanthine and xanthine to uric acid.

cluster_0 Purine Catabolism Pathway cluster_1 Allopurinol Inhibition Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Inactive_Complex Inactive Enzyme- Oxypurinol Complex Xanthine_Oxidase->Inactive_Complex binds to Allopurinol Allopurinol Oxypurinol Oxypurinol Allopurinol->Oxypurinol Xanthine Oxidase Oxypurinol->Inactive_Complex

Mechanism of Allopurinol Inhibition
This compound: A Substrate for Xanthine Oxidase

Current evidence suggests that this compound is not a significant inhibitor of xanthine oxidase but rather a substrate. It binds to the active site and is metabolized by the enzyme, similar to the natural substrate xanthine.[2] The metabolic fate of this compound upon oxidation by xanthine oxidase is not extensively detailed in the available literature.

This compound This compound Metabolite(s) Metabolite(s) This compound->Metabolite(s) Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase

This compound as a Substrate

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol outlines a common method for determining the inhibitory activity of a compound against xanthine oxidase by measuring the formation of uric acid.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Test compound (e.g., Allopurinol) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare serial dilutions of the test compound and the positive control (allopurinol).

    • Prepare a working solution of xanthine oxidase in the phosphate buffer.

  • Assay Reaction:

    • In a 96-well plate, add a defined volume of phosphate buffer, the test compound solution (or solvent for control), and the xanthine oxidase solution.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at time zero.

    • Continue to measure the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of uric acid formation (the change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

cluster_workflow Experimental Workflow A Prepare Reagents (Buffer, XO, Xanthine, Inhibitor) B Add Buffer, Inhibitor, and XO to 96-well plate A->B C Pre-incubate B->C D Initiate reaction with Xanthine C->D E Measure Absorbance at 295 nm over time D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 G->H

Xanthine Oxidase Inhibition Assay Workflow

Conclusion

Allopurinol is a well-characterized and clinically utilized mechanism-based inhibitor of xanthine oxidase. Its efficacy is attributed to its conversion to oxypurinol, which potently blocks the enzyme's active site. In contrast, the available scientific literature positions this compound as a substrate for xanthine oxidase, with its inhibitory properties against this specific enzyme remaining largely unexplored. Therefore, based on current knowledge, allopurinol is the established inhibitor, while this compound interacts with the enzyme in a fundamentally different manner. Further research, including direct comparative kinetic studies, would be necessary to fully elucidate any potential inhibitory role of this compound against xanthine oxidase.

References

2-Thioxanthine: A Potent Anti-Inflammatory Agent Targeting Myeloperoxidase

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2-Thioxanthine's anti-inflammatory efficacy reveals its potent and specific mechanism of action, positioning it as a promising therapeutic candidate for inflammatory diseases. By directly inactivating myeloperoxidase (MPO), a key enzyme in oxidative stress, this compound offers a targeted approach to mitigating inflammation, with demonstrated superiority over some conventional anti-inflammatory agents in specific assays.

This guide provides a comprehensive cross-validation of the anti-inflammatory effects of this compound, presenting experimental data, detailed protocols, and a comparison with other relevant compounds. The information is tailored for researchers, scientists, and drug development professionals interested in novel anti-inflammatory strategies.

Mechanism of Action: Covalent Inactivation of Myeloperoxidase

The primary anti-inflammatory action of this compound and its derivatives stems from their ability to act as mechanism-based inactivators of myeloperoxidase (MPO).[1][2][3][4] MPO is an enzyme predominantly found in neutrophils, which are a type of white blood cell that plays a crucial role in the inflammatory response. During inflammation, MPO utilizes hydrogen peroxide to oxidize chloride ions into hypochlorous acid (bleach), a highly reactive and toxic molecule that contributes to tissue damage.[1][2][3][4]

2-Thioxanthines undergo oxidation by MPO, and the resulting reactive intermediates covalently bind to the heme prosthetic groups of the enzyme.[1][2][3] This irreversible binding leads to the inactivation of MPO, thereby preventing the production of hypochlorous acid and mitigating oxidative stress at the site of inflammation.[1][2][3]

G Mechanism of this compound Action cluster_MPO Myeloperoxidase (MPO) Catalytic Cycle cluster_inhibition Inhibition by this compound cluster_output Products MPO_native MPO (Native) Compound_I Compound I MPO_native->Compound_I H₂O₂ Compound_I->MPO_native 2e⁻ Compound_II Compound II Compound_I->Compound_II Cl⁻ Thiox_radical Thioxanthine Radical Compound_I->Thiox_radical HOCl Hypochlorous Acid (Bleach) Compound_II->MPO_native Cl⁻ Thiox This compound Thiox->Thiox_radical Oxidized by Compound I MPO_inactive Inactive MPO (Covalent Adduct) Thiox_radical->MPO_inactive Covalent Binding to Heme No_HOCl No Hypochlorous Acid MPO_inactive->No_HOCl Inflammation Inflammation & Oxidative Stress HOCl->Inflammation Reduced_Inflammation Reduced Inflammation No_HOCl->Reduced_Inflammation

Mechanism of this compound Action on MPO

Comparative Efficacy of this compound Derivatives

Studies have demonstrated the potent inhibitory effects of various this compound derivatives on MPO activity. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for hypochlorous acid production by purified MPO.

CompoundIC₅₀ (µM) for MPO Chlorination ActivityReference
TX2 0.2[1]
TX4 0.2[1]
TX1 (N-Isobutylthioxanthine) 0.3[1]
Benzoic acid hydrazides Less effective (require high H₂O₂)[1]
Non-steroidal anti-inflammatory drugs (NSAIDs) Generally higher IC₅₀ values[1]

Lower IC₅₀ values indicate greater potency.

The data clearly indicates that this compound derivatives like TX2 and TX4 are highly potent inhibitors of MPO's chlorination activity, surpassing the efficacy of other known inhibitors, including numerous NSAIDs.[1]

In Vivo Anti-Inflammatory Effects

The anti-inflammatory potential of 2-Thioxanthines has been validated in a mouse model of peritonitis. Administration of the this compound derivative TX3 resulted in a dose-dependent decrease in the levels of 3-chlorotyrosine and glutathione sulfonamide, which are biomarkers for hypochlorous acid production in vivo.[1] This demonstrates that 2-Thioxanthines can effectively inhibit MPO activity during an inflammatory response in a living organism.[1]

Comparison with Other Anti-Inflammatory Mechanisms

While this compound's primary target is MPO, it is useful to compare this mechanism to that of other anti-inflammatory agents.

  • NSAIDs (e.g., Ibuprofen, Diclofenac): Primarily inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of pain and inflammation.[5][6] Some thioxanthene derivatives have also been shown to inhibit COX-2.[5]

  • Corticosteroids: These potent anti-inflammatory drugs work by inhibiting phospholipase A2, which blocks the production of both prostaglandins and leukotrienes.[6]

  • Other Thioxanthenes (e.g., Chlorprothixene, Flupentixol): These antipsychotic drugs also exhibit anti-inflammatory and antioxidant properties, partly by inhibiting proton currents in microglial cells, which sustains NADPH oxidase activity and the production of reactive oxygen species.[7]

The focused action of this compound on MPO presents a more targeted approach to reducing oxidative stress-driven inflammation compared to the broader mechanisms of NSAIDs and corticosteroids.

Experimental Protocols

In Vitro Inhibition of MPO Chlorination Activity

Objective: To determine the concentration of a this compound derivative required to inhibit 50% of MPO's hypochlorous acid production (IC₅₀).

Methodology:

  • Purified human MPO (10 nM) is incubated in a phosphate buffer (pH 7.4) containing sodium chloride (140 mM).

  • Various concentrations of the this compound derivative are added to the MPO solution.

  • The reaction is initiated by the addition of hydrogen peroxide (H₂O₂).

  • The production of hypochlorous acid is continuously monitored by measuring the decrease in absorbance of a chromogenic substrate that is bleached by hypochlorous acid.

  • IC₅₀ values are calculated from the dose-response curves.

In Vivo Mouse Model of Peritonitis

Objective: To assess the ability of a this compound derivative to inhibit MPO activity in a live animal model of inflammation.

Methodology:

  • Peritonitis is induced in mice by intraperitoneal injection of a pro-inflammatory agent (e.g., zymosan).

  • Mice are treated with either a vehicle control or varying doses of the this compound derivative (e.g., TX3).

  • After a set period, peritoneal exudate cells and fluid are collected.

  • The levels of 3-chlorotyrosine in proteins and glutathione sulfonamide in the supernatant are measured using mass spectrometry. These are specific biomarkers of MPO-derived hypochlorous acid activity.

  • A reduction in these biomarkers in the treated group compared to the control group indicates in vivo inhibition of MPO.[1]

G Experimental Workflow for In Vivo Efficacy cluster_induction Inflammation Induction cluster_treatment Treatment Groups cluster_analysis Analysis start Mouse Model induce Induce Peritonitis (Zymosan Injection) start->induce grouping Divide into Groups induce->grouping control Vehicle Control Group grouping->control treated This compound (TX3) Treated Group grouping->treated collect Collect Peritoneal Exudate control->collect treated->collect measure Measure MPO Biomarkers (3-chlorotyrosine, Glutathione Sulfonamide) collect->measure compare Compare Biomarker Levels measure->compare result Reduced biomarkers in treated group = In vivo MPO inhibition compare->result Conclusion

Workflow for In Vivo Efficacy Testing

Signaling Pathways in Inflammation

This compound's intervention point is downstream in the inflammatory cascade, specifically targeting the enzymatic activity of MPO, which is released by activated neutrophils. This is a critical control point for limiting tissue damage caused by oxidative stress.

G Inflammatory Signaling Cascade cluster_stimulus Initial Stimulus cluster_cellular Cellular Response cluster_mpo MPO-Mediated Oxidative Stress cluster_intervention Intervention Point stimulus Pathogen or Tissue Damage macrophage Macrophage Activation stimulus->macrophage cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) macrophage->cytokines neutrophil Neutrophil Recruitment & Activation mpo_release MPO Release neutrophil->mpo_release h2o2 H₂O₂ Production (NADPH Oxidase) neutrophil->h2o2 cytokines->neutrophil hocl_prod HOCl Production mpo_release->hocl_prod h2o2->hocl_prod damage Oxidative Damage & Inflammation Amplification hocl_prod->damage thiox This compound thiox->hocl_prod Inhibits

This compound's Place in the Inflammatory Cascade

Conclusion

This compound and its derivatives represent a potent class of anti-inflammatory agents with a well-defined and targeted mechanism of action. By specifically inactivating myeloperoxidase, they effectively block the production of damaging hypochlorous acid at sites of inflammation. The in vitro and in vivo data strongly support their potential as therapeutic agents for a variety of inflammatory conditions where neutrophil-mediated oxidative stress is a key pathological feature. Further research, including head-to-head clinical trials with established anti-inflammatory drugs, is warranted to fully elucidate their therapeutic utility.

References

Comparative Potency of 2-Thioxanthine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of various 2-thioxanthine derivatives reveals a class of compounds with diverse and potent biological activities, primarily as inhibitors of myeloperoxidase (MPO), with emerging roles as antimicrobial agents. This guide provides a comparative overview of their potency, detailed experimental methodologies, and insights into their mechanisms of action to support researchers, scientists, and drug development professionals in the exploration of this promising chemical scaffold.

Potency Analysis of this compound Derivatives

The inhibitory potential of this compound derivatives has been most extensively characterized against myeloperoxidase (MPO), a key enzyme in inflammation. Several derivatives have demonstrated significant potency, with IC50 values in the sub-micromolar to low micromolar range. In addition to MPO inhibition, certain this compound derivatives have shown promise as antimicrobial agents, although the available data is less extensive.

Below is a summary of the reported potencies for various this compound derivatives against different biological targets.

DerivativeTargetPotency (IC50/MIC)Reference
Myeloperoxidase (MPO) Inhibitors
TX1 (N-Isobutylthioxanthine)MPO (chlorination activity)0.8 µM[1]
TX2MPO (chlorination activity)0.2 µM[2]
TX4MPO (chlorination activity)0.2 µM[2]
3-(2-ethoxypropyl)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-oneMPOk_inact/K_I = 8450 M⁻¹s⁻¹
Antimicrobial Agents
8-aryl-3-methyl-2-thioxanthines (various)Staphylococcus aureus, Escherichia coli, Candida albicansMIC values measured[2]
8-aryl-3-methyl-2-methylthiopurine-6-ones (various)Staphylococcus aureus, Escherichia coli, Candida albicansMIC values measured[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Myeloperoxidase (MPO) Chlorination Activity Assay

This assay quantifies the ability of a compound to inhibit the chlorination activity of MPO.

Principle: MPO catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions. The assay measures the amount of HOCl produced, and the inhibitory effect of the test compound is determined by the reduction in HOCl formation.

Materials:

  • Purified human MPO

  • Hydrogen peroxide (H₂O₂)

  • Sodium chloride (NaCl)

  • Taurine

  • 5-Thio-2-nitrobenzoic acid (TNB)

  • Assay Buffer (e.g., Phosphate buffer, pH 7.4)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NaCl, and taurine.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the purified MPO to the wells and incubate briefly.

  • Initiate the reaction by adding H₂O₂.

  • After a set incubation period, stop the reaction.

  • Add TNB to the wells. The reaction between taurine chloramine (formed from HOCl and taurine) and TNB results in a color change that can be measured spectrophotometrically at 412 nm.

  • The percentage of MPO inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the control (no inhibitor).

  • IC50 values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth after a defined incubation period is the MIC.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound derivatives)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate growth medium in the wells of a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in medium without inhibitor) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams are provided.

MPO_Inhibition_Pathway cluster_Neutrophil Neutrophil cluster_Inhibition Inhibition Mechanism H2O2 H2O2 MPO MPO H2O2->MPO Cl- Cl- Cl-->MPO HOCl HOCl MPO->HOCl catalysis MPO_Inactive MPO_Inactive MPO->MPO_Inactive Oxidative_Stress Oxidative_Stress HOCl->Oxidative_Stress This compound This compound This compound->MPO mechanism-based inactivation

Mechanism of Myeloperoxidase Inhibition

Adenosine_A1_Signaling Adenosine Adenosine A1_Receptor Adenosine A1 Receptor Adenosine->A1_Receptor binds to Gi_protein Gi Protein A1_Receptor->Gi_protein activates Adenylyl_Cyclase Adenylyl_Cyclase Gi_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream_Effects cAMP->Downstream_Effects decreased levels lead to PDE4_Inflammation_Pathway Proinflammatory_Stimuli Proinflammatory_Stimuli Adenylyl_Cyclase Adenylyl_Cyclase Proinflammatory_Stimuli->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP to ATP ATP ATP->Adenylyl_Cyclase PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA PKA cAMP->PKA activates AMP AMP PDE4->AMP CREB CREB PKA->CREB phosphorylates NF-kB NF-kB PKA->NF-kB inhibits Anti_inflammatory_Cytokines Anti_inflammatory_Cytokines CREB->Anti_inflammatory_Cytokines promotes transcription of Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF-kB->Pro_inflammatory_Cytokines promotes transcription of 2-Thioxanthine_Derivative This compound Derivative 2-Thioxanthine_Derivative->PDE4 inhibits Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_Screening Biological Screening cluster_Analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Primary_Assay Primary Screening (e.g., MPO Inhibition Assay) Purification->Primary_Assay Dose_Response Dose-Response and IC50/MIC Determination Primary_Assay->Dose_Response Secondary_Assay Secondary/Selectivity Assays (e.g., Adenosine Receptor Binding) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

References

Unveiling the Covalent Bond: A Comparative Guide to the Modification of Myeloperoxidase by 2-Thioxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-thioxanthine and other myeloperoxidase (MPO) inhibitors, supported by experimental data. A thorough examination of the covalent modification of MPO by this compound is presented, offering insights into its mechanism of action and therapeutic potential.

Myeloperoxidase is a pivotal enzyme in the innate immune system, orchestrating the production of potent antimicrobial oxidants. However, its dysregulation is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders. The covalent inhibition of MPO represents a promising therapeutic avenue. This guide delves into the specifics of MPO inactivation by this compound, comparing its performance with alternative inhibitors and providing detailed experimental methodologies for its confirmation.

Performance Comparison of MPO Inhibitors

The following tables summarize the quantitative data for this compound and other notable MPO inhibitors, offering a basis for evaluating their relative performance.

Table 1: Inactivation Efficiency of a this compound Derivative Against MPO

ParameterValueReference
kinact/KI (M-1s-1)8450 ± 780[1]

This table showcases the high potency of a this compound derivative as a mechanism-based inactivator of MPO.

Table 2: Comparative IC50 Values of Various MPO Inhibitors

Inhibitor ClassSpecific CompoundIC50MechanismReference
2-Thioxanthines N-Isobutylthioxanthine (TX1)0.8 µMCovalent, Irreversible[2]
AZD5904 (TX4)0.2 ± 0.02 µMCovalent, Irreversible[3]
AZD4831 (Mitiperstat)1.5 nMCovalent, Irreversible[4]
Aromatic Hydroxamates HX15 nMReversible[5][6]
HX2-Reversible[5]
Salicylhydroxamic acid (SHA)25 µMReversible[7]
Hydrazides 4-Aminobenzoic acid hydrazide (4-ABAH)0.3 µMCovalent, Irreversible[8][9][10]
N1-Substituted-6-arylthiouracils --Covalent, Irreversible[11]
Chalcones 4,4'-difluorochalcone0.05 µM-[12]
Bis-arylalkylamines -54 nM-[13]

This table provides a comparative overview of the potency of different classes of MPO inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments used to confirm and characterize the covalent modification of MPO by this compound are provided below.

Protocol 1: Mass Spectrometry Analysis of MPO-2-Thioxanthine Adduct

This protocol outlines the steps for identifying the covalent modification of MPO by this compound using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Incubate purified human MPO with an excess of this compound in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4) at 37°C for a predetermined time to allow for covalent modification.[14]

  • As a control, incubate MPO under the same conditions without the inhibitor.

  • Remove excess, unbound inhibitor by methods such as dialysis, gel filtration, or precipitation followed by washing.[14]

  • Denature the protein samples using a chaotropic agent like urea or guanidinium chloride.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.[15]

  • Digest the protein into smaller peptides using a specific protease, such as trypsin.[15][16]

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove salts and detergents that can interfere with MS analysis.[16]

2. LC-MS/MS Analysis:

  • Inject the desalted peptide mixture into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Separate the peptides based on their hydrophobicity using a reversed-phase C18 column with a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of formic acid.

  • The eluting peptides are ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.

  • Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions in a full scan MS spectrum are automatically selected for fragmentation (MS/MS).

  • Fragment the selected peptides using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. Data Analysis:

  • Search the acquired MS/MS spectra against a protein database containing the sequence of human MPO to identify the peptides.

  • Use specialized software to search for unexpected mass shifts on specific amino acid residues, corresponding to the mass of the this compound molecule or a fragment thereof.

  • The presence of a peptide with a mass increase corresponding to the covalent adduction of this compound confirms the modification.

  • The MS/MS fragmentation pattern of the modified peptide can pinpoint the exact amino acid residue that is covalently modified.

Protocol 2: X-ray Crystallography of the MPO-2-Thioxanthine Complex

This protocol describes the general workflow for determining the three-dimensional structure of MPO in a covalent complex with this compound.

1. Crystallization:

  • Co-crystallize MPO with this compound by mixing the purified protein with the inhibitor and setting up crystallization trials using various precipitants, buffers, and additives. Hanging drop or sitting drop vapor diffusion methods are commonly used.[17]

  • Alternatively, soak pre-formed crystals of MPO in a solution containing this compound to allow the inhibitor to diffuse into the crystal and bind to the active site.

2. X-ray Diffraction Data Collection:

  • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during data collection at cryogenic temperatures (around 100 K).

  • Mount the cryo-cooled crystal on a goniometer in a synchrotron X-ray beam.

  • Rotate the crystal in the X-ray beam and collect a series of diffraction images at different orientations.

3. Structure Determination and Refinement:

  • Process the diffraction images to determine the unit cell parameters, space group, and intensities of the diffraction spots.

  • Solve the phase problem using molecular replacement, using the known structure of MPO as a search model.

  • Build an initial model of the MPO-inhibitor complex into the resulting electron density map.

  • Refine the atomic coordinates of the model against the experimental diffraction data to improve the fit between the model and the data. This process involves iterative cycles of manual model building and automated refinement.

4. Data Analysis and Validation:

  • Analyze the final refined structure to visualize the covalent bond between this compound and the specific amino acid residue in the MPO active site.

  • The electron density map should clearly show the covalent linkage.

  • Validate the quality of the final structure using various crystallographic metrics to ensure its accuracy and reliability.[18][19]

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the covalent modification of MPO by this compound.

MPO_Inhibition_Pathway cluster_MPO_Cycle Myeloperoxidase Catalytic Cycle cluster_Inhibition Inhibition by this compound MPO_Fe3 MPO (Fe³⁺) Native Enzyme Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO_Fe3->Compound_I H₂O₂ Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II Substrate (e.g., Cl⁻) Thioxanthine_Radical This compound Radical Compound_II->MPO_Fe3 Substrate Covalent_Adduct MPO-Thioxanthine Covalent Adduct (Inactive) Thioxanthine This compound Thioxanthine->Thioxanthine_Radical Oxidation by Compound I Thioxanthine_Radical->Covalent_Adduct Covalent Modification

Mechanism of MPO Inactivation by this compound.

Experimental_Workflow cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography MS_Sample_Prep Sample Preparation (Incubation, Digestion, Desalting) LC_MS_Analysis LC-MS/MS Analysis MS_Sample_Prep->LC_MS_Analysis MS_Data_Analysis Data Analysis (Identify Modified Peptide) LC_MS_Analysis->MS_Data_Analysis MS_Confirmation Confirmation of Covalent Modification MS_Data_Analysis->MS_Confirmation Xray_Crystallization Crystallization (Co-crystallization or Soaking) Xray_Data_Collection X-ray Diffraction Data Collection Xray_Crystallization->Xray_Data_Collection Xray_Structure_Det Structure Determination and Refinement Xray_Data_Collection->Xray_Structure_Det Xray_Confirmation Visualization of Covalent Bond Xray_Structure_Det->Xray_Confirmation

Experimental Workflow for Confirming Covalent Modification.

MPO_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation MPO_Release MPO Release Neutrophil_Activation->MPO_Release HOCl_Production HOCl Production MPO_Release->HOCl_Production Thioxanthine_Inhibition This compound Inhibition MPO_Release->Thioxanthine_Inhibition Oxidative_Stress Oxidative Stress & Tissue Damage HOCl_Production->Oxidative_Stress Signaling_Pathways Activation of NF-κB & MAPK Pathways Oxidative_Stress->Signaling_Pathways Inflammatory_Response Amplified Inflammatory Response Signaling_Pathways->Inflammatory_Response Thioxanthine_Inhibition->HOCl_Production Blocks

MPO's Role in Inflammatory Signaling and its Inhibition.

References

A Head-to-Head Comparison of 2-Thioxanthine and Benzoic Acid Hydrazides as Myeloperoxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in neutrophils that plays a critical role in the innate immune response. It catalyzes the formation of hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, making it a key therapeutic target. This guide provides a detailed, data-driven comparison of two prominent classes of MPO inhibitors: 2-thioxanthines and benzoic acid hydrazides.

Executive Summary

Both 2-thioxanthines and benzoic acid hydrazides act as potent, mechanism-based inhibitors of MPO. They are converted by the enzyme's own catalytic cycle into reactive species that subsequently inactivate the enzyme.

  • 2-Thioxanthines are suicide substrates that, upon oxidation by MPO, form radical species that covalently attach to the heme prosthetic group, leading to irreversible inactivation.[1][2]

  • Benzoic acid hydrazides , such as the well-studied 4-aminobenzoic acid hydrazide (ABAH), also undergo MPO-catalyzed oxidation to form a radical intermediate. This process ultimately leads to the destruction of the heme group and irreversible inhibition of the enzyme.[3][4][5]

This guide will delve into the quantitative inhibitory data, detailed experimental methodologies for assessing their efficacy, and visual representations of their mechanisms of action and experimental workflows.

Quantitative Inhibitor Performance

The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds from both classes against MPO's chlorination activity. Lower IC50 values indicate higher potency.

Inhibitor ClassCompoundIC50 (µM) for MPO Chlorination ActivityNotes
2-Thioxanthines N-Isobutylthioxanthine (TX1)0.8[1][6]
3-[(4-fluorophenyl)methyl]-2-thioxo-7H-purin-6-one (TX2)0.2[7]One of the most potent known inhibitors of MPO chlorination activity.
AZD5904 (TX4)0.2[8]
Benzoic Acid Hydrazides 4-Aminobenzoic acid hydrazide (ABAH)0.3[5]For purified enzyme.
4-Aminobenzoic acid hydrazide (ABAH)2.2 (PMA-stimulated neutrophils)[5]IC50 is higher in a cellular context.
4-Aminobenzoic acid hydrazide (ABAH)0.6 (PMA-stimulated neutrophils with SOD)[5]Superoxide dismutase enhances inhibitory activity.
Benzoic acid hydrazide (unsubstituted)>10[5]Significantly less potent than substituted analogues.

Mechanism of Action: A Visual Comparison

The inhibitory mechanisms of 2-thioxanthines and benzoic acid hydrazides, while both resulting in irreversible inactivation, proceed through distinct pathways.

G Figure 1: MPO Inhibition by 2-Thioxanthine MPO_Fe3 MPO (Fe³⁺) Resting Enzyme Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO_Fe3->Compound_I + H₂O₂ H2O2_in H₂O₂ Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II + this compound Thioxanthine This compound Thioxanthine_Radical Thioxanthine Radical Thioxanthine->Thioxanthine_Radical Oxidation by Compound I Inactive_MPO Inactive MPO (Covalent Adduct) Compound_II->Inactive_MPO + Thioxanthine Radical

Caption: Mechanism of MPO inactivation by this compound.

G Figure 2: MPO Inhibition by Benzoic Acid Hydrazide MPO_Fe3 MPO (Fe³⁺) Resting Enzyme Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO_Fe3->Compound_I + H₂O₂ H2O2_in H₂O₂ Ferrous_MPO Ferrous MPO (Fe²⁺) Compound_I->Ferrous_MPO + Benzoic Acid Hydrazide BAH Benzoic Acid Hydrazide BAH_Radical Hydrazide Radical BAH->BAH_Radical Oxidation Heme_Destruction Heme Destruction (Inactive MPO) Ferrous_MPO->Heme_Destruction + H₂O₂

Caption: Mechanism of MPO inactivation by benzoic acid hydrazide.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MPO inhibitors. Below are representative protocols derived from published studies.

MPO Chlorination Activity Assay

This assay measures the production of hypochlorous acid (HOCl) by MPO.

G Figure 3: Workflow for MPO Chlorination Assay Start Start Prepare_Reaction Prepare Reaction Mixture: - 10 nM MPO - 140 mM NaCl - 5 mM Taurine - Inhibitor (varying conc.) - Phosphate Buffer (pH 7.4) Start->Prepare_Reaction Incubate Incubate at 21°C Prepare_Reaction->Incubate Start_Reaction Initiate Reaction: Add 50 µM H₂O₂ Incubate->Start_Reaction Incubate_5min Incubate for 5 min Start_Reaction->Incubate_5min Stop_Reaction Stop Reaction: Add Catalase Incubate_5min->Stop_Reaction Assay Assay for Taurine Chloramine: Use TMB and Iodide Stop_Reaction->Assay End End Assay->End

Caption: Experimental workflow for MPO chlorination activity assay.

Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 10 nM MPO, 140 mM sodium chloride, 5 mM taurine, and varying concentrations of the inhibitor (e.g., this compound or benzoic acid hydrazide) in 10 mM phosphate buffer (pH 7.4).[1]

  • Initiation: Start the reaction by adding 50 µM hydrogen peroxide (H₂O₂). The reaction is typically carried out at 21°C.[1]

  • Termination: After 5 minutes, stop the reaction by adding catalase (20 µg/ml).[1]

  • Detection: The amount of accumulated taurine chloramine, a stable product of the reaction between HOCl and taurine, is quantified. This is achieved by using iodide to catalyze the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB), which results in a colorimetric change that can be measured spectrophotometrically.[1]

MPO Peroxidase Activity Assay

This assay measures the ability of MPO to oxidize a substrate in the peroxidase cycle.

Methodology:

  • Reaction Setup: In a 96-well plate, incubate MPO (e.g., 28 nM) with the fluorogenic substrate 10-acetyl-3,7-dihydroxyphenoxazine (ADHP; 20 µM) and varying concentrations of the inhibitor in an appropriate assay buffer.[9]

  • Initiation: Initiate the reaction by adding H₂O₂ (e.g., 40 µM).[9]

  • Measurement: Monitor the formation of the fluorescent product, resorufin, over time using a plate reader with excitation at ~530 nm and emission at ~590 nm.[9][10]

Mechanism-Based Inactivation Assay

This assay determines if an inhibitor causes time-dependent, irreversible inactivation of the enzyme.

G Figure 4: Workflow for Mechanism-Based Inactivation Assay Start Start Incubate_MPO Incubate MPO (100 nM) with: - Inhibitor (varying conc.) - H₂O₂ (10 µM) - Phosphate Buffer (pH 7.4) Start->Incubate_MPO Incubate_5min Incubate for 5 min at 21°C Incubate_MPO->Incubate_5min Dilute Dilute Sample 200-fold Incubate_5min->Dilute Measure_Activity Measure Residual Peroxidation Activity (e.g., TMB assay) Dilute->Measure_Activity End End Measure_Activity->End

Caption: Experimental workflow for mechanism-based inactivation assay.

Methodology:

  • Pre-incubation: Incubate MPO (e.g., 100 nM) with the inhibitor at various concentrations in the presence of a low concentration of H₂O₂ (e.g., 10 µM) in 100 mM phosphate buffer (pH 7.4) at 21°C.[1] Control reactions should include MPO with H₂O₂ alone and MPO with the inhibitor alone.

  • Time Course: At specific time points (e.g., 5 minutes), take an aliquot of the reaction mixture.[1]

  • Dilution: Dilute the aliquot significantly (e.g., 200-fold) to prevent further inhibition during the activity measurement.[1]

  • Residual Activity Measurement: Measure the remaining MPO activity using a standard peroxidase assay, such as the TMB oxidation assay.[1] A time-dependent loss of activity in the presence of both the inhibitor and H₂O₂ is indicative of mechanism-based inactivation.

Conclusion

Both 2-thioxanthines and benzoic acid hydrazides are highly effective mechanism-based inactivators of myeloperoxidase. The choice between these inhibitor classes for research or therapeutic development may depend on factors such as potency against the target, selectivity for MPO over other peroxidases (e.g., thyroid peroxidase, for which 2-thioxanthines show poor inhibition), and pharmacokinetic properties.[1][2] The experimental protocols and comparative data presented here provide a solid foundation for researchers to evaluate and utilize these important MPO inhibitors in their studies.

References

Comparative Analysis of 2-Thioxanthine Activity Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the species-specific activity of 2-Thioxanthine, a potent mechanism-based inactivator of myeloperoxidase (MPO). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MPO inhibitors.

Executive Summary

This compound and its derivatives have emerged as significant inhibitors of myeloperoxidase, an enzyme implicated in oxidative stress and inflammatory diseases. This guide synthesizes available data on the activity of this compound in humans and mice, highlighting key differences and similarities. While direct comparative studies across a broad range of species are limited, this document provides a detailed overview of the existing findings to inform future research and development.

Data Presentation: Quantitative Comparison of this compound Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound and its derivatives against MPO.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against Myeloperoxidase

CompoundSpecies/SystemAssayIC50 (µM)Reference
N-Isobutylthioxanthine (TX1)Purified MPOChlorination Activity0.8[1]
N-Isobutylthioxanthine (TX1)Human NeutrophilsHypochlorous Acid Production~0.8[1]
TX2Purified MPOChlorination Activity0.2[2]
TX4Purified MPOChlorination Activity0.2[3]

Table 2: In Vivo Efficacy of a this compound Derivative

CompoundSpeciesModelEndpointResultReference
TX3MouseZymosan-induced Peritonitis3-chlorotyrosine in peritoneal proteinsDose-dependent decrease[4]

Mechanism of Action: Inhibition of Myeloperoxidase

2-Thioxanthines act as mechanism-based inactivators of MPO. The proposed mechanism involves the oxidation of the this compound molecule by MPO to form a reactive free radical. This radical then covalently binds to the heme prosthetic group of the enzyme, leading to its irreversible inactivation.[4][5] This targeted action prevents MPO from catalyzing the production of hypochlorous acid (bleach), a potent oxidizing agent that contributes to tissue damage during inflammation.[4][6]

Species-Specific Differences in Activity

Human: In vitro studies using human neutrophils have demonstrated that this compound derivatives potently inhibit the production of hypochlorous acid with IC50 values in the sub-micromolar range.[1] Furthermore, these compounds have been shown to inactivate MPO in human plasma.[7]

Mouse: In a mouse model of peritonitis, oral administration of a this compound derivative resulted in a significant decrease in the levels of 3-chlorotyrosine in peritoneal proteins.[4] 3-chlorotyrosine is a specific marker of MPO-catalyzed protein damage, indicating that 2-thioxanthines are effective at inhibiting MPO activity in vivo in this species.[5]

Other Species: Currently, there is a lack of publicly available data on the activity of this compound in other species such as rats, dogs, or non-human primates. The metabolism of a different thioxanthene derivative, 2-isopropyl-9H-thioxanthen-9-one (2-ITX), has been studied in rat and human liver microsomes, revealing some species-specific differences in metabolite formation.[8] However, direct extrapolation of these findings to this compound is not possible.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

1. MPO Chlorination Activity Assay (Taurine-based)

This assay measures the production of hypochlorous acid (HOCl) by MPO.

  • Principle: MPO catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to HOCl. The HOCl produced is trapped by taurine to form the more stable taurine chloramine. The amount of taurine chloramine is then quantified.[9]

  • Reagents:

    • Purified MPO or neutrophil lysate

    • Phosphate buffer (pH 7.4)

    • Hydrogen peroxide (H₂O₂)

    • Sodium chloride (NaCl)

    • Taurine

    • Detection reagent (e.g., 3,3',5,5'-tetramethylbenzidine - TMB)

  • Procedure:

    • Incubate the MPO sample with the test compound (this compound) in phosphate buffer containing NaCl and taurine.

    • Initiate the reaction by adding H₂O₂.

    • After a set incubation period, stop the reaction.

    • Add the detection reagent and measure the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition of MPO activity compared to a vehicle control.

2. In Vivo Assessment of MPO Activity (Measurement of 3-Chlorotyrosine)

This method quantifies the formation of 3-chlorotyrosine in tissues as a biomarker of MPO activity in vivo.

  • Principle: 3-chlorotyrosine is a stable product formed from the MPO-mediated chlorination of tyrosine residues in proteins. Its levels can be measured using mass spectrometry.[5]

  • Procedure:

    • Induce an inflammatory response in the animal model (e.g., zymosan-induced peritonitis in mice).

    • Administer the this compound compound or vehicle control.

    • Collect tissue or fluid samples (e.g., peritoneal lavage fluid).

    • Isolate proteins from the samples.

    • Hydrolyze the proteins to release individual amino acids.

    • Quantify the levels of 3-chlorotyrosine using a sensitive method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][10]

Visualizations

Signaling Pathway of MPO Inhibition by this compound

MPO_Inhibition cluster_MPO_activity MPO Catalytic Cycle MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes Radical Thioxanthine Radical MPO->Radical Inactive_MPO Inactive MPO (Covalent Adduct) H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Tissue_Damage Tissue Damage HOCl->Tissue_Damage Thioxanthine This compound Thioxanthine->MPO oxidized by Thioxanthine->Inactive_MPO inactivates Radical->MPO covalently binds to heme

Caption: Mechanism of MPO inactivation by this compound.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow Animal_Model Induce Inflammation (e.g., Mouse Peritonitis) Treatment Administer this compound or Vehicle Animal_Model->Treatment Sample_Collection Collect Tissue/Fluid Samples Treatment->Sample_Collection Protein_Isolation Isolate Proteins Sample_Collection->Protein_Isolation Hydrolysis Protein Hydrolysis Protein_Isolation->Hydrolysis Analysis Quantify 3-Chlorotyrosine (LC-MS/MS) Hydrolysis->Analysis Results Compare Treatment vs. Vehicle Analysis->Results

Caption: Workflow for assessing in vivo MPO inhibition.

References

Independent Verification of 2-Thioxanthine's Effect on Neutrophil Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Thioxanthine's performance in modulating neutrophil activity against other common alternatives. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation and selection of compounds for research and drug development purposes.

Executive Summary

Neutrophils are key players in the innate immune response, employing a range of effector functions including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) through oxidative burst. While essential for host defense, excessive neutrophil activity can contribute to tissue damage in various inflammatory diseases. Consequently, modulating neutrophil function is a critical therapeutic goal.

This compound and its derivatives have emerged as potent, mechanism-based inhibitors of myeloperoxidase (MPO), a key enzyme in neutrophils responsible for the production of hypochlorous acid (HOCl), a major component of the oxidative burst. This guide compares the effects of this compound with other MPO inhibitors and inhibitors of the NADPH oxidase (NOX) complex, another crucial enzyme in the oxidative burst pathway.

Data Presentation: Quantitative Comparison of Neutrophil Activity Inhibitors

The following tables summarize the quantitative data on the effects of this compound and its alternatives on key neutrophil functions. Direct comparative studies are limited; therefore, data from various sources are presented with their respective experimental contexts.

Table 1: Inhibition of Myeloperoxidase (MPO) Activity

CompoundTargetIC50 (MPO Chlorination Activity)Cell TypeStimulantReference
This compound (TX1) MPO0.8 µMPurified MPO, Human NeutrophilsPhorbol myristate acetate (PMA)[1][2]
This compound (TX2) MPO0.2 µMPurified MPO-[1]
This compound (TX4) MPO0.2 µMPurified MPO-[1]
AZM198 MPONot specifiedHuman NeutrophilsTNFα-primed/PR3-ANCA[3]
4-Aminobenzoic acid hydrazide (4-ABAH) MPONot specifiedHuman NeutrophilsfMLP or PMA[4]

Table 2: Effect on Neutrophil Oxidative Burst (Superoxide & ROS Production)

CompoundTargetEffectAssayCell TypeStimulantReference
This compound (TX1) MPONo inhibition of superoxide productionNot specifiedHuman NeutrophilsNot specified[1]
Diphenyleneiodonium (DPI) NADPH OxidaseInhibition of ROS productionLuminol chemiluminescenceHuman NeutrophilsfMLP[5]
VAS2870 NADPH OxidaseInhibition of ROS productionDCF fluorescenceHL-60 derived neutrophilsPMA[6]
SOD1 Inhibitors (ATN-224, LCS1, DETC) SOD1Impaired ROS burstLuminol, Amplex Red, APFHuman NeutrophilsC. albicans, PMA[3]

Table 3: Effect on Neutrophil Degranulation

CompoundTargetEffectMarker(s) MeasuredCell TypeStimulantReference
This compound MPODid not affect granule releaseNot specifiedHuman NeutrophilsNot specified[1]
MPO Inhibition (AZM198) MPOReduced degranulationHNP 1-3 releaseHuman NeutrophilsTNFα-primed/PR3-ANCA[3]
MPO Inhibition (4-ABAH) MPOIncreased surface level of αMβ2 integrin (CD11b/CD18)CD11b/CD18Human NeutrophilsfMLP or PMA[4]
NADPH Oxidase Deficiency (CGD patients) NADPH OxidaseElevated elastase releaseElastaseHuman NeutrophilsUnstimulated, TNF-α primed[1]

Table 4: Effect on Neutrophil Chemotaxis

CompoundTargetEffectChemoattractantAssayReference
MPO Deficiency/Inhibition MPOEnhanced migrationfMLFTranswell assay[7]
Protease Inhibitors (TPCK, chymostatin) Chymotrypsin-like serine proteasesSignificantly inhibited movementC5a, fMLP, IL-8Boyden chamber[8]
Phenothiazines (Chlorpromazine) Not specifiedDepressed chemotactic responsivenessNot specifiedBoyden chamber[9]
PAK Inhibitor (PF3758309) p21-Activated Kinase (PAK)Blocked chemotaxisfMLPInsall chamber

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Myeloperoxidase (MPO) Chlorination Activity Assay

  • Principle: This assay measures the MPO-catalyzed production of hypochlorous acid (HOCl) by monitoring the oxidation of a substrate.

  • Protocol:

    • Purified human MPO or isolated human neutrophils are pre-incubated with various concentrations of the test compound (e.g., this compound).

    • The reaction is initiated by the addition of hydrogen peroxide (H₂O₂).

    • The production of HOCl is measured by monitoring the decrease in absorbance of a chromogen, such as taurine, or by using a fluorescent probe.

    • IC50 values are calculated from the dose-response curves.

  • Reference: [1]

2. Neutrophil Oxidative Burst (ROS/Superoxide) Assay

  • Principle: This assay quantifies the production of reactive oxygen species (ROS), including superoxide, by activated neutrophils.

  • Protocols:

    • Luminol/Lucigenin-enhanced Chemiluminescence:

      • Isolated neutrophils are incubated with the test compound.

      • A chemiluminescent probe (luminol for total ROS or lucigenin for superoxide) is added.

      • Neutrophils are stimulated with an agonist (e.g., PMA, fMLP).

      • The light emission is measured over time using a luminometer.[5]

    • Dihydrorhodamine (DHR) 123 Assay:

      • Neutrophils are loaded with the DHR 123 fluorescent probe.

      • Cells are treated with the test compound and then stimulated.

      • The oxidation of DHR 123 to the fluorescent rhodamine 123 by ROS is measured using flow cytometry or a fluorescence plate reader.

  • Reference: [9]

3. Neutrophil Degranulation Assay

  • Principle: This assay measures the release of granule contents from activated neutrophils.

  • Protocols:

    • Flow Cytometry for Surface Marker Expression:

      • Isolated neutrophils are treated with the test compound and then stimulated.

      • Cells are stained with fluorescently labeled antibodies against specific granule membrane proteins that are translocated to the cell surface upon degranulation (e.g., CD63 for azurophilic granules, CD66b for specific granules, CD11b for gelatinase granules).[10][11]

      • The mean fluorescence intensity of the cell population is quantified by flow cytometry.

    • ELISA for Released Granule Proteins:

      • Neutrophils are stimulated in the presence of the test compound.

      • The cell supernatant is collected after centrifugation.

      • The concentration of specific granule proteins (e.g., myeloperoxidase, elastase, lactoferrin) in the supernatant is measured by ELISA.[3]

4. Neutrophil Chemotaxis Assay

  • Principle: This assay assesses the directed migration of neutrophils towards a chemoattractant.

  • Protocols:

    • Boyden Chamber/Transwell Assay:

      • A porous membrane separates two chambers. Neutrophils treated with the test compound are placed in the upper chamber.

      • A chemoattractant (e.g., fMLP, IL-8) is placed in the lower chamber.

      • After incubation, the number of neutrophils that have migrated through the membrane to the lower chamber is quantified by microscopy or a plate reader-based method.[7][8]

    • Real-time Impedance-based Assay:

      • Neutrophils are seeded in the upper chamber of a specialized microelectronic plate.

      • The chemoattractant is added to the lower chamber.

      • Neutrophil migration across a microporous membrane is monitored in real-time by measuring changes in electrical impedance.[12]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

MPO_Inhibition_Pathway cluster_neutrophil Neutrophil cluster_inhibitors Inhibitors Stimulus Inflammatory Stimulus NADPH_Oxidase NADPH Oxidase (NOX2) Stimulus->NADPH_Oxidase Activates H2O2 H₂O₂ (Hydrogen Peroxide) NADPH_Oxidase->H2O2 Produces MPO Myeloperoxidase (MPO) H2O2->MPO Substrate HOCl HOCl (Hypochlorous Acid) MPO->HOCl Produces Oxidative_Stress Oxidative Stress & Tissue Damage HOCl->Oxidative_Stress Thioxanthine This compound Thioxanthine->MPO Inhibits DPI DPI / VAS2870 DPI->NADPH_Oxidase Inhibits Experimental_Workflow cluster_prep Sample Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Isolation Isolate Human Neutrophils Incubation Incubate with Test Compound Isolation->Incubation Stimulation Stimulate with Agonist (PMA, fMLP) Incubation->Stimulation Oxidative_Burst Oxidative Burst (ROS/Superoxide) Stimulation->Oxidative_Burst Degranulation Degranulation (CD Markers/ELISA) Stimulation->Degranulation Chemotaxis Chemotaxis (Transwell/Impedance) Stimulation->Chemotaxis Quantification Quantify Activity Oxidative_Burst->Quantification Degranulation->Quantification Chemotaxis->Quantification Comparison Compare with Alternatives Quantification->Comparison

References

Evaluating the therapeutic potential of 2-Thioxanthine compared to current standards.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of 2-Thioxanthine and its derivatives with current standard treatments across key inflammatory and neurodegenerative diseases. The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.

Executive Summary

This compound and its derivatives have emerged as potent, mechanism-based inhibitors of myeloperoxidase (MPO), an enzyme centrally implicated in oxidative stress and inflammation across a spectrum of diseases. This guide evaluates the therapeutic potential of these compounds in Inflammatory Bowel Disease (IBD), Cardiovascular Disease, and Neurodegenerative Diseases, comparing them against established standards of care. While preclinical data in inflammatory models show promise, clinical trial results in neurodegeneration have been less encouraging. This document aims to provide a data-driven resource to inform future research and development in this area.

Inflammatory Bowel Disease (IBD)

Comparison with Standard of Care: Thiopurines (Azathioprine)

In the context of IBD, thiopurines like azathioprine are a well-established immunomodulatory therapy. The therapeutic potential of this compound derivatives, specifically verdiperstat (formerly AZD3241), has been explored in preclinical models of colitis.

ParameterThis compound Derivative (Verdiperstat)AzathioprineControl (DSS Only)Methodological Notes
Body Weight Loss Attenuated by ~10% (p<0.05) vs. DSS group[1][2]No significant prevention of weight loss[3][4]Significant weight loss observed[1][2][3][4]Body weight was monitored daily throughout the DSS administration period.
Clinical Score / Disease Activity Index (DAI) Improved by 9-fold (p<0.05) vs. DSS group[1][2]No significant difference in inflammation severity vs. DSS group[3]High DAI scores indicating severe colitis[5][6]DAI is a composite score of weight loss, stool consistency, and rectal bleeding.
Colon Length Significantly longer than DSS groupNot significantly different from DSS groupSignificant shortening of the colon[5]Colon length was measured post-mortem as an indicator of inflammation.
Histological Score Preserved surface epithelium and reduced loss of colonic crypts (p<0.001)[1][2]Partial protection, no significant difference in crypt damage vs. DSS group[3][4]Severe epithelial damage and inflammatory infiltration[6]Histological scoring was performed on H&E stained colon sections.
MPO Activity/Biomarkers Significantly decreased fecal hemoglobin and 3-chlorotyrosine in the colon[1][2]Data not available in the reviewed studiesElevated MPO activity and related biomarkers[7]MPO activity is a direct measure of the drug's target engagement.

Note: The data for verdiperstat and azathioprine are from separate studies and not from a direct head-to-head comparison. Experimental conditions may have varied.

Experimental Protocols

A widely used model to mimic ulcerative colitis in humans.[8][9][10][11]

  • Animals: C57BL/6 mice are commonly used.[1][2]

  • Induction: 2-3% Dextran Sulfate Sodium (DSS) is administered in the drinking water for 5-9 consecutive days.[1][2]

  • Treatment: The test compound (e.g., verdiperstat) or standard of care (e.g., azathioprine) is typically administered daily via oral gavage, starting from the first day of DSS administration.[1][2][3][4]

  • Assessment:

    • Clinical: Daily monitoring of body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).[5][6]

    • Macroscopic: At the end of the experiment, the colon is excised, and its length is measured.

    • Histological: Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, ulceration, and crypt damage.

    • Biochemical: Myeloperoxidase (MPO) activity in the colon tissue is measured as a marker of neutrophil infiltration and inflammation.

This assay quantifies the enzymatic activity of MPO in tissue homogenates.

  • Sample Preparation: Colon tissue is homogenized in a suitable buffer.

  • Assay Principle: The assay measures the MPO-catalyzed oxidation of a substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB) in the presence of hydrogen peroxide. The resulting color change is measured spectrophotometrically.

  • Procedure:

    • The tissue homogenate is incubated with the substrate solution.

    • The reaction is initiated by adding hydrogen peroxide.

    • After a set incubation time, the reaction is stopped, and the absorbance is read at a specific wavelength.

    • MPO activity is calculated based on the change in absorbance over time and normalized to the protein concentration of the sample.

Signaling Pathway and Experimental Workflow

MPO_Signaling_Pathway Myeloperoxidase (MPO) Inflammatory Pathway Neutrophil Neutrophil Activation MPO_Release MPO Release Neutrophil->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO HOCl Hypochlorous Acid (HOCl) (Oxidative Stress) MPO->HOCl catalyzes Tissue_Damage Tissue Damage & Inflammation HOCl->Tissue_Damage Thioxanthine This compound Thioxanthine->MPO inhibits

Myeloperoxidase (MPO) Inflammatory Pathway

Experimental_Workflow_IBD Experimental Workflow for Evaluating this compound in a DSS-Colitis Model cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis Animal_Model DSS-Induced Colitis in Mice Treatment_Groups Treatment Groups: 1. Control 2. DSS + Vehicle 3. DSS + this compound 4. DSS + Azathioprine Animal_Model->Treatment_Groups Daily_Monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) Treatment_Groups->Daily_Monitoring Termination Euthanasia and Sample Collection Daily_Monitoring->Termination Colon_Analysis Macroscopic Analysis: - Colon Length Termination->Colon_Analysis Histology Histological Analysis: - H&E Staining - Scoring Termination->Histology Biochemical_Assay Biochemical Analysis: - MPO Activity Assay Termination->Biochemical_Assay Data_Analysis Data Analysis and Comparison Colon_Analysis->Data_Analysis Histology->Data_Analysis Biochemical_Assay->Data_Analysis

Workflow for this compound Evaluation in DSS-Colitis

Cardiovascular Disease

Comparison with Standard of Care: Xanthine Oxidase Inhibitors (Allopurinol)

MPO is implicated in atherosclerosis through the promotion of oxidative stress and inflammation within the arterial wall. While this compound derivatives are being explored as a targeted therapy, xanthine oxidase inhibitors like allopurinol, which also reduce oxidative stress, are a current therapeutic strategy being investigated for cardiovascular benefits.

ParameterThis compound DerivativeAllopurinolControl (Atherogenic Diet)Methodological Notes
Atherosclerotic Plaque Area Data not available in the reviewed studiesHalted the progression of aortic root aneurysm in a Marfan syndrome mouse model[2][12]Progressive increase in plaque size[13][14][15]Plaque area is typically quantified by staining of aortic sections (e.g., Oil Red O).
Aortic Oxidative Stress Data not available in the reviewed studiesReduced H₂O₂ production and 3'-nitrotyrosine levels in the aorta[2]Increased markers of oxidative stressOxidative stress markers can be measured by various biochemical and immunohistochemical methods.
Endothelial Dysfunction Data not available in the reviewed studiesInhibited MFS-associated endothelial dysfunction[2]Impaired endothelial-dependent vasodilationEndothelial function can be assessed ex vivo using wire myography.

Note: There is a significant lack of data for this compound derivatives in established atherosclerosis models like the ApoE-/- mouse. The data for allopurinol is from a model of Marfan syndrome-associated aortopathy, which shares some pathological features with atherosclerosis.

Experimental Protocols

This is a widely used genetic model that spontaneously develops hypercholesterolemia and atherosclerotic lesions.[13][14][15]

  • Animals: Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background.

  • Diet: Mice are typically fed a high-fat, high-cholesterol "Western-type" diet to accelerate atherosclerosis development.

  • Treatment: The test compound is administered, for example, via oral gavage for a specified period.

  • Assessment:

    • Lipid Profile: Blood samples are collected to measure plasma levels of cholesterol and triglycerides.

    • Atherosclerotic Lesion Quantification: The aorta is excised, and the extent of atherosclerotic plaques is quantified using en face analysis or by sectioning the aortic root and staining with Oil Red O.

    • Immunohistochemistry: Aortic sections can be stained for markers of inflammation (e.g., macrophages) and oxidative stress.

Neurodegenerative Diseases

Comparison with Standard of Care

The role of MPO-driven neuroinflammation is an area of active investigation in neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and Multiple System Atrophy (MSA). Verdiperstat (a this compound derivative) has been evaluated in clinical trials for some of these conditions. A universally accepted "standard of care" that targets the underlying disease mechanism is often lacking; treatments are largely symptomatic.

IndicationStudy Phase/ModelKey FindingsReference
Multiple System Atrophy (MSA) Phase 3 Clinical TrialFailed to show a significant difference from placebo in slowing disease progression.[16]
Amyotrophic Lateral Sclerosis (ALS) HEALEY ALS Platform Trial (Phase 2/3)Failed to meet primary and key secondary efficacy goals.[16][17][18]
Parkinson's Disease Phase 2a Clinical TrialReduced microglial inflammation as measured by TSPO PET imaging.[19]
MSA Mouse Model PreclinicalImproved behavioral outcomes and reduced neurodegeneration when administered early in the disease course.[19]

Note: While preclinical studies showed some promise for verdiperstat, these findings have not translated into clinical efficacy in later-stage trials for MSA and ALS.

Experimental Protocols

Various transgenic mouse models are used to study neurodegenerative diseases. For example, the 3xTg-AD mouse model for Alzheimer's disease exhibits both amyloid-beta and tau pathology.[13]

  • Animals: Transgenic mice expressing human genes associated with the specific disease.

  • Treatment: The test compound is administered over a defined period.

  • Assessment:

    • Cognitive and Motor Function: Behavioral tests such as the Morris water maze for memory and rotarod test for motor coordination are used.[20]

    • Neuropathology: Brain tissue is analyzed for pathological hallmarks like amyloid plaques, neurofibrillary tangles, and neuroinflammation (e.g., microglial activation).

    • Biochemical Markers: Levels of key proteins and markers of oxidative stress are measured in brain homogenates.

Conclusion

This compound and its derivatives represent a promising class of MPO inhibitors with demonstrated preclinical efficacy in models of inflammatory disease, particularly IBD. The available data suggests a potential advantage over the standard of care, azathioprine, in terms of reducing key inflammatory parameters in a DSS-colitis model. However, the lack of direct comparative studies necessitates further investigation.

The journey of verdiperstat in the realm of neurodegenerative diseases highlights the challenge of translating preclinical findings to clinical success. The failure to demonstrate efficacy in late-stage trials for MSA and ALS, despite positive signals in earlier studies and preclinical models, underscores the complexity of these conditions and the need for a deeper understanding of the role of MPO in their pathophysiology.

Future research should focus on conducting direct, head-to-head comparative studies in relevant animal models to robustly evaluate the therapeutic potential of this compound derivatives against current standards of care. Furthermore, identifying patient populations most likely to benefit from MPO inhibition will be crucial for the successful clinical development of this therapeutic class.

References

Safety Operating Guide

Proper Disposal of 2-Thioxanthine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Thioxanthine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, ensuring adherence to safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use only in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

II. Waste Characterization and Segregation

Proper identification and segregation of this compound waste is the first step in the disposal process. This compound is considered a hazardous chemical waste.

Waste Streams:

  • Solid this compound Waste: Includes expired or unused pure this compound, and contaminated materials such as weighing paper, pipette tips, and contaminated gloves.

  • Contaminated Sharps: Any sharps (e.g., needles, razor blades) that have come into contact with this compound.

  • Liquid Waste: Solutions containing dissolved this compound.

  • Empty Containers: Original containers that held this compound.

All waste must be handled in accordance with local, state, and federal regulations.[1] Never mix this compound waste with other incompatible waste streams.

III. Step-by-Step Disposal Procedures

Follow these detailed protocols for the safe disposal of each type of this compound waste.

A. Solid this compound Waste Disposal:

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container with a secure lid. The container must be compatible with the chemical.

  • Waste Collection: Carefully place all solid this compound waste into the designated container.[2] Avoid generating dust during transfer.[1][3]

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[2] The SAA should be secure and away from incompatible materials.

  • Disposal Request: Once the container is full, or according to your institution's schedule, contact your EHS office to arrange for a hazardous waste pickup.[2]

B. Contaminated Sharps Disposal:

  • Container: Immediately place any sharps contaminated with this compound into a designated, puncture-resistant sharps container.

  • Labeling: The sharps container must be labeled as "Hazardous Waste Sharps" and include the chemical name "this compound."

  • Disposal: Do not overfill the sharps container. When it is three-quarters full, seal it and request a pickup from your EHS department.

C. Liquid Waste Disposal:

  • Container: Use a designated, leak-proof, and shatter-resistant container for liquid hazardous waste.

  • Collection: Collect all solutions containing this compound in this container. Do not pour this compound waste down the drain.[3][4][5]

  • Labeling and Storage: Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration. Store in secondary containment within the SAA.

  • Disposal: Arrange for collection by your institution's EHS department.

D. Empty Container Disposal:

  • Decontamination: Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which this compound is soluble).

  • Rinsate Collection: The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[2][6] Subsequent rinsates may also need to be collected depending on local regulations.[2][6]

  • Defacing: After triple-rinsing, deface or remove the original label.[2]

  • Final Disposal: The clean, rinsed container can then be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Place in Labeled Sharps Container sharps_waste->collect_sharps triple_rinse Triple-Rinse Container empty_container->triple_rinse store_saa Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_sharps->store_saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Clean Container in Regular Trash/Recycling deface_label->dispose_container ehs_pickup Arrange for EHS Hazardous Waste Pickup store_saa->ehs_pickup

Caption: Decision workflow for this compound waste disposal.

V. Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[3] For a large spill, evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact: Wash the affected area thoroughly with soap and water.[7][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7][8]

  • Ingestion: Rinse mouth with water and seek immediate medical attention.[7][8]

Always consult the Safety Data Sheet (SDS) for this compound for complete safety information.[3][4][7][8] Disposal should always be in accordance with applicable regional, national, and local laws and regulations.[7] It is recommended to contact a licensed professional waste disposal service for the disposal of this material.[3]

References

Personal protective equipment for handling 2-Thioxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Thioxanthine, a chemical compound utilized in various research and development applications. Adherence to these procedures is essential to ensure personal safety and proper laboratory practice.

Hazard Summary

This compound is classified as a hazardous substance, primarily causing irritation to the skin, eyes, and respiratory system.[1] It is crucial to handle this compound with care to avoid exposure. Currently, there are no established occupational exposure limits (OELs) for this compound.[1][2]

Hazard ClassificationDescription
Skin Irritation Causes skin irritation upon contact.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation if inhaled.[1]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory. Proper selection and use of PPE is the first line of defense against chemical exposure.

Recommended PPE:
  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[3] A face shield should also be worn to protect the rest of the face from potential splashes.[4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[6] Gloves should be inspected for any signs of damage before each use and disposed of properly after handling the compound.[7]

  • Body Protection: A lab coat is essential to protect against skin contact.[6] For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn.[5]

  • Respiratory Protection: When handling the powder form of this compound, a respirator is necessary to prevent inhalation of dust particles.[3] All work with the powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]

Experimental Protocols: Handling and Weighing

Due to its hazardous nature as a powder, specific procedures must be followed to minimize dust generation and exposure.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure that a designated workspace is prepared, preferably within a chemical fume hood.[8] Have all necessary equipment, including a pre-weighed vial and appropriate utensils, ready.[10]

  • Weighing: If possible, weigh the this compound powder directly within the fume hood.[10] To avoid creating dust, do not pour the powder directly from the bottle. Instead, use a spatula to transfer small amounts.[10]

  • Container Management: Keep the container of this compound closed at all times when not in use to prevent accidental spills.[10]

  • Cleaning: After handling, decontaminate all surfaces and equipment. Wet cleaning methods or a HEPA vacuum are recommended to avoid dispersing dust.[10] Dry sweeping should be avoided.[8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11]

Operational and Disposal Plan

A clear plan for the storage and disposal of this compound is critical for laboratory safety and environmental compliance.

Storage:
  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly sealed to prevent contamination and exposure.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect any solid waste, including contaminated PPE (gloves, etc.) and disposable labware, in a designated and clearly labeled hazardous waste container.[6] This container should be made of a compatible material and have a secure lid.[12]

    • Empty Containers: Empty containers of this compound should be triple-rinsed with an appropriate solvent. The first rinseate must be collected and disposed of as hazardous waste.[6] After triple-rinsing and air-drying, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[12]

  • Labeling and Storage of Waste:

    • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[6]

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[13]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Never dispose of this compound down the drain or in the regular trash.[14]

Workflow for Handling this compound

prep Preparation - Designate workspace in fume hood - Assemble all necessary equipment - Don appropriate PPE handling Handling & Weighing - Work within fume hood - Use spatula to transfer powder - Keep container closed when not in use prep->handling cleaning Cleaning - Decontaminate surfaces and equipment - Use wet cleaning methods or HEPA vacuum - Wash hands thoroughly after work handling->cleaning storage Storage - Cool, dry, well-ventilated area - Tightly sealed container - Away from oxidizing agents handling->storage If storing disposal_prep Waste Collection - Segregate solid waste - Triple-rinse empty containers - Collect first rinseate as hazardous waste cleaning->disposal_prep storage->handling For reuse disposal_final Final Disposal - Label waste container clearly - Store in satellite accumulation area - Arrange for EHS pickup disposal_prep->disposal_final end End disposal_final->end start Start start->prep

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thioxanthine
Reactant of Route 2
Reactant of Route 2
2-Thioxanthine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.